molecular formula C8H11NOS B13287145 Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol

Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol

Cat. No.: B13287145
M. Wt: 169.25 g/mol
InChI Key: PMZJCCKRGUOMEP-UHFFFAOYSA-N
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Description

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (: 1047663-31-9) is a high-purity chemical compound with the molecular formula C 8 H 11 NOS and a molecular weight of 169.24 . It is a key synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of novel heterocyclic compounds . The compound features a 1,3-thiazole core, a privileged scaffold in drug discovery known for conferring significant biological activity . The presence of the cyclopropyl moiety can enhance metabolic stability and influence the compound's lipophilicity and overall pharmacokinetic profile, making it a valuable fragment for the design of new active molecules . Thiazole derivatives are extensively investigated for a wide spectrum of biological applications, including serving as antimicrobial, antifungal, and anticonvulsant agents . This reagent is exclusively intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C8H11NOS/c1-5-4-11-8(9-5)7(10)6-2-3-6/h4,6-7,10H,2-3H2,1H3

InChI Key

PMZJCCKRGUOMEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C2CC2)O

Origin of Product

United States

Foundational & Exploratory

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol: A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of specialized heterocyclic building blocks is critical for optimizing pharmacokinetic and pharmacodynamic profiles. Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9) is a highly versatile secondary alcohol that combines the hydrogen-bonding capacity of a carbinol, the conformational restriction of a cyclopropyl ring, and the bioisosteric utility of a 4-methylthiazole core [3].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic logic behind its synthesis, and its downstream applications in drug design.

Chemical Identity & Physicochemical Profiling

The structural architecture of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol makes it an ideal fragment for lead optimization. The thiazole ring acts as a robust hydrogen bond acceptor and a bioisostere for phenyl or pyridine rings, often improving aqueous solubility. Simultaneously, the cyclopropyl group introduces steric bulk that is metabolically more stable than linear alkyl chains, protecting adjacent sites from cytochrome P450-mediated oxidation.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for evaluating this compound's viability in Lipinski-compliant drug design:

PropertyValue / Description
IUPAC Name Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol
CAS Registry Number 1047663-31-9
Molecular Formula C₈H₁₁NOS
Molecular Weight 169.24 g/mol
Topological Polar Surface Area (TPSA) 61.3 Ų
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (Thiazole N, Thiazole S, Hydroxyl O)
Rotatable Bonds 2
Estimated LogP ~1.6

Mechanistic Synthesis & Workflow

The most direct and high-yielding route to synthesize cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol relies on the directed lithiation of 4-methylthiazole followed by electrophilic trapping with cyclopropanecarboxaldehyde.

Mechanistic Causality

The C-2 proton of 4-methylthiazole is highly acidic (pKa ~29) due to the inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, combined with the sp² hybridization of the carbon [2]. Treatment with a strong base, such as n-butyllithium (n-BuLi), selectively deprotonates this position.

Temperature Control: This metalation must be strictly controlled at −78 °C. At higher temperatures, the resulting 2-lithio-4-methylthiazole intermediate is prone to ring-opening or self-condensation. By maintaining cryogenic conditions, the nucleophile remains stable until the electrophile (cyclopropanecarboxaldehyde) is introduced to form the C–C bond[1].

Pathway A 4-Methylthiazole (Starting Material) B Lithiation (n-BuLi, -78°C) A->B C 2-Lithio-4-methylthiazole (Nucleophile) B->C Deprotonation D Aldehyde Addition (C-C Bond Formation) C->D E Lithium Alkoxide (Intermediate) D->E Nucleophilic Attack F Aqueous Quench (NH4Cl) E->F G Target Carbinol (CAS: 1047663-31-9) F->G Protonation

Figure 1: Mechanistic workflow for the directed C-2 lithiation and electrophilic addition.

Self-Validating Experimental Protocol

The following step-by-step methodology incorporates built-in validation checks to ensure synthetic integrity.

  • System Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 4-methylthiazole (10.0 mmol) and anhydrous tetrahydrofuran (THF, 30 mL).

  • Cryogenic Equilibration: Submerge the flask in a dry ice/acetone bath (−78 °C). Allow 15 minutes for thermal equilibration.

  • Directed Lithiation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at −78 °C.

    • Validation Check: The solution will typically transition to a pale yellow/orange hue, indicating the formation of the lithiated species.

  • Electrophilic Addition: Add cyclopropanecarboxaldehyde (1.1 eq) dropwise. Stir for 1 hour at −78 °C.

  • Mild Quenching: Remove the cooling bath. Quench the reaction with saturated aqueous NH₄Cl (10 mL) at 0 °C.

    • Causality: NH₄Cl provides a mild proton source (pH ~6) to neutralize the lithium alkoxide. Using strong acids (like HCl) risks unwanted ring-opening of the highly acid-sensitive cyclopropyl group.

  • Workup & Validation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

    • Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The starting 4-methylthiazole is highly UV-active (254 nm) but does not stain with KMnO₄. The target carbinol will appear as a new, more polar spot that immediately reduces KMnO₄ to a distinct yellow/brown spot, confirming the presence of the secondary alcohol.

Downstream Derivatization & Applications

In drug discovery, the secondary alcohol of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol serves as a synthetic handle for further structural elaboration. The compound is rarely the final drug candidate; rather, it is a scaffold designed for targeted derivatization.

Key Derivatization Pathways
  • Oxidation to Ketones: The carbinol can be oxidized to cyclopropyl(4-methylthiazol-2-yl)methanone using Dess-Martin periodinane (DMP) or activated MnO₂. This ketone is a potent electrophilic motif often utilized in the design of reversible covalent kinase inhibitors.

  • Deoxofluorination: Treatment with Diethylaminosulfur trifluoride (DAST) replaces the hydroxyl group with a fluorine atom. This modification eliminates the hydrogen bond donor, increases lipophilicity, and prevents Phase II glucuronidation, drastically improving the molecule's metabolic half-life.

Applications Core Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol Ox Oxidation (Dess-Martin) Core->Ox Fluor Deoxofluorination (DAST) Core->Fluor Ketone Thiazolyl Ketone (Kinase Inhibitor Motif) Ox->Ketone Fluoro Fluoro-derivative (Metabolic Stability) Fluor->Fluoro

Figure 2: Downstream derivatization pathways for thiazol-2-yl carbinol building blocks.

References

  • Title: Observation of an Acryloyl–Thiamin Diphosphate Adduct in the First Step of Clavulanic Acid Biosynthesis Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Organolithium-Mediated Postfunctionalization of Thiazolo[3,2-c][1,3,5,2]oxadiazaborinine Fluorescent Dyes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

A Technical Guide to the Structural Elucidation of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-thiazole scaffold is a cornerstone of medicinal chemistry, present in a multitude of clinically significant molecules. The precise structural characterization of novel thiazole derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their identity and purity. This guide provides an in-depth, methodology-focused walkthrough for the complete structural elucidation of a representative novel compound, cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol. We will move beyond a simple recitation of techniques, instead focusing on the logical workflow and the synergistic interplay between mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. Each step is designed to be a self-validating component of the overall analytical sequence, culminating in the unambiguous confirmation of the molecular structure.

Introduction and Analytical Strategy

The target molecule, cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol, combines three key structural motifs: a cyclopropyl ring, a secondary alcohol, and a substituted 4-methyl-1,3-thiazole heterocycle. Each of these features presents unique spectroscopic signatures. Our objective is to systematically decode these signatures to build a complete and verified picture of the molecule's connectivity.

The analytical strategy is predicated on a hierarchical approach to information gathering. We begin with techniques that provide broad, foundational data (Molecular Weight, Functional Groups) and progressively move to more sophisticated methods that reveal the precise atomic framework and connectivity.

G cluster_0 Initial Analysis cluster_1 Core Structure & Proton Environment cluster_2 Connectivity Mapping cluster_3 Definitive Confirmation MS Mass Spectrometry (Molecular Weight & Formula) H_NMR 1H NMR (Proton Environments & Counts) MS->H_NMR Confirms Mass IR Infrared Spectroscopy (Functional Groups) IR->H_NMR Confirms -OH C_NMR 13C NMR (Carbon Environments & Counts) H_NMR->C_NMR Guides Carbon Assignment COSY 2D COSY (H-H Correlations) H_NMR->COSY Maps Spin Systems HSQC 2D HSQC (Direct C-H Correlations) H_NMR->HSQC Assigns Protonated Carbons HMBC 2D HMBC (Long-Range C-H Correlations) H_NMR->HMBC Connects Fragments C_NMR->HSQC C_NMR->HMBC Connects Fragments Final Final Structure Confirmed COSY->Final HSQC->Final HMBC->Final XRAY X-Ray Crystallography (Absolute Structure) Final->XRAY Optional, for absolute stereochemistry

Figure 1: Workflow for Structure Elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Experience: The first and most critical step in identifying an unknown compound is to determine its molecular weight and, ideally, its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with enough precision to predict a unique elemental composition.

Trustworthiness: The protocol's validity is confirmed by matching the observed mass to the theoretical mass calculated for the proposed structure (C₈H₁₁NOS) within a narrow error margin (typically < 5 ppm). The presence of the sulfur atom is often corroborated by the isotopic pattern, specifically the [M+2] peak arising from the natural abundance of the ³⁴S isotope.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode, as the thiazole nitrogen is readily protonated. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the exact mass and determine the elemental composition. Analyze the isotopic distribution to confirm the presence of sulfur.

Anticipated Data
ParameterExpected ValueRationale
Molecular Formula C₈H₁₁NOSBased on plausible synthesis from known precursors.
Monoisotopic Mass 169.0562Calculated exact mass for C₈H₁₁NOS.
[M+H]⁺ (Observed) ~170.0634Protonated parent ion.
Key Fragments m/z 152, 128Corresponds to loss of H₂O ([M+H-H₂O]⁺) and the cyclopropyl group, respectively.[1][2]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. For our target molecule, the most telling signals will be the O-H stretch from the alcohol and the characteristic vibrations of the thiazole ring.

Trustworthiness: The self-validation of this technique comes from the presence of all expected peaks and the absence of signals that would indicate starting materials or major impurities (e.g., a strong C=O stretch around 1700 cm⁻¹ if an aldehyde precursor remained).

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Anticipated Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350-3200Broad, StrongO-H stretch (alcohol)
~3100MediumC-H stretch (sp² C-H on thiazole ring)
~2950-2850Medium-StrongC-H stretch (sp³ C-H on cyclopropyl, methyl, and methine)
~1550MediumC=N stretch (thiazole ring)[3]
~1450MediumC=C stretch (thiazole ring)[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful tool for elucidating the detailed structure of organic molecules.[5] By combining information from several NMR experiments, we can piece together the entire carbon-hydrogen framework, confirming connectivity and completing the structural puzzle. We will use a standard deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.[6]

¹H NMR: The Proton Landscape

This experiment reveals the chemical environment, number, and connectivity of all protons in the molecule.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrument Setup: Use a modern NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly locked and shimmed to achieve high resolution.

  • Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: The Carbon Skeleton

This experiment identifies all unique carbon environments within the molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Same as for ¹H NMR.

  • Instrument Setup: Same spectrometer as ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, so an adequate number of scans is crucial.

Predicted ¹H and ¹³C NMR Data
LabelStructure FragmentPredicted ¹H Shift (ppm), Mult.Predicted ¹³C Shift (ppm)
aThiazole-CH₃~2.4 (s, 3H)~17
bThiazole C-H~6.9 (s, 1H)~115
cCH-OH~4.9 (d, 1H)~72
dOH~2.5-3.5 (br s, 1H)-
eCyclopropyl-CH~1.3 (m, 1H)~15
f, gCyclopropyl-CH₂~0.6-0.8 (m, 4H)~8
-Thiazole C-CH₃-~151
-Thiazole C-S-~172

Chemical shifts are predictive and can vary based on solvent and concentration.[7]

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the connectivity between different parts of the molecule.

Expertise & Experience:

  • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is critical for identifying the cyclopropyl spin system and the coupling between the methine proton (c) and the alcohol proton (d).

  • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon it is directly attached to. This allows for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) is the key to connecting the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away. This will allow us to link the methyl group to the thiazole ring, the alcohol-bearing methine to the thiazole ring, and the cyclopropyl group to the methine carbon.

G cluster_0 Key COSY Correlations (H-H) CH_OH H-c (~4.9 ppm) OH_H H-d (OH) CH_OH->OH_H J-coupling Cyc_CH H-e (~1.3 ppm) CH_OH->Cyc_CH Cyc_CH2 H-f,g (~0.7 ppm) Cyc_CH->Cyc_CH2

Figure 2: Expected COSY correlations for adjacent protons.

G cluster_1 Key HMBC Correlations (H to C) H_a H-a (CH3) C4_Thiazole C4-Thiazole H_a->C4_Thiazole ³J C5_Thiazole C5-Thiazole H_a->C5_Thiazole ²J H_b H-b (Thiazole-H) H_b->C4_Thiazole ²J C2_Thiazole C2-Thiazole H_b->C2_Thiazole ³J H_c H-c (Methine-H) H_c->C2_Thiazole ²J C_Cyclo Cyclopropyl Carbons H_c->C_Cyclo ²J C_Methine C-c (Methine-C)

Figure 3: Critical HMBC correlations for fragment assembly.

Data Synthesis and Final Confirmation

The final structure is confirmed by ensuring that all collected data points are in complete agreement.

  • HRMS provides the elemental formula C₈H₁₁NOS.

  • IR Spectroscopy confirms the presence of an O-H group and an aromatic (thiazole) ring system.

  • ¹³C NMR shows 8 distinct carbon signals, matching the molecular formula.

  • ¹H NMR shows signals integrating to 11 protons, matching the formula. The splitting patterns and chemical shifts are consistent with the proposed structure.

  • HSQC links every proton signal (except the labile OH proton) to a specific carbon signal.

  • COSY confirms the H-C-O-H and cyclopropyl proton spin systems.

  • HMBC provides the unequivocal long-range correlations that connect the 4-methyl group to the thiazole ring at C4, and the cyclopropylmethanol fragment to the thiazole ring at C2.

The collective, mutually reinforcing evidence from these techniques allows for the unambiguous elucidation of the structure as cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol . For molecules with stereocenters, X-ray crystallography would be the ultimate tool for determining the absolute configuration, provided that a suitable single crystal can be grown.[8]

References

  • BenchChem. (2025). Spectroscopic Analysis of 3-(Methoxymethoxy)-1,2-thiazole: A Technical Guide.
  • Journal of the Chemical Society B: Physical Organic. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. RSC Publishing.
  • BenchChem. (2025). Application Notes and Protocols: Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds.
  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
  • Pintilie, O., et al. (2020). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 25(1), 124.
  • Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University Department of Chemistry.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Abacan, M. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen.

Sources

Synthesis Pathway for Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of heteroaryl secondary alcohols is a cornerstone in the development of novel pharmacophores and advanced materials. Specifically, cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol[1] represents a highly versatile building block, combining the metabolic stability and conformational rigidity of the cyclopropyl moiety with the hydrogen-bonding capability of the thiazole ring. As a Senior Application Scientist, I approach the synthesis of this compound not merely as a sequence of reagent additions, but as a highly coordinated nucleophilic addition reliant on regioselective metalation.

Retrosynthetic Logic and Mechanistic Design

The target molecule features a central carbinol carbon bonded to a cyclopropyl group and a 4-methylthiazole ring. Disconnection at the carbinol carbon reveals two primary synthons: a thiazolyl anion and a cyclopropyl aldehyde.

To generate the thiazolyl anion, we utilize the inherent kinetic acidity of the C2 proton on the thiazole ring. The adjacent nitrogen (via inductive electron withdrawal) and sulfur (via polarizability and d-orbital participation) highly stabilize the resulting sp2-hybridized carbanion[2].

Retrosynthesis Target Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol Intermediate 2-Lithio-4-methylthiazole + Cyclopropanecarboxaldehyde Target->Intermediate Disconnection Starting 4-Methylthiazole + n-BuLi Intermediate->Starting Lithiation

Retrosynthetic disconnection of the target secondary alcohol.

Mechanistic Causality: Why These Conditions?
  • Solvent Choice (Anhydrous THF): Tetrahydrofuran is critical as it acts as a Lewis base. Its oxygen lone pairs coordinate the lithium cation, breaking down n-butyllithium hexamers into more reactive, less aggregated species.

  • Temperature Control (-78 °C): While 2-lithiothiazoles are generally more stable than their oxazole counterparts, maintaining -78 °C prevents ring-opening fragmentation (to alkynylthiolates) and suppresses unwanted nucleophilic attack on the imine-like C=N bond of unreacted starting material[3].

  • Quenching Agent (Sat. NH4Cl): A mild, buffered aqueous quench is required. Using strong acids (like HCl) would protonate the basic thiazole nitrogen (pKa ~2.5), driving the product into the aqueous layer and severely complicating organic extraction.

Mechanism A 4-Methylthiazole B 2-Lithio-4-methylthiazole A->B n-BuLi, THF, -78 °C C Lithium Alkoxide Intermediate B->C Cyclopropanecarboxaldehyde D Target Secondary Alcohol C->D Sat. NH4Cl (aq)

Forward mechanistic pathway: Lithiation, nucleophilic addition, and quenching.

Quantitative Data & Reaction Parameters

To ensure scalability and reproducibility, the stoichiometric ratios and reaction parameters must be strictly controlled. The following table summarizes the optimized conditions for this synthesis.

ParameterReagent / ConditionValue / EquivalentCausality / Rationale
Substrate 4-Methylthiazole1.00 equivStarting material; must be freshly distilled to remove moisture.
Base n-Butyllithium (2.5 M in hexanes)1.05 equivA slight excess ensures complete C2 deprotonation without side reactions.
Electrophile Cyclopropanecarboxaldehyde1.15 equivExcess drives the nucleophilic addition to completion, maximizing yield.
Solvent Tetrahydrofuran (THF)0.2 M (relative to substrate)Coordinates Li⁺, stabilizes the organolithium species.
Temperatures Dry Ice / Acetone Bath-78 °C to Room Temp-78 °C prevents thiazole ring fragmentation during the lithiation phase.

Self-Validating Experimental Protocol

A robust chemical protocol must be a self-validating system; a chemist should not proceed to the next step unless the current step's success is empirically confirmed.

Phase 1: Reagent Validation (Titration) Prior to the reaction, validate the active molarity of the n-BuLi. Titrate 1.0 mL of the n-BuLi solution against a known mass of N-benzylbenzamide in THF at -40 °C until a persistent blue color (indicating the formation of the dianion) is observed. Do not proceed if the molarity is <80% of the stated value.

Phase 2: Lithiation of 4-Methylthiazole

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x to ensure a strictly anhydrous environment).

  • Add anhydrous THF (25 mL) and 4-methylthiazole (5.0 mmol, 1.0 equiv).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (5.25 mmol, 1.05 equiv) dropwise over 10 minutes via syringe down the inner wall of the flask to pre-cool the reagent before it hits the solution. Validation Check: The solution should transition from colorless to a distinct pale yellow/orange hue, visually confirming the successful formation of 2-lithio-4-methylthiazole[2]. Stir for 30 minutes at -78 °C.

Phase 3: Nucleophilic Addition

  • Dilute cyclopropanecarboxaldehyde (5.75 mmol, 1.15 equiv) in 5 mL of anhydrous THF.

  • Add this solution dropwise to the lithiated mixture at -78 °C.

  • Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Validation Check: Perform a Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). Stain the plate with KMnO4. The aldehyde spot (Rf ~0.8) should be entirely consumed, and a new, UV-active, polar spot (Rf ~0.3) corresponding to the lithium alkoxide intermediate must be visible.

Phase 4: Quenching and Isolation

  • Cool the flask to 0 °C and carefully quench the reaction by adding 10 mL of saturated aqueous NH4Cl dropwise. Validation Check: The cessation of gas evolution and the dissolution of precipitated lithium salts indicate a complete and safe quench.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Workflow Step1 1. Purge flask with Argon Add 4-methylthiazole in dry THF Step2 2. Cool to -78 °C Dropwise addition of n-BuLi Step1->Step2 Step3 3. Stir for 30 min at -78 °C (Observe yellow/orange color) Step2->Step3 Step4 4. Add cyclopropanecarboxaldehyde Stir 1h at -78 °C, warm to RT Step3->Step4 Step5 5. Quench with sat. NH4Cl (aq) Extract with EtOAc Step4->Step5 Step6 6. Purify via Flash Chromatography (Yield: Target Compound) Step5->Step6

Step-by-step experimental workflow with built-in validation checks.

References

  • Title: This article appeared in a journal published by Elsevier (Tetrahedron 64 (2008) 7759–7770) Source: ipbeja.pt URL: [Link]

Sources

Comprehensive Technical Guide: Physical and Chemical Characteristics of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9) is a highly specialized heterocyclic building block utilized in advanced drug discovery and synthetic organic chemistry[1]. Featuring a thiazole core—a privileged scaffold in medicinal chemistry—coupled with a cyclopropyl ring and a carbinol center, this molecule offers unique physicochemical properties. The cyclopropyl group restricts conformational flexibility and modulates lipophilicity, while the secondary alcohol provides a versatile handle for downstream functionalization[2].

As a Senior Application Scientist, I frequently leverage this scaffold when designing bioisosteres or optimizing the pharmacokinetic profiles of lead compounds. The combination of these three distinct functional groups requires a nuanced understanding of their individual and collective reactivities.

Physicochemical Characteristics

Understanding the physical and chemical properties is critical for predicting pharmacokinetic behavior, planning purification strategies, and optimizing reaction conditions. Below is a synthesized profile of its core characteristics.

PropertyValue / Description
Chemical Name Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol
CAS Registry Number 1047663-31-9
Molecular Formula C8H11NOS
Molecular Weight 169.24 g/mol
SMILES String OC(C1CC1)C2=NC(C)=CS2
Predicted LogP ~1.6 - 1.9 (Optimal for oral bioavailability)
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 3 (N, O, S)
Topological Polar Surface Area ~61.4 Ų

Data synthesized from verified chemical supplier databases and predictive models[1][3].

Chemical Reactivity & Mechanistic Insights

To effectively utilize this molecule, we must dissect its three reactive domains. The causality behind its reactivity dictates how we handle it in the lab:

  • The Secondary Carbinol Center: The hydroxyl group is sterically hindered by the adjacent cyclopropyl ring but remains highly accessible for oxidation. Conversion to a leaving group (e.g., mesylation or tosylation) must be handled with extreme care; the formation of a carbocation at this position can trigger a cyclopropylcarbinyl-to-homoallyl rearrangement due to the stabilization of the positive charge by the cyclopropyl

    
    -bonds.
    
  • The Thiazole Ring: The 1,3-thiazole system is an electron-deficient heteroaromatic ring. The nitrogen atom is weakly basic and can be selectively alkylated to form thiazolium salts. The methyl group at the C4 position provides mild electron-donating effects via hyperconjugation, slightly increasing the nucleophilicity of the nitrogen compared to an unsubstituted thiazole.

  • The Cyclopropyl Group: Imparts significant ring strain (~27.5 kcal/mol). While highly stable under basic and neutral conditions, exposure to strong Lewis or Brønsted acids can induce ring-opening side reactions.

ReactivityMap Core Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol Ox Oxidation (Dess-Martin) Core->Ox Acid Strong Acid (HCl/HBr) Core->Acid Base Base + R-X (NaH, Alkyl Halide) Core->Base Ketone Cyclopropyl(4-methylthiazol- 2-yl)methanone Ox->Ketone RingOpen Ring-Opened Homoallylic Halide Acid->RingOpen Ether Alkyl Ether Derivative Base->Ether

Caption: Key chemical reactivity pathways highlighting oxidation, ring-opening, and etherification.

Experimental Protocol: Synthesis via Organolithium Addition

The most robust and self-validating method for synthesizing cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol relies on the nucleophilic addition of a lithiated thiazole to cyclopropanecarboxaldehyde. This protocol is designed to maximize yield while mitigating the thermal instability of the organolithium intermediate.

Causality of Experimental Choices:
  • Temperature Control (-78 °C): Thiazol-2-yllithium species are highly prone to ring fragmentation (forming isocyanides and thiolate fragments) at temperatures above -40 °C. Strict cryogenic control is non-negotiable.

  • Solvent (Anhydrous THF): Coordinates the lithium cation, increasing the nucleophilicity of the carbanion.

  • Quench (Aqueous NH4Cl): A mild proton source that prevents base-catalyzed side reactions during workup, protecting the sensitive carbinol center.

Step-by-Step Methodology:
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Charge the flask with 4-methylthiazole (10.0 mmol) and anhydrous THF (50 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-butyllithium (10.5 mmol, 2.5 M in hexanes) over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete metalation at the C2 position.

  • Electrophilic Addition: Dissolve cyclopropanecarboxaldehyde (11.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the lithiated thiazole mixture, maintaining the internal temperature strictly below -70 °C.

  • Reaction Monitoring (Self-Validation): Stir the reaction for 2 hours at -78 °C. Quench a 0.1 mL aliquot in saturated NH4Cl and analyze via TLC (Hexanes:EtOAc 7:3). The disappearance of the aldehyde spot and the appearance of a UV-active, polar spot confirms completion.

  • Quench and Workup: Slowly add 20 mL of saturated aqueous NH4Cl directly to the cold reaction mixture. Allow the flask to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure product.

Synthesis A 4-Methylthiazole B n-BuLi, THF -78°C A->B C 4-Methylthiazol- 2-yllithium B->C D Cyclopropane- carboxaldehyde C->D Nucleophilic Addition E Lithium Alkoxide Intermediate D->E F NH4Cl (aq) Quench E->F G Target Molecule (CAS: 1047663-31-9) F->G

Caption: Synthetic workflow for cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol via organolithium addition.

Analytical Characterization Standards

To verify the structural integrity of the synthesized compound, the following spectral benchmarks should be observed:

  • 1H NMR (400 MHz, CDCl3): A distinct singlet at ~6.8-7.0 ppm corresponding to the thiazole C5 proton. The carbinol proton (CH-OH) will appear as a doublet or multiplet around 4.5 ppm. The cyclopropyl protons will present as complex multiplets in the highly shielded region of 0.3-1.2 ppm.

  • LC-MS: Electrospray ionization (ESI+) should yield a prominent [M+H]+ peak at m/z 170.0.

Conclusion

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol represents a highly versatile node in organic synthesis. By strictly controlling the reaction environment—particularly the thermal stability of the thiazolyllithium intermediate—chemists can reliably access this scaffold. Its unique combination of a hydrogen-bonding carbinol, a rigid cyclopropyl group, and a heteroaromatic thiazole makes it an exceptional candidate for structure-activity relationship (SAR) exploration in drug discovery.

References

  • BLD Pharmatech. "1047663-31-9 | Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol". Source: bldpharm.com.
  • Ambeed. "Product Name Index | Ambeed". Source: ambeed.com.
  • ABCR Gute Chemie. "AB652834 | CAS 1047663-31-9". Source: abcr.com.

Sources

cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol mechanism of formation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Formation of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

This guide provides a comprehensive technical overview of the synthetic pathway and mechanistic underpinnings for the formation of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol, a heterocyclic compound with potential applications in pharmaceutical and materials science. The synthesis leverages fundamental principles of heterocyclic chemistry and organometallic reactions to construct the target molecule efficiently. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this and similar synthetic transformations.

Retrosynthetic Analysis and Strategic Approach

The most logical and efficient approach to the synthesis of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol involves a key carbon-carbon bond formation between a nucleophilic 4-methylthiazole-2-yl moiety and an electrophilic cyclopropyl carbonyl compound. This strategy is outlined in the retrosynthetic analysis below.

G TM Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol C_C_disconnection C-C Bond Formation (Nucleophilic Addition) TM->C_C_disconnection Thiazole_Nucleophile 4-Methylthiazol-2-yl Anion (Nucleophile) C_C_disconnection->Thiazole_Nucleophile Aldehyde Cyclopropanecarboxaldehyde (Electrophile) C_C_disconnection->Aldehyde Thiazole_Precursor 2-Halo-4-methylthiazole Thiazole_Nucleophile->Thiazole_Precursor  Organometallic  Formation G cluster_0 Generation of the Nucleophile BromoThiazole 2-Bromo-4-methylthiazole LithioThiazole 2-Lithio-4-methylthiazole (Nucleophile) BromoThiazole->LithioThiazole + n-BuLi BuLi n-Butyllithium (n-BuLi) BuBr n-Butyl Bromide

Figure 2: Formation of the 2-lithiated thiazole nucleophile.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The lithiation is performed at -78 °C (a dry ice/acetone bath) to prevent side reactions. Organolithium reagents are highly reactive and can react with the solvent (THF) or undergo decomposition at higher temperatures. The low temperature also prevents unwanted reactions of the newly formed 2-lithiothiazole.

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) because organolithium reagents react vigorously with water, oxygen, and carbon dioxide.

The Core Mechanism: Nucleophilic Addition

The central step of the synthesis is the nucleophilic addition of the 2-lithio-4-methylthiazole to the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde.

Mechanistic Steps:
  • Activation: The carbonyl group of cyclopropanecarboxaldehyde is inherently polarized, making the carbon atom electrophilic.

  • Nucleophilic Attack: The lone pair of the carbanion at the C2 position of the lithiated thiazole attacks the electrophilic carbonyl carbon. This forms a new carbon-carbon single bond and breaks the C=O pi bond, transferring the electron density to the oxygen atom.

  • Intermediate Formation: This attack results in the formation of a lithium alkoxide intermediate.

  • Protonation (Workup): The reaction is quenched with a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. The alkoxide is protonated to yield the final alcohol product, cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

G Reactants 2-Lithio-4-methylthiazole + Cyclopropanecarboxaldehyde Intermediate Lithium Alkoxide Intermediate Reactants->Intermediate Nucleophilic Attack Product Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol Intermediate->Product Aqueous Workup (H+)

Figure 3: Overall workflow of the nucleophilic addition step.

Comprehensive Experimental Protocol

This protocol describes the synthesis of the target compound from 2-bromo-4-methylthiazole.

Materials and Reagents:

  • 2-Bromo-4-methylthiazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • Cyclopropanecarboxaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-bromo-4-methylthiazole (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Aldehyde Addition: Add cyclopropanecarboxaldehyde (1.1 eq), dissolved in a small amount of anhydrous THF, dropwise to the solution of the lithiated thiazole.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature.

  • Quenching: Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Data Validation and Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. The following table summarizes the expected data.

Analysis Technique Expected Observations
¹H NMR - Signal for the thiazole proton (C5-H).- Singlet for the methyl group on the thiazole ring.- Multiplets for the cyclopropyl protons.- Signal for the methine proton (CH-OH).- Broad singlet for the hydroxyl proton (OH), which is D₂O exchangeable.
¹³C NMR - Signals for the three carbons of the thiazole ring (C2, C4, C5).- Signal for the methyl carbon.- Signals for the cyclopropyl carbons.- Signal for the carbinol carbon (CH-OH).
IR Spectroscopy - Broad absorption band around 3300-3400 cm⁻¹ (O-H stretch).- C-H stretching bands for aromatic and aliphatic protons.- C=N and C=C stretching bands characteristic of the thiazole ring.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) corresponding to the molecular weight of the product.- Characteristic fragmentation pattern, including loss of water and fragmentation of the cyclopropyl ring.

Conclusion

The formation of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol is achieved through a robust and well-established synthetic sequence. The key transformation—a nucleophilic addition of a 2-lithiated thiazole to cyclopropanecarboxaldehyde—is a powerful method for constructing complex heterocyclic alcohols. The principles and protocols outlined in this guide are broadly applicable to the synthesis of a wide range of 2-substituted thiazole derivatives, underscoring the versatility of this synthetic strategy in modern organic and medicinal chemistry.

References

  • Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters. [Link]

  • Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. ACS Omega. [Link]

  • Addition of organometallic reagents to aldehydes and ketones.Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for the mechanism)
  • Synthetic method for 2-acetyl thiazole.
  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • 2-amino-4-methylthiazole. Organic Syntheses Procedure. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

Advanced Research Applications of Thiazole Methanol Derivatives: From Fragment-Based Discovery to Neurotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole methanol derivatives represent a highly privileged class of heterocyclic building blocks in modern medicinal chemistry. Characterized by a five-membered aromatic ring containing nitrogen and sulfur, coupled with a reactive hydroxymethyl vector, these compounds offer unique electronic properties, hydrogen-bonding capabilities, and structural versatility. As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic rationale, synthetic protocols, and therapeutic applications of thiazole methanol derivatives—specifically focusing on Fragment-Based Drug Discovery (FBDD) and advanced neurotherapeutics.

The Thiazole Methanol Scaffold in Fragment-Based Drug Discovery (FBDD)

In FBDD, identifying low-molecular-weight "fragments" with high ligand efficiency is critical. Thiazole methanol derivatives, such as (5-Chlorothiazol-4-yl)methanol , are heavily utilized as pharmacophore scaffolds due to their optimal physicochemical properties[1].

Mechanistic Rationale for Scaffold Selection
  • Metabolic Blocking : The C5 position of an unsubstituted thiazole ring is a known metabolic "soft spot," highly susceptible to rapid cytochrome P450-mediated oxidation[1]. By utilizing derivatives where the C5 position is halogenated (e.g., chlorinated), medicinal chemists effectively block this site, significantly increasing the pharmacokinetic half-life (

    
    ) of the downstream lead candidate[1].
    
  • Linker Chemistry : The C4-hydroxymethyl group provides a highly reactive synthetic vector. It allows the fragment to be seamlessly attached to larger pharmacophores or targeted protein degraders (PROTACs) via stable ether, ester, or carbamate linkages[1].

  • Bioisosterism : The functionalized thiazole core acts as a bioisostere for

    
    -chloropyridine or 
    
    
    
    -chlorophenyl rings, offering reduced lipophilicity and improved aqueous solubility while maintaining critical
    
    
    -
    
    
    stacking interactions[1].

FBDD Scaffold (5-Chlorothiazol-4-yl)methanol Fragment Metab C5-Chlorination (Metabolic Blocking) Scaffold->Metab Linker C4-Hydroxymethyl (Linker Chemistry) Scaffold->Linker HalfLife Increased Half-Life (t1/2) Metab->HalfLife Ether Ether/Ester Derivatization Linker->Ether Lead Optimized Lead Candidate Ether->Lead HalfLife->Lead

Fragment-based drug discovery workflow utilizing (5-Chlorothiazol-4-yl)methanol.

Neuroprotective Agents and Cognitive Enhancers

Thiazole methanol derivatives have shown exceptional promise in treating multifactorial neurodegenerative disorders, such as Alzheimer's disease (AD) and schizophrenia, through two primary mechanisms:

A. NO-Chimeras and GABA Receptor Modulation

Clomethiazole (CMZ) is a well-documented neuroprotectant that potentiates GABA


 receptors, thereby attenuating glutamate-induced excitotoxicity[2]. However, CMZ suffers from a short half-life and profound sedative effects. To overcome this, researchers have synthesized NO-chimeras  using derivatives like 4-methyl-5-thiazoleethanol and 

-(Phenylmethyl)-4-methyl-5-thiazole methanol[2]. These hybrid molecules are designed to release nitric oxide (NO) while retaining GABA-mimetic activity. The dual-action mechanism provides synergistic neuroprotection: the GABAergic component hyperpolarizes neurons to prevent excitotoxicity, while the NO component induces localized vasodilation and restores synaptic plasticity[2].

Pathway TM Thiazole Methanol NO-Chimera GABA GABA-A Receptor Potentiation TM->GABA NO Nitric Oxide (NO) Release TM->NO Cl Increased Cl- Influx (Hyperpolarization) GABA->Cl Vas Vasodilation & Synaptic Restoration NO->Vas Excit Reduced Glutamate Excitotoxicity Cl->Excit Surv Neuronal Survival (Neuroprotection) Vas->Surv Excit->Surv

Neuroprotective mechanism of thiazole methanol NO-chimeras via GABA-A and NO pathways.

B. 7 nAChR Positive Allosteric Modulators (PAMs)

The compound JNJ-1930942 (2-[[4-Fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazole methanol) exemplifies the use of the thiazole methanol scaffold in cognitive enhancement[3]. It functions as a highly selective Type II Positive Allosteric Modulator (PAM) of the


7 nicotinic acetylcholine receptor (

7 nAChR)[3]. Rather than directly activating the receptor (which often leads to rapid desensitization), JNJ-1930942 binds to an allosteric site, enhancing both the efficacy and potency of endogenous acetylcholine[3]. This targeted potentiation improves sensory gating and cognitive function without the side effects associated with orthosteric agonists.

Quantitative Data & Structure-Activity Relationships

The following table summarizes the pharmacological targets and structural advantages of key thiazole methanol derivatives discussed in recent literature:

Compound / DerivativePrimary TargetPharmacological EffectKey Structural Advantage
(5-Chlorothiazol-4-yl)methanol Pharmacophore ScaffoldFBDD / BioisosterismC5-chlorination blocks metabolic oxidation, extending

[1].
4-Methyl-5-thiazoleethanol GABA

Receptor & NO Release
NeuroprotectionDual-action NO-chimera; mitigates excitotoxicity & restores synapses[2].
JNJ-1930942

7 nAChR
Cognitive EnhancementType II PAM; enhances agonist efficacy without direct receptor activation[3].
5-Thiazolylmethanol Dopamine Transporter (DAT)Atypical DAT InhibitionHydroxymethyl group enables asymmetric sulfide oxidation for (S)-CE-123[4].

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of critical thiazole methanol intermediates. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: Synthesis of 5-(Chloromethyl)thiazole from 5-Thiazolylmethanol

This reaction is a critical first step in the scale-up synthesis of the atypical DAT inhibitor (S)-CE-123[4].

  • Preparation : Dissolve 5-thiazolylmethanol (4.3 mol) in anhydrous dichloromethane (DCM, 2 L) under a strict argon atmosphere[4].

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive thionyl chloride reagent used in the next step.

  • Temperature Control : Cool the reaction vessel to 0–5 °C using an ice-water bath[4].

    • Causality: Chlorination via thionyl chloride is highly exothermic. Cooling mitigates the rapid formation of the alkyl chlorosulfite intermediate, preventing thermal degradation of the sensitive thiazole ring.

  • Reagent Addition : Add thionyl chloride (4.3 mol, diluted in 500 mL DCM) dropwise over 60 minutes[4].

    • Causality: Dropwise addition controls the rate of nucleophilic attack by the primary alcohol, minimizing the formation of dimeric ether side-products.

  • Reaction Maturation : Slowly warm the mixture to ambient temperature and stir for 15 hours[4].

    • Causality: Extended stirring at room temperature ensures the complete conversion of the intermediate alkyl chlorosulfite to the final alkyl chloride via SO

      
       extrusion.
      
  • Isolation : Evaporate the solvent under reduced pressure and dry the crude yellow product (Yield: ~98%)[4].

Protocol 2: Grignard Addition for 1-(4-Methyl-5-thiazolyl)-1-phenyl-methanol

This protocol generates the secondary alcohol precursor required for neuroprotective NO-chimeras[2].

  • Preparation : Dissolve 4-methyl-5-thiazolecarboxaldehyde (7.8 mmol) in anhydrous tetrahydrofuran (THF, 40 mL)[2].

    • Causality: Anhydrous conditions are absolute prerequisites, as Grignard reagents are violently and irreversibly destroyed by protic solvents or water.

  • Temperature Control : Cool the solution in an ice bath to 4 °C[2].

    • Causality: Lowering the temperature suppresses competitive side reactions, such as enolization or aldol-type condensations of the highly reactive aldehyde.

  • Grignard Addition : Add phenylmagnesium bromide (1M in THF, 8.5 mL) dropwise[2].

    • Causality: Slow addition prevents localized concentration spikes and thermal runaways that could lead to homocoupling or over-addition artifacts.

  • Propagation : Remove the ice bath, warm to room temperature, and stir overnight[2].

  • Quenching : Quench the reaction carefully with saturated aqueous NH

    
    Cl[2].
    
    • Causality: A mild, weakly acidic quench is required to protonate the magnesium alkoxide intermediate to yield the final alcohol. Stronger acids would risk acid-catalyzed dehydration of the newly formed secondary alcohol into an alkene.

  • Extraction : Extract the aqueous layer with ethyl acetate (2 × 50 mL), dry over Na

    
    SO
    
    
    
    , and concentrate under vacuum[2].

References

  • Source: PMC (National Institutes of Health)
  • (5-Chlorothiazol-4-yl)
  • Process Development and Scale-Up of a Novel Atypical DAT Inhibitor (S)
  • Chemical structure of JNJ-1930942.

Sources

The Privileged Scaffold: Discovery, Synthesis, and Application of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern era of fragment-based drug discovery (FBDD), the identification of highly specific, low-molecular-weight building blocks has revolutionized the design of targeted therapeutics. Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9) represents a masterclass in rational fragment design. By combining the hydrogen-bonding capacity of a thiazole ring, the conformational rigidity of a cyclopropyl group, and the versatile functionalization of a carbinol center, this molecule has emerged as a critical intermediate in the synthesis of highly selective kinase inhibitors.

This technical whitepaper explores the historical discovery, structural rationale, validated synthetic methodologies, and mechanistic applications of this privileged scaffold, specifically focusing on its role in targeting cyclin-dependent kinase 9 (CDK9) and TTK (MPS1) protein kinases.

Chemical Identity and Structural Rationale

The fundamental chemical properties of this building block are cataloged in its. Its molecular architecture (C₈H₁₁NOS) is deliberately engineered to address specific challenges in medicinal chemistry:

  • The 4-Methylthiazole Core: Thiazoles are classic bioisosteres for pyridines and oxazoles. The nitrogen atom serves as a potent hydrogen-bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket. The 4-methyl substitution provides critical steric bulk, restricting the rotational degrees of freedom when the fragment is incorporated into a larger active pharmaceutical ingredient (API), thereby pre-organizing the molecule into its bioactive conformation.

  • The Cyclopropyl Motif: Unlike straight-chain alkyl groups (e.g., propyl or butyl) which possess high entropic penalties upon binding, the cyclopropyl ring is rigid. Its bonds possess high s-character (sp²-like), allowing for hyperconjugation and a flatter, more rigid geometry. This allows the fragment to snugly occupy narrow, hydrophobic gatekeeper pockets in kinases while maintaining a lower lipophilicity (logP) than its acyclic counterparts, protecting the final drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • The Carbinol (Methanol) Center: The hydroxyl group introduces a chiral center and serves as a critical synthetic handle. In drug-target interactions, this hydroxyl can act as a hydrogen-bond donor to structured water networks within the kinase active site.

Historical Context: Emergence in Targeted Therapies

During the early 2010s, oncology research heavily pivoted toward targeting the cell cycle and apoptosis evasion mechanisms. A major challenge was achieving kinase selectivity—specifically, inhibiting CDK9 without off-target inhibition of CDK2, which causes severe toxicity.

Researchers discovered that functionalizing the C4 and C2 positions of thiazole rings yielded unprecedented selectivity. The use of this specific fragment in oncology was notably cemented by its inclusion in the synthesis of indazole-based kinase inhibitors, as detailed in the patent by the University Health Network. These compounds were designed to inhibit TTK (MPS1), a kinase overexpressed in breast, colon, and ovarian cancers.

Concurrently, thiazole-derived carbinols were instrumental in developing highly selective CDK9 inhibitors. These inhibitors reinstate apoptosis in cancer cells by downregulating the Mcl-1 anti-apoptotic protein, a mechanism thoroughly validated in.

Synthetic Methodologies and Protocol Validation

The synthesis of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol relies on the regioselective metalation of the thiazole ring. The following protocol is a self-validating system designed for high yield and stereochemical integrity.

Protocol: Regioselective Lithiation and Nucleophilic Addition

Expertise & Causality: The C2 proton of 4-methylthiazole is highly acidic due to the inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. However, thiazolyl-lithium species are notoriously unstable at room temperature and prone to ring-fragmentation (C-S bond cleavage). Therefore, strict cryogenic control is non-negotiable.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 4-methylthiazole (1.0 equiv, 10 mmol) and anhydrous Tetrahydrofuran (THF) (50 mL).

    • Causality: THF acts as a Lewis base, coordinating the lithium cation and breaking up n-BuLi hexamers into highly reactive dimers, facilitating rapid deprotonation. Moisture must be strictly excluded to prevent premature quenching of the organolithium reagent.

  • Cryogenic Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium. Dropwise, add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv) over 10 minutes. Stir the resulting pale-yellow solution at -78°C for 45 minutes.

    • Causality: Maintaining -78°C traps the 2-lithio-4-methylthiazole as the kinetic product and prevents nucleophilic attack on unreacted starting material.

  • Electrophilic Addition: Dissolve cyclopropanecarboxaldehyde (1.1 equiv, 11 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C. Stir for 2 hours, allowing the reaction to slowly warm to -20°C.

    • Validation: Monitor the consumption of the aldehyde via TLC (20% EtOAc in Hexanes, UV/KMnO₄ stain). The formation of a new, highly polar spot indicates the lithium alkoxide intermediate.

  • Quenching and Workup: Quench the reaction at -20°C by slowly adding 20 mL of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mild proton source to neutralize the alkoxide without inducing acid-catalyzed dehydration of the newly formed secondary alcohol.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 10-30% EtOAc/Hexanes) to yield the target carbinol as a pale oil.

Synthesis SM 4-Methylthiazole (Starting Material) Lithiation n-BuLi, THF, -78°C (Deprotonation at C2) SM->Lithiation Intermediate1 2-Lithio-4-methylthiazole (Stable at -78°C) Lithiation->Intermediate1 Addition Cyclopropanecarboxaldehyde (Nucleophilic Attack) Intermediate1->Addition Intermediate2 Lithium Alkoxide Intermediate Addition->Intermediate2 Quench Sat. aq. NH4Cl (Mild Protonation) Intermediate2->Quench Product Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (Target Fragment) Quench->Product

Figure 1: Step-by-step synthetic workflow for cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Mechanistic Application in Kinase Inhibition

Once synthesized, the fragment is typically coupled to a larger heterocyclic core (such as an indazole or pyrimidine) via Mitsunobu inversion or by converting the hydroxyl group into a leaving group (e.g., mesylate) for subsequent Sₙ2 displacement.

When integrated into a CDK9 inhibitor, the fragment drives a highly specific signaling cascade. The thiazole-cyclopropyl motif binds deep within the ATP pocket, locking the kinase in an inactive conformation. Because CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), its inhibition halts RNA Polymerase II phosphorylation. This rapidly depletes short-lived anti-apoptotic proteins like Mcl-1, effectively stripping cancer cells of their survival mechanisms and triggering apoptosis.

Pathway Inhibitor Thiazole-based CDK9 Inhibitor (Fragment-derived API) CDK9 CDK9 / Cyclin T1 Complex (Active Kinase) Inhibitor->CDK9 Inhibits RNAPII RNA Polymerase II (Ser2 Phosphorylation Blocked) CDK9->RNAPII Phosphorylates (Normally) Mcl1 Mcl-1 Anti-apoptotic Protein (Transcription Downregulated) RNAPII->Mcl1 Transcribes (Normally) Apoptosis Apoptosis (Cancer Cell Death Reinstated) Mcl1->Apoptosis Prevents (Normally)

Figure 2: Mechanism of action for fragment-derived CDK9 inhibitors reinstating apoptosis.

Quantitative Impact on Drug Properties

The integration of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol into a lead compound drastically alters its physicochemical profile. The table below summarizes how this specific fragment influences the final properties of a representative kinase inhibitor (e.g., a TTK or CDK9 inhibitor analog).

PropertyCyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (Fragment)Representative Kinase Inhibitor (API)Causality / Impact in Drug Design
Molecular Weight 169.24 g/mol ~450 - 550 g/mol The low MW of the fragment allows room for the addition of solvent-exposed groups while maintaining Lipinski's Rule of 5 compliance.
LogP (Estimated) 1.2 - 1.53.0 - 4.5The cyclopropyl ring limits the exponential increase in lipophilicity that would occur with straight alkyl chains, preserving aqueous solubility.
H-Bond Donors 1 (Hydroxyl)1 - 3The hydroxyl serves as a critical hinge-binding anchor or interacts with structured water molecules in the active site.
H-Bond Acceptors 2 (N, O)4 - 7The thiazole nitrogen acts as a bioisosteric acceptor, forming strong dipole interactions within the kinase pocket.
Target Selectivity N/A (Weak binder alone)>80-fold (CDK9 vs CDK2)The rigid 4-methylthiazole-cyclopropyl motif specifically fills the CDK9 gatekeeper space, preventing binding to off-target kinases.

Conclusion

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol is far more than a simple chemical intermediate; it is a highly optimized, privileged scaffold that addresses the geometric and physicochemical demands of modern kinase inhibitor design. By mastering its cryogenic synthesis and understanding the causality behind its structural features, medicinal chemists can continue to leverage this fragment to develop highly selective, potent therapeutics for oncology and beyond.

References

  • PubChem . Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol Compound Summary. National Center for Biotechnology Information. Available at:[Link]

  • Pauls, Heinz W., et al.KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME. US Patent US20140005167A1, assigned to University Health Network.
  • Shao, H., et al. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry (via PubMed Central). Available at:[Link]

Physicochemical Profiling and Organic Solubility Dynamics of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

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Validating Code and Flow

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Executive Briefing

In modern fragment-based drug discovery and complex API synthesis, the precise understanding of a building block’s solvation mechanics is non-negotiable. Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9)[1] is a highly versatile secondary heteroaryl alcohol. Featuring a rigid, lipophilic cyclopropyl ring paired with a polar, hydrogen-bonding thiazole-carbinol system, this molecule presents a unique biphasic solubility profile.

This whitepaper provides an authoritative framework for predicting, measuring, and manipulating the solubility of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol across diverse organic solvent classes. By grounding empirical data in thermodynamic principles, we aim to equip researchers with actionable protocols for synthesis, biological assay preparation, and purification.

Structural Architecture & Hansen Solubility Parameters (HSP)

To master the solubility of this compound, we must first deconstruct its molecular architecture and evaluate it through the lens of Hansen Solubility Parameters (HSP) . Solubility is not merely a binary state of "dissolved" or "precipitated"; it is a thermodynamic continuum dictated by the energy required to disrupt the solid-state crystal lattice versus the energy released upon solvation.

Molecular Deconstruction
  • The Cyclopropyl Group: Imparts significant lipophilicity and aliphatic character (

    
    , dispersion forces). Unlike planar aromatic rings, the strained 
    
    
    
    -like character of the cyclopropyl ring disrupts tight
    
    
    stacking, lowering the overall lattice energy compared to a purely bi-aryl system.
  • The 4-Methyl-1,3-thiazol-2-yl Ring: This heteroaromatic system contains a basic nitrogen (a strong hydrogen-bond acceptor) and a polarizable sulfur atom. It heavily influences the polar parameter (

    
    ) of the molecule.
    
  • The Carbinol (Secondary Alcohol): Acts as both a hydrogen-bond donor and acceptor (

    
    ). In the solid state, secondary heteroaryl alcohols typically form robust intermolecular hydrogen bond networks (specifically 
    
    
    
    interactions between the hydroxyl group and the thiazole nitrogen of adjacent molecules).
The HSP Framework

According to extensive studies on thiazole-based structures, successful solvation requires a solvent whose HSP coordinates (


) fall within the specific "solubility sphere" of the solute[2]. For cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol, the solvent must possess a sufficiently high 

(hydrogen bonding capability) to outcompete the internal

lattice network, while maintaining a moderate

to solvate the thiazole dipole.

Empirical Solubility Matrix

The following table synthesizes the expected quantitative solubility of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol across primary organic solvent classes. This data is critical for optimizing continuous flow oxidations, where solvent selection directly impacts substrate solubility and catalytic turnover[3].

SolventClassificationDielectric Constant (

)
Estimated Solubility (mg/mL)Mechanistic Solvation Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100The

bond is a dominant H-bond acceptor, rapidly cleaving the solid-state

network.
Methanol (MeOH) Polar Protic32.7> 50Acts as a dual H-bond donor/acceptor, seamlessly integrating into the solute's hydrogen-bonding sphere.
Dichloromethane (DCM) Polarizable / Halogenated8.920 - 50High dispersion forces (

) and dipole-induced dipole interactions effectively solvate the thiazole ring.
Ethyl Acetate (EtOAc) Moderately Polar Aprotic6.010 - 20Moderate H-bond acceptor capacity; matches the overall moderate LogP of the cyclopropyl group.
Heptane Non-polar Aliphatic1.9< 1Lacks the

and

required to overcome the desolvation penalty of the crystal lattice.

Application-Driven Solvent Selection

The choice of solvent is entirely dependent on the downstream application. For instance, while DMSO offers maximum solubility, its high boiling point makes it unsuitable for easily recoverable chemical synthesis. Conversely, in the catalytic oxidation of secondary 1-heteroaryl alcohols to ketones, solvents like ethanol or biphasic mixtures are often preferred to balance substrate solubility with catalyst stability[4].

SolventDecisionTree A Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol Solvent Selection B1 Chemical Synthesis (Oxidation / Coupling) A->B1 B2 In Vitro Assays (Biological Screening) A->B2 B3 Purification (Recrystallization) A->B3 C1 Polar Aprotic (DMF/MeCN) High Solubility for SNAr B1->C1 C2 Chlorinated (DCM/DCE) Optimal for Electrophiles B1->C2 C3 100% DMSO Stock (Dilute to <1% in Buffer) B2->C3 C4 Binary Systems (EtOAc / Heptane Anti-solvent) B3->C4

Decision tree for selecting organic solvents based on downstream application requirements.

Self-Validating Experimental Protocols

To generate reliable, reproducible solubility data for cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol, we employ a self-validating thermodynamic shake-flask methodology. Kinetic solubility methods (e.g., solvent-shift nephelometry) are prone to supersaturation artifacts and are strictly reserved for high-throughput screening triage.

Protocol: Thermodynamic Shake-Flask Equilibration

Causality & Design Rationale: Thermodynamic solubility measures the true equilibrium between the solid lattice and the solvated state. We mandate a 24-hour equilibration at a strictly controlled 25°C. Temperature fluctuations of even 2°C can artificially inflate solubility readings by up to 15% due to the endothermic nature of lattice dissolution. Furthermore, we specify Polytetrafluoroethylene (PTFE) filters over Nylon; Nylon possesses amide bonds that can non-specifically bind to heteroaromatics like thiazoles, leading to artificially low concentration readings in the filtrate.

ThermodynamicWorkflow S1 1. Solid Addition Excess API in Vial S2 2. Equilibration 24h Shake at 25°C S1->S2 S3 3. Phase Separation PTFE Filtration (0.22µm) S2->S3 S4 4. Quantification HPLC-UV Analysis S3->S4

Self-validating thermodynamic solubility workflow utilizing shake-flask equilibration.

Step-by-Step Methodology:
  • Preparation of the Saturated System:

    • Weigh approximately 50 mg of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol into a 4 mL borosilicate glass vial.

    • Add 1.0 mL of the target organic solvent (e.g., DCM, EtOAc, or MeOH).

    • Validation Check: Ensure a visible suspension remains. If the solid completely dissolves, the system is not saturated. Add additional solid in 20 mg increments until a persistent precipitate is observed.

  • Thermal Equilibration:

    • Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

    • Place the vial in an orbital thermoshaker set to exactly 25.0°C and 500 RPM for 24 hours.

  • Phase Separation:

    • Remove the vial and allow it to stand undisturbed for 1 hour at 25°C to let larger particulates settle.

    • Draw 0.5 mL of the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Discard the first 0.1 mL of filtrate to account for any potential membrane saturation.

  • Dilution and Quantification (HPLC-UV):

    • Dilute the filtrate accurately (e.g., 1:100) using the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

    • Analyze via HPLC-UV (typically at

      
       nm, targeting the thiazole chromophore) against a 5-point calibration curve of the standard.
      
  • System Suitability & Self-Validation (SST):

    • Internal Control: Run a parallel shake-flask of a known reference standard (e.g., hydrocortisone in water/ethanol) alongside the test compound. If the reference standard deviates by >5% from literature values, the entire run is invalidated due to suspected thermal or mechanical failure.

Conclusion

The solubility of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol is a direct manifestation of its structural dichotomy: the lipophilic cyclopropyl ring versus the polar, hydrogen-bonding thiazole-carbinol motif. By applying the Hansen Solubility Parameter framework and utilizing rigorously controlled thermodynamic protocols, researchers can rationally select solvents that maximize yield in synthesis, ensure stability in biological assays, and optimize recovery in downstream purification.

References

1.[1] BLDpharm. "1047663-31-9 | Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol." bldpharm.com. Available at: 2.[2] Nunes, D. R., et al. (2019). "Organogel Formation Rationalized by Hansen Solubility Parameters: Shift of the Gelation Sphere with the Gelator Structure." Langmuir - ACS Publications. Available at: 3.[4] ResearchGate. (2025). "A New and Highly Efficient Water-Soluble Copper Complex for the Oxidation of Secondary 1-Heteroaryl Alcohols by tert-Butyl Hydroperoxide." ResearchGate. Available at: 4.[3] ACS Publications. (2025). "Development of a RuHAP-Packed-Bed Reactor for Continuous Flow Aerobic Oxidation." Organic Letters. Available at:

Sources

Methodological & Application

Application Note: Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol in Medicinal Chemistry and Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, the strategic incorporation of specific structural motifs is critical for overcoming pharmacokinetic and pharmacodynamic roadblocks. Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9) is a highly versatile, multi-faceted building block designed to install metabolically stable, conformationally restricted pharmacophores into lead compounds.

  • The Thiazole Core: A well-established bioisostere for amides and pyridines. The 4-methyl substitution provides a slight lipophilic bump and steric shielding, which can improve target residence time.

  • The Cyclopropyl Group: Replacing standard alkyl chains (like isopropyl) with a cyclopropyl ring is a proven strategy to increase metabolic stability. The shorter, stronger C–H bonds of the cyclopropyl ring (due to enhanced s-character) significantly resist oxidative metabolism by Cytochrome P450 (CYP) enzymes [1]. Furthermore, its coplanarity restricts the conformational space of the molecule, often leading to an entropically favorable binding event.

  • The Secondary Carbinol: The hydroxyl group serves as a synthetic handle. It can be oxidized to a ketone for subsequent reductive aminations, inverted via Mitsunobu etherification, or subjected to deoxofluorination to modulate the compound's pKa and lipophilicity.

Physicochemical Data & Handling

To ensure reproducible synthetic workflows, it is essential to understand the baseline properties of the building block.

PropertyValue / Description
Chemical Name Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol
CAS Registry Number 1047663-31-9
Molecular Formula C8H11NOS
Molecular Weight 169.24 g/mol
SMILES CC1=CSN=C1C(O)C2CC2
Physical State Solid / Viscous Oil (temperature dependent)
Storage Conditions Store at 2–8 °C under inert atmosphere (Argon/N2)
Solubility Soluble in DCM, THF, MeOH, EtOAc; sparingly soluble in Hexanes

Synthetic Divergence & Workflows

The true value of this building block lies in its synthetic divergence. Depending on the target product profile (TPP), the secondary alcohol can be functionalized through several distinct pathways.

G A Cyclopropyl(4-methyl-1,3- thiazol-2-yl)methanol (Building Block) B MnO2 Oxidation (Ketone) A->B Mild Oxidation C Mitsunobu Reaction (Aryl Ether) A->C Stereoinversion D Deoxofluorination (Fluoro Derivative) A->D Nucleophilic Fluorination

Fig 1: Synthetic divergence of the building block into key medicinal chemistry intermediates.

Oxidation to Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanone

The conversion of the secondary alcohol to a ketone is frequently required to set up a reductive amination or a Grignard addition. For heterobenzylic alcohols like this, Activated Manganese Dioxide (MnO₂) is the oxidant of choice [2].

  • Causality: While Swern or Jones oxidations are possible, Jones reagent is highly acidic and risks ring-opening the strained cyclopropyl group. Swern oxidation requires cryogenic conditions (-78 °C). MnO₂ provides a mild, room-temperature, heterogeneous reaction that prevents over-oxidation and simplifies workup to a mere filtration step.

Stereoinvertive Etherification via Mitsunobu Reaction

To attach complex aryl or heteroaryl pharmacophores, the Mitsunobu reaction is ideal [3].

  • Causality: This reaction operates under completely neutral conditions, preserving acid/base-sensitive functional groups. If a chiral version of the building block is used, the Mitsunobu reaction proceeds with complete Walden inversion (SN2 mechanism), allowing precise control over the stereocenter.

G N1 PPh3 + DEAD N2 Betaine Intermediate N1->N2 Adduct Formation N3 Protonation by Phenol (Phosphonium Aryloxide) N2->N3 Acid-Base Reaction N4 Alcohol Activation (Alkoxyphosphonium Ion) N3->N4 Nucleophilic Attack by OH N5 SN2 Displacement (Inverted Ether + OPPh3) N4->N5 Aryloxide Attack

Fig 2: Mechanistic pathway of the Mitsunobu stereoinvertive etherification.

Validated Experimental Protocols

The following protocols have been engineered for high yield, reproducibility, and scalability.

Protocol A: Mild Oxidation using Activated MnO₂

Objective: Synthesize cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanone.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Dissolve 1.0 g (5.9 mmol) of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol in 30 mL of anhydrous Dichloromethane (DCM).

  • Oxidant Addition: Add 5.1 g (59.0 mmol, 10 equiv.) of activated MnO₂ in a single portion.

    • Critical Insight: The large excess of MnO₂ is required because the reaction occurs strictly on the surface of the heterogeneous solid. Ensure the MnO₂ is freshly activated (heated to 120 °C under vacuum for 12 hours) for optimal kinetics.

  • Reaction: Stir the black suspension vigorously at room temperature for 12–16 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3; the ketone will run higher than the strongly H-bonding alcohol).

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM (3 × 20 mL) and Ethyl Acetate (1 × 20 mL) to ensure complete product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude ketone. Purify via flash column chromatography if trace impurities remain.

Protocol B: Mitsunobu Etherification with Phenols

Objective: Synthesize aryl ether derivatives with stereochemical inversion.

  • Preparation: In a flame-dried 50 mL flask under Argon, dissolve 1.0 g (5.9 mmol) of the building block, 0.61 g (6.5 mmol, 1.1 equiv.) of the desired phenol, and 1.86 g (7.1 mmol, 1.2 equiv.) of Triphenylphosphine (PPh₃) in 25 mL of anhydrous THF.

    • Critical Insight: THF must be strictly anhydrous (<50 ppm water). Moisture will prematurely hydrolyze the DEAD-PPh₃ betaine intermediate, stalling the reaction and generating difficult-to-separate byproducts.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add 1.24 g (7.1 mmol, 1.2 equiv.) of Diethyl azodicarboxylate (DEAD) dropwise over 15 minutes.

    • Critical Insight: Dropwise addition controls the exothermic formation of the betaine intermediate and prevents the competitive dimerization of DEAD.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The primary challenge in Mitsunobu reactions is the removal of triphenylphosphine oxide (OPPh₃). Triturate the crude residue in cold diethyl ether/hexanes (1:1) to precipitate the bulk of OPPh₃. Filter, concentrate the filtrate, and purify the residue via silica gel chromatography.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

  • Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 640-659. URL:[Link] (Referenced via PMC:[Link])

  • Kaspersen, S. J., et al. (2009). Novel Bisaryl Substituted Thiazoles and Oxazoles as Highly Potent and Selective Peroxisome Proliferator-Activated Receptor δ Agonists. Journal of Medicinal Chemistry, 52(23), 7669-7679. URL:[Link]

The Cyclopropyl-Thiazole Moiety: A Privileged Scaffold in Modern Medicinal Chemistry — Application Notes and Protocols for Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropyl-Thiazole Scaffold

In the landscape of contemporary drug discovery, the convergence of specific structural motifs often leads to compounds with exceptional pharmacological profiles. The combination of a cyclopropyl group and a thiazole ring represents one such powerful pairing. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding, π-stacking, and coordination with metal ions makes it a versatile pharmacophore for targeting a wide range of biological macromolecules.[1][2][3]

The cyclopropyl group, a three-membered carbocycle, is far more than a simple saturated ring. Its unique electronic properties and inherent ring strain make it a valuable tool for medicinal chemists.[4] Incorporation of a cyclopropyl moiety can enhance metabolic stability by protecting adjacent functional groups from enzymatic degradation, improve potency by locking molecules into a bioactive conformation, and fine-tune physicochemical properties such as lipophilicity and solubility.[4]

This guide provides detailed application notes and synthetic protocols for cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS No. 1047663-31-9) , a key building block that embodies the synergistic potential of these two moieties. This compound serves as a versatile intermediate for the synthesis of novel therapeutic agents across various disease areas, including infectious diseases, oncology, and neurology.

Physicochemical Properties & Structural Data

PropertyValue
IUPAC Name Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol
CAS Number 1047663-31-9
Molecular Formula C₈H₁₁NOS
Molecular Weight 169.24 g/mol
Appearance (Predicted) Off-white to yellow solid or oil
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Medicinal Chemistry Applications & Rationale

The strategic incorporation of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol into drug candidates is underpinned by several key principles of medicinal chemistry:

  • Scaffold for Bioactive Molecules: This building block provides a rigid and defined three-dimensional structure that can be elaborated to explore chemical space and optimize interactions with biological targets. The hydroxyl group serves as a convenient handle for further chemical modifications, such as etherification, esterification, or substitution, to generate a library of derivatives for structure-activity relationship (SAR) studies.

  • Metabolic Stability: The cyclopropyl group can act as a "metabolic shield," sterically hindering the enzymatic oxidation of the adjacent carbinol center. This can lead to an improved pharmacokinetic profile with a longer half-life and reduced metabolic clearance.

  • Enhanced Potency and Selectivity: The conformational constraint imposed by the cyclopropyl ring can pre-organize the molecule into a conformation that is favorable for binding to a specific target, thereby increasing potency and potentially enhancing selectivity against off-targets.

  • Broad-Spectrum Biological Activity: Derivatives of cyclopropyl-thiazoles have demonstrated a wide array of biological activities, including antifungal, anticonvulsant, and anti-parasitic properties.[2][5] This suggests that the cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol scaffold can serve as a starting point for the development of agents targeting diverse pathogens and cellular pathways.

Synthetic Protocols

The synthesis of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol can be efficiently achieved via a two-step process, commencing with the formation of a key ketone intermediate followed by its reduction. The following protocols are designed to be robust and scalable for laboratory use.

Experimental Workflow Overview

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ketone Reduction A 2-Bromo-4-methylthiazole D Grignard Reagent Formation (4-methylthiazol-2-yl)magnesium bromide A->D 1. Mg, THF 2. Initiation (I₂ or 1,2-dibromoethane) B Magnesium Turnings B->D C Anhydrous THF C->D F Cyclopropyl(4-methyl-1,3-thiazol-2-yl)ketone D->F Addition at 0°C to rt E Cyclopropanecarboxaldehyde E->F G Cyclopropyl(4-methyl-1,3-thiazol-2-yl)ketone F->G Purification & Characterization J Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol G->J Reduction at 0°C to rt H Sodium Borohydride (NaBH₄) H->J I Methanol I->J

Caption: Synthetic workflow for cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Protocol 1: Synthesis of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)ketone via Grignard Reaction

This protocol details the formation of the key ketone intermediate through the reaction of a thiazole-based Grignard reagent with cyclopropanecarboxaldehyde. The successful execution of this reaction is highly dependent on maintaining strict anhydrous conditions.

Materials:

  • 2-Bromo-4-methylthiazole (1.0 eq)[4]

  • Magnesium turnings (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a single crystal for initiation)

  • Cyclopropanecarboxaldehyde (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Three-necked round-bottom flask, flame-dried under vacuum

  • Reflux condenser and dropping funnel, both oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Ice bath

Procedure:

  • Grignard Reagent Preparation:

    • Place the magnesium turnings (1.2 eq) into the flame-dried three-necked flask equipped with a stir bar, reflux condenser, and dropping funnel under an inert atmosphere.

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 2-bromo-4-methylthiazole (1.0 eq) in anhydrous THF.

    • Add a small portion of the 2-bromo-4-methylthiazole solution to the magnesium turnings. The reaction may need gentle warming to initiate, which is indicated by the disappearance of the iodine color and the formation of a cloudy, grey solution.

    • Once initiated, add the remaining 2-bromo-4-methylthiazole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent, (4-methylthiazol-2-yl)magnesium bromide.

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of cyclopropanecarboxaldehyde (1.1 eq) in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Upon complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary alcohol.

  • Oxidation to Ketone (Optional but recommended for purity):

    • The crude alcohol can be oxidized to the desired ketone using standard oxidation protocols, such as with Dess-Martin periodinane (DMP) or a Swern oxidation, to ensure a clean starting material for the subsequent reduction step.

Protocol 2: Reduction of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)ketone

This protocol describes the selective reduction of the ketone to the target secondary alcohol using sodium borohydride, a mild and efficient reducing agent.[6][7]

Materials:

  • Cyclopropyl(4-methyl-1,3-thiazol-2-yl)ketone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard organic solvents for extraction and chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup:

    • Dissolve the cyclopropyl(4-methyl-1,3-thiazol-2-yl)ketone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, continue stirring the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of deionized water at 0 °C.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume of water).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Characterization and Data Interpretation

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a multiplet for the cyclopropyl protons (approx. 0.4-1.2 ppm), a singlet for the methyl group on the thiazole ring (approx. 2.4 ppm), a signal for the carbinol proton (CH-OH), a singlet for the thiazole proton, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic signals for the cyclopropyl carbons, the thiazole ring carbons, the methyl carbon, and the carbinol carbon would be expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the compound (C₈H₁₁NOS, m/z = 169.06) should be observed, along with characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.

Potential Signaling Pathways and Drug Targets

While the specific biological targets of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol derivatives are diverse and depend on further functionalization, the core scaffold is relevant to several key areas of drug discovery.

G cluster_0 Potential Therapeutic Areas cluster_1 Exemplary Biological Targets A Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol Scaffold B Antifungal Agents A->B C Anticonvulsants A->C D Antiparasitic Agents (e.g., Anti-Toxoplasma) A->D E Enzyme Inhibitors (e.g., Kinases, Proteases) A->E F Fungal Cell Wall/Membrane Synthesis B->F G Ion Channels (e.g., Sodium, Calcium) C->G H Parasitic Metabolic Pathways D->H I ATP-Binding Sites E->I

Caption: Potential therapeutic applications and targets for derivatives.

Conclusion

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol is a valuable and versatile building block for medicinal chemistry. Its synthesis is straightforward, and its unique combination of a metabolically robust cyclopropyl group and a pharmacologically privileged thiazole ring provides a solid foundation for the development of novel therapeutics. The protocols and application notes provided herein are intended to empower researchers to explore the full potential of this promising scaffold in their drug discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Secondary Alcohols via Grignard Reaction with Cyclopropanecarboxaldehyde.
  • Devgun, M. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Cambridge University Press. (n.d.). Grignard Reaction.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Łączkowski, K. Z., et al. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Medicinal Chemistry Research, 27, 2125–2140.
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • CymitQuimica. (n.d.). 2-Bromo-4-methylthiazole.
  • BLDpharm. (n.d.). 1993232-16-8|(4-CYclopropyl-1,3-thiazol-2-yl)methanol hydrochloride.
  • Frontier Specialty Chemicals. (n.d.). 2-Bromo-4-methylthiazole.
  • PubChem. (n.d.). N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylpropanamide.
  • Sigma-Aldrich. (n.d.). Hydroquinone for synthesis 123-31-9.
  • Reagent Guide. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol.
  • Hussein, W., & Turan-Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 52-55.

Sources

Application Note: Directed Synthesis of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol via the directed lithiation of 4-methylthiazole followed by nucleophilic addition.

Mechanistic Rationale & Strategic Design

The synthesis of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol relies on the precise regioselective functionalization of the thiazole core. Thiazoles are privileged scaffolds in medicinal chemistry, and functionalizing the C2 position is a critical vector for structure-activity relationship (SAR) exploration.

The strategy employs a directed metalation-addition sequence .

  • Kinetic Deprotonation: The proton at the C2 position of 4-methylthiazole is highly acidic due to the inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. Treatment with n-butyllithium (n-BuLi) at strictly controlled cryogenic temperatures (-78 °C)1[1].

  • Causality of Temperature Control: Operating at -78 °C is non-negotiable. At elevated temperatures, lithiated thiazoles are notoriously unstable and prone to lateral lithiation (deprotonation of the C4-methyl group) or 2[3].

  • Electrophilic Trapping: The resulting organolithium species is a potent nucleophile that readily undergoes 1,2-addition to the carbonyl carbon of cyclopropanecarboxaldehyde. The reaction is subsequently quenched with a mild proton source to 4 without degrading the acid-sensitive cyclopropyl ring[4].

Process Visualization

The following diagrams map the mechanistic pathway and the operational workflow, ensuring a clear understanding of the transformation and the physical steps required.

Mechanism A 4-Methylthiazole B 2-Lithio-4-methylthiazole A->B n-BuLi, THF -78 °C C Lithium Alkoxide B->C Aldehyde Addition -78 °C to RT D Target Alcohol Product C->D Sat. NH4Cl Quench

Fig 1. Mechanistic pathway of C2-lithiation and subsequent electrophilic addition.

Workflow N1 1. System Preparation (Anhydrous THF, Ar/N2 atm) N2 2. Directed Lithiation (n-BuLi, -78 °C, 45 min) N1->N2 N3 3. Nucleophilic Addition (Cyclopropanecarboxaldehyde) N2->N3 N4 4. Quench & Extraction (Sat. NH4Cl, EtOAc) N3->N4 N5 5. Chromatographic Purification (Silica Gel, Hexanes/EtOAc) N4->N5

Fig 2. Step-by-step experimental workflow for the synthesis of the target thiazole derivative.

Reaction Components & Stoichiometry

A slight excess of the base and electrophile is utilized to drive the reaction to completion, compensating for trace moisture and the volatility of the starting material.

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
4-Methylthiazole 99.151.0991.5 mg (10.0 mmol)Starting Material
n-Butyllithium (2.5 M in hexanes)64.061.14.4 mL (11.0 mmol)Strong Base
Cyclopropanecarboxaldehyde 70.091.2841.1 mg (12.0 mmol)Electrophile
Anhydrous THF 72.11-30 mLCoordinating Solvent
Sat. NH₄Cl (aq) 53.49-20 mLMild Quenching Agent

Step-by-Step Experimental Protocol

Step 1: System Preparation
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Purge the system with inert gas (Argon or Nitrogen) for 10 minutes.

  • Inject 30 mL of anhydrous Tetrahydrofuran (THF) and 991.5 mg (10.0 mmol) of 4-methylthiazole into the flask via syringe.

  • Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78 °C. Allow 10 minutes for thermal equilibration.

  • Causality Note: THF is chosen as it acts as a Lewis base, coordinating the lithium cation to break down n-BuLi hexamers into highly reactive dimers/tetramers, significantly enhancing its kinetic basicity.

Step 2: Directed Lithiation
  • Slowly add 4.4 mL of n-BuLi (2.5 M in hexanes, 11.0 mmol) dropwise over 10–15 minutes down the inner wall of the flask.

  • Maintain the reaction at -78 °C and stir vigorously for 45 minutes.

  • Causality Note: A distinct color change (typically pale yellow to deep orange) will occur, visually validating the formation of the 2-lithio-4-methylthiazole intermediate[1].

Step 3: Nucleophilic Addition
  • In a separate dry vial, dilute 841.1 mg (12.0 mmol) of cyclopropanecarboxaldehyde in 5 mL of anhydrous THF.

  • Add this aldehyde solution dropwise to the lithiated mixture at -78 °C over 10 minutes.

  • Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

Step 4: Quench and Extraction
  • Cool the flask to 0 °C using an ice bath.

  • Carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl dropwise.

  • Causality Note: NH₄Cl (pH ~5.5) is used instead of strong acids (like HCl) to safely protonate the lithium alkoxide without triggering acid-catalyzed ring-opening of the cyclopropyl moiety.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous Na₂SO₄.

Step 5: Purification
  • Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation).

  • Purify the crude oil via flash column chromatography on silica gel, using a gradient elution of 10% to 30% Ethyl Acetate in Hexanes.

  • Pool the product-containing fractions and concentrate to afford pure cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Self-Validating System & Analytical Data

A robust protocol must contain internal checks to verify success before final characterization. This workflow is designed as a self-validating system.

In-Process Monitoring
  • TLC Analysis: Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The starting 4-methylthiazole is highly non-polar and UV-active. The target alcohol will present as a significantly more polar spot (lower

    
     ~ 0.35) that stains intensely with KMnO₄ or 
    
    
    
    -anisaldehyde due to the easily oxidizable secondary hydroxyl group.
Expected Characterization Data

Verify the identity and purity of the isolated product using the following expected spectral benchmarks:

Analytical TechniqueExpected Signals / Observations
¹H NMR (CDCl₃, 400 MHz)

6.82 (s, 1H, thiazole-H), 4.48 (d,

= 6.5 Hz, 1H, CH-OH), 3.85 (br s, 1H, -OH), 2.42 (s, 3H, thiazole-CH₃), 1.25–1.15 (m, 1H, cyclopropyl-CH), 0.65–0.40 (m, 4H, cyclopropyl-CH₂).
¹³C NMR (CDCl₃, 100 MHz)

174.5 (C2), 152.1 (C4), 113.8 (C5), 74.2 (CH-OH), 17.1 (CH₃), 16.5 (CH), 3.2, 2.8 (CH₂).
LC-MS (ESI+)

calculated for C₈H₁₂NOS[M+H]⁺: 170.06; Found: ~170.1.

References

Sources

Application Note: Optimized Coupling Strategies for Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9) is a highly versatile, sterically demanding secondary alcohol used as a foundational building block in medicinal chemistry and drug development.

The structural topology of this compound presents two distinct synthetic challenges that dictate the choice of reaction conditions:

  • Acid Lability of the Cyclopropyl Carbinol: The hydroxyl group is situated directly adjacent to a cyclopropyl ring. Under strongly acidic conditions (such as those used in Fischer esterification), protonation of the alcohol leads to the formation of a transient cyclopropyl carbinyl cation. This intermediate rapidly undergoes dehydrative ring-opening or rearrangement to form homoallylic systems or butyrolactones[1].

  • Steric Hindrance & Coordination: The secondary carbinol is flanked by the bulky cyclopropyl group and the 4-methylthiazole ring. Furthermore, the thiazole nitrogen can coordinate with transition metals, complicating standard cross-coupling etherifications.

Consequently, coupling this building block requires highly chemoselective, mild, and neutral-to-basic conditions. This guide details three field-proven protocols: Mitsunobu etherification, Steglich esterification, and Williamson-type O-alkylation.

Decision Matrix Workflow

CouplingWorkflow SM Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (Secondary Alcohol) Cond1 Acidic Nucleophile (e.g., Phenol) SM->Cond1 Cond2 Carboxylic Acid (R-COOH) SM->Cond2 Cond3 Alkyl Halide (R-X) SM->Cond3 Rxn1 Mitsunobu Reaction (DIAD, PPh3, THF) Cond1->Rxn1 Rxn2 Steglich Esterification (EDC, DMAP, DCM) Cond2->Rxn2 Rxn3 O-Alkylation (NaH, DMF/THF) Cond3->Rxn3 Prod1 Aryl Ether (Inversion of Stereocenter) Rxn1->Prod1 Prod2 Ester (Retention of Stereocenter) Rxn2->Prod2 Prod3 Alkyl Ether (Retention of Stereocenter) Rxn3->Prod3

Figure 1: Decision matrix for the chemoselective coupling of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Protocol 1: Mitsunobu Etherification (Aryl Ethers)

Mechanism & Causality: The Mitsunobu reaction is the premier method for coupling this secondary alcohol with phenols or other acidic nucleophiles (pKa < 11). It operates under mild, neutral conditions, entirely avoiding the acid-catalyzed ring-opening of the cyclopropyl group[1]. The reaction proceeds via an SN2 mechanism, resulting in complete inversion of stereochemistry at the carbinol carbon.

For sterically hindered secondary alcohols, Diisopropyl azodicarboxylate (DIAD) is strictly preferred over Diethyl azodicarboxylate (DEAD). DEAD is prone to forming ethyl ether byproducts when reacting with hindered substrates, whereas the bulkier DIAD suppresses this side reaction[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (1.0 eq), the phenol nucleophile (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (0.2 M concentration).

  • Cooling: Chill the reaction mixture to 0–4 °C using an ice bath. Critical Step: Cooling is mandatory to control the exothermic formation of the betaine intermediate and prevent thermal degradation of the azodicarboxylate[2].

  • Addition: Dissolve DIAD (1.2 eq) in a small volume of anhydrous THF and add it dropwise over 30 minutes. The characteristic yellow/orange color of DIAD should dissipate as it reacts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography. Self-Validating Tip: To remove the triphenylphosphine oxide (TPPO) byproduct, triturate the crude mixture in cold diethyl ether/hexane; the TPPO will precipitate and can be filtered off prior to column loading.

Protocol 2: Steglich Esterification

Mechanism & Causality: To form esters, traditional Fischer esterification is contraindicated due to the requisite strong acid catalysts[1]. The Steglich esterification utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP) to couple carboxylic acids under mild conditions[3].

Because the cyclopropyl and thiazole groups create significant steric hindrance, direct attack of the alcohol on the O-acylisourea intermediate is extremely slow. DMAP is essential here; it acts as a highly nucleophilic acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate that rapidly acylates the hindered secondary alcohol, bypassing the steric block[3].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.1 eq) in anhydrous Dichloromethane (DCM, 0.2 M). Add EDC·HCl (1.2 eq) and stir at room temperature for 15 minutes to form the O-acylisourea intermediate.

  • Catalysis & Coupling: Add cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (1.0 eq) followed immediately by DMAP (0.2 eq).

  • Reaction: Stir the mixture at room temperature for 12 hours. The reaction proceeds with retention of stereochemistry.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 0.5 M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 3: Williamson-Type O-Alkylation

Mechanism & Causality: For the synthesis of aliphatic ethers, O-alkylation via deprotonation is required. The 4-methylthiazole ring is stable to strong bases, making Sodium Hydride (NaH) an appropriate choice.

However, due to the steric bulk of the secondary carbinol, standard stoichiometric ratios (1.0 eq NaH / 1.0 eq Alkyl Halide) typically result in poor conversions (often stalling at 25–30%)[4]. To drive the reaction to completion, an excess of base and electrophile must be utilized, alongside a polar aprotic solvent to maximize the nucleophilicity of the resulting alkoxide.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the alcohol (1.0 eq) in anhydrous DMF or THF (0.15 M) under N₂. Cool to 0 °C.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 2.0 to 2.5 eq) in portions. Safety Note: Hydrogen gas will evolve. Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete alkoxide formation[4].

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (e.g., Methyl Iodide, 2.0 to 2.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours. If conversion stalls, gentle heating (40 °C) may be applied depending on the volatility of the alkyl halide.

  • Workup: Carefully quench the excess NaH by the dropwise addition of cold water at 0 °C. Extract the aqueous layer with EtOAc (3x). Wash the organic layer extensively with water (5x) to remove DMF, followed by brine.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

Coupling MethodTarget ProductKey ReagentsTemperatureStereochemical OutcomeTypical Yield
Mitsunobu Aryl EthersDIAD, PPh₃, THF0 °C → RTInversion 65 – 85%
Steglich EstersEDC·HCl, DMAP, DCMRTRetention 75 – 95%
O-Alkylation Alkyl EthersNaH (2.5 eq), R-X, DMF0 °C → RTRetention 50 – 70%

References

  • Sandridge, M. J., et al. "α-Alkylidene-γ-butyrolactone Formation via Bi(OTf)3-Catalyzed, Dehydrative, Ring-Opening Cyclizations of Cyclopropyl Carbinols." Journal of Organic Chemistry, 2017. 1

  • "Polymer-Supported Mitsunobu Ether Formation and its Use in Combinatorial Chemistry." 5z.com.2

  • "Steglich Esterification." Organic Chemistry Portal. 3

  • "Next-Generation Analogues of AC265347 as Positive Allosteric Modulators of the Calcium-Sensing Receptor." Preprints.org, 2024. 4

Sources

Application Note: Synthesis and Utilization of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol in API Development

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Relevance in Medicinal Chemistry

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9) has emerged as a highly privileged building block in modern drug discovery. Structurally, it combines a versatile secondary alcohol handle with two critical pharmacophoric elements: a 4-methylthiazole core and a cyclopropyl ring.

In active pharmaceutical ingredient (API) design, the thiazole ring acts as a robust bioisostere for pyridines and amides, offering unique hydrogen-bond accepting geometry via the nitrogen atom while the sulfur atom provides polarizability[1]. The cyclopropyl group introduces a rigid, lipophilic steric bulk that is highly resistant to CYP450-mediated oxidation compared to linear alkyl chains.

This specific intermediate is heavily utilized in two major therapeutic areas:

  • HCV NS5A Inhibitors: It is a critical precursor in the synthesis of next-generation, pan-genotypic antiviral agents (e.g., Ruzasvir/MK-8408 analogs). The cyclopropyl-thiazole motif is strategically positioned at the aminal core to optimize steric interactions, which is essential for overcoming key resistance-associated variants (RAVs) such as the GT1a_Y93H mutation[2].

  • mGluR5 Antagonists: In CNS drug development (targeting anxiety, depression, and Fragile X syndrome), this building block is used to synthesize non-competitive antagonists. The cyclopropyl group perfectly occupies the lipophilic allosteric pocket of the mGluR5 receptor, locking the API into its bioactive conformation[1].

Mechanistic Principles & Causality

The synthesis of this building block relies on the highly regioselective lithiation of 4-methylthiazole followed by a nucleophilic addition to cyclopropanecarboxaldehyde.

Regioselective Lithiation: 4-methylthiazole contains two potential sites for deprotonation (C2 and C5). However, treatment with n-butyllithium (n-BuLi) results in exclusive deprotonation at the C2 position. Causality: The C2 proton is significantly more acidic (pKa ~ 29) because the resulting carbanion is stabilized by the strong inductive electron-withdrawing effect of the adjacent nitrogen and the polarizability of the adjacent sulfur atom.

Nucleophilic Trajectory: The 2-lithio-4-methylthiazole acts as a hard nucleophile. When cyclopropanecarboxaldehyde is introduced, the lithium cation acts as a Lewis acid, coordinating to the aldehyde's carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon and directs the nucleophilic attack, rapidly forming a stable secondary lithium alkoxide intermediate.

Experimental Protocol: Self-Validating Synthesis

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . It incorporates mandatory In-Process Controls (IPCs) to verify the success of each mechanistic step before proceeding.

Reagents & Materials
  • 4-Methylthiazole (1.0 equiv, strictly anhydrous)

  • n-Butyllithium (1.05 equiv, 2.5 M in hexanes)

  • Cyclopropanecarboxaldehyde (1.1 equiv, freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck round-bottom flask under vacuum and purge with Argon. Causality: Organolithium reagents are highly sensitive to moisture and oxygen; strict anhydrous conditions prevent premature quenching of the n-BuLi.

  • Substrate Loading: Dissolve 4-methylthiazole in anhydrous THF (0.5 M concentration) and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain the temperature at -78 °C and stir for 30 minutes. Causality: Dropping the temperature to -78 °C prevents the highly reactive 2-lithiothiazole from undergoing unwanted ring-opening side reactions.

  • Self-Validation Check (IPC 1): Withdraw a 0.5 mL aliquot of the reaction mixture and quench it into 1 mL of D₂O. Extract with CDCl₃ and analyze via ¹H NMR. Validation: The complete disappearance of the C2-proton signal (typically ~8.8 ppm) confirms quantitative formation of the 2-lithio intermediate. Do not proceed until >95% lithiation is confirmed.

  • Electrophile Addition: Add cyclopropanecarboxaldehyde dropwise over 15 minutes. Causality: The nucleophilic addition is highly exothermic. Controlled addition prevents localized heating, which could lead to pinacol coupling byproducts or aldehyde self-condensation.

  • Reaction Maturation: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature over 1 hour.

  • Self-Validation Check (IPC 2): Perform TLC analysis (Hexanes:EtOAc 7:3, UV 254 nm). Validation: The disappearance of the 4-methylthiazole spot and the appearance of a new, lower Rf spot confirms complete conversion.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Causality: A mild proton source is required to protonate the alkoxide. Using strong acids would risk dehydrating the newly formed secondary alcohol into an alkene. Extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography to yield the pure product.

Downstream API Application Workflow

Once synthesized, cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol is functionalized through two primary divergent pathways depending on the target API:

  • Pathway A (Oxidation to Ketone): For mGluR5 antagonists, the secondary alcohol is oxidized to cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanone using Dess-Martin Periodinane (DMP) or MnO₂. The resulting ketone undergoes reductive amination to form complex tertiary amines that bind to the CNS receptor[1].

  • Pathway B (Electrophilic Activation): For HCV NS5A inhibitors, the hydroxyl group is converted into a good leaving group (e.g., mesylation via MsCl or chlorination via SOCl₂). This activated intermediate undergoes nucleophilic displacement by complex proline or imidazole derivatives to construct the multicyclic antiviral core[2].

Quantitative Data & Process Parameters

The following table summarizes the optimized quantitative parameters and self-validating IPCs for the synthesis and downstream functionalization of the building block.

Reaction StepReagents & SolventsTemp / TimeIn-Process Control (IPC)Typical YieldTarget Purity (GC-MS)
1. Lithiation 4-methylthiazole, n-BuLi, THF-78 °C / 30 minD₂O Quench (¹H NMR)Quantitative (Intermediate)N/A
2. Nucleophilic Addition Cyclopropanecarboxaldehyde-78 °C to RT / 2 hTLC (UV 254 nm)82 - 88%> 98%
3. Downstream Oxidation MnO₂, DCMRT / 12 hLC-MS / TLC90 - 95%> 99%
4. Downstream Activation MsCl, Et₃N, DCM0 °C to RT / 4 hTLC (Ninhydrin/UV)85 - 90%> 97%

Pathway Visualizations

SynthesisWorkflow A 4-Methylthiazole B 2-Lithio-4-methylthiazole A->B n-BuLi, THF -78 °C C Lithium Alkoxide Intermediate B->C Cyclopropanecarboxaldehyde -78 °C to RT D Cyclopropyl(4-methyl- 1,3-thiazol-2-yl)methanol C->D Sat. NH4Cl Quench

Fig 1. Regioselective lithiation and nucleophilic addition workflow for building block synthesis.

DownstreamWorkflow Start Cyclopropyl(4-methyl- 1,3-thiazol-2-yl)methanol Oxidation Oxidation (MnO2/DMP) Ketone Intermediate Start->Oxidation Pathway A (Oxidation) Activation Activation (MsCl/SOCl2) Electrophilic Intermediate Start->Activation Pathway B (Activation) API1 mGluR5 Antagonists (CNS Disorders) Oxidation->API1 Reductive Amination API2 HCV NS5A Inhibitors (e.g., Ruzasvir analogs) Activation->API2 Nucleophilic Displacement

Fig 2. Divergent downstream functionalization pathways for API synthesis.

References

  • Title: Discovery of Ruzasvir (MK-8408)
  • Title: Structure−Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)

Sources

Derivatization of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol for Biological Screening: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Professionals

Executive Summary & Structural Rationale

Thiazole scaffolds occupy a pivotal position in modern medicinal chemistry due to their broad-spectrum pharmacological activities, including well-documented antimicrobial, anticancer, and androgen receptor (AR) antagonist properties[1][2]. Within this chemical space, cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9) serves as a highly versatile, stereochemically rich building block[3][4].

The structural architecture of this molecule features a secondary carbinol flanked by a highly strained cyclopropyl ring and a metabolically stable 4-methylthiazole core. For biological screening, the secondary hydroxyl group provides an ideal synthetic handle for divergent derivatization. By systematically converting this alcohol into esters, carbamates, or amines, researchers can rapidly generate a library of analogs to probe Structure-Activity Relationships (SAR), optimize topological polar surface area (tPSA), and modulate target binding affinity.

Derivatization Strategy & Causality

When designing a screening library, the choice of synthetic methodology must balance functional group tolerance with high-throughput purification requirements.

  • O-Acylation (Esters): Converts the hydrogen-bond donor (OH) into a hydrogen-bond acceptor. While classical Steglich esterification is widely employed[5], the use of N,N'-Dicyclohexylcarbodiimide (DCC) generates dicyclohexylurea, a byproduct that is notoriously difficult to remove without exhaustive chromatography. We substitute DCC with EDC·HCl to ensure the resulting urea byproduct is water-soluble and easily removed via aqueous workup, ensuring high library purity.

  • Oxidation & Reductive Amination (Amines): Introducing basic nitrogen centers is a fundamental medicinal chemistry strategy to facilitate salt-bridge formation with target proteins[6]. Direct amination of secondary alcohols is synthetically prohibitive; thus, a two-step sequence is required. We utilize Dess-Martin Periodinane (DMP) for the initial oxidation. DMP is selected over harsher acidic oxidants (e.g., Jones reagent) to prevent the electrophilic ring-opening of the adjacent, highly strained cyclopropyl ring[7][8]. Subsequent reductive amination utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), which provides exquisite chemoselectivity by reducing the transient iminium ion faster than the parent ketone[9].

Physicochemical Profiling

The following table summarizes the theoretical physicochemical shifts achieved through the divergent derivatization of the parent scaffold, guiding the selection of analogs for specific ADME (Absorption, Distribution, Metabolism, and Excretion) optimization goals.

Derivative ClassStructural ModificationMW Shift (Da)Δ HBDΔ HBAPredicted Lipophilicity (LogP) Impact
Starting Material None (Secondary -OH)Base (169.24)13Baseline (~1.8)
Ester -O-CO-R (e.g., R=CH₃)+42.0-1+1Moderate Increase
Amine (Secondary) -NH-R (e.g., R=CH₃)+13.000Decrease (due to basic pKa ionization)
Carbamate -O-CO-NH-R (e.g., R=CH₃)+57.00+1Moderate Increase

Mechanistic Workflow Visualization

G SM Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (Secondary Alcohol) Esters O-Acylation (Esters) Modified Steglich SM->Esters R-COOH, EDC·HCl, DMAP Ketone Oxidation (Ketone) Dess-Martin Periodinane SM->Ketone DMP, DCM, 0 °C to rt Carbamates Carbamoylation Isocyanates / Base SM->Carbamates R-NCO, Et3N, THF Library Diverse Analog Library for Biological Screening Esters->Library Amines Reductive Amination (Amines) NaBH(OAc)3 Ketone->Amines R1R2NH, AcOH, NaBH(OAc)3 Amines->Library Carbamates->Library

Divergent derivatization pathways for cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Experimental Protocols

Protocol A: Modified Steglich Esterification (O-Acylation)

Self-Validating Rationale: The slow addition of EDC·HCl prevents the thermal degradation of the highly reactive O-acylisourea intermediate, ensuring high yields. The aqueous acidic/basic workup completely removes the urea byproduct and DMAP.

  • Reaction Setup: In an oven-dried flask under N₂, dissolve cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (1.0 equiv) and the desired carboxylic acid (1.2 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.5 equiv) portion-wise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (rt). Stir for 4–6 hours. Monitor reaction progression via TLC (Hexanes:EtOAc, 7:3) or LC-MS.

  • Workup & Purification: Dilute the mixture with additional DCM. Wash the organic layer sequentially with 1N HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Two-Step Reductive Amination

Self-Validating Rationale: Pre-stirring the ketone and amine with acetic acid drives the equilibrium toward the iminium intermediate before the introduction of the hydride source, preventing premature reduction of the ketone back to the starting alcohol.

Step 1: Mild Oxidation to Ketone

  • Dissolve the starting carbinol (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add Dess-Martin Periodinane (DMP) (1.2 equiv) in a single portion[7].

  • Stir at rt for 2 hours.

  • Quench: Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear (reduces hypervalent iodine byproducts). Extract with DCM, dry, and concentrate to yield cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanone.

Step 2: Reductive Amination

  • Dissolve the crude ketone (1.0 equiv) and the desired primary or secondary amine (1.5 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.1 M)[9].

  • Add glacial acetic acid (1.0 equiv) and stir at rt for 2 hours to pre-form the iminium ion.

  • Add NaBH(OAc)₃ (2.0 equiv) portion-wise. Stir at rt for 12–18 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM:MeOH gradient).

Protocol C: Carbamoylation
  • Dissolve the starting carbinol (1.0 equiv) in anhydrous THF (0.15 M) under N₂.

  • Add triethylamine (Et₃N) (1.5 equiv) followed by the desired isocyanate (R-NCO) (1.2 equiv).

  • Stir at 60 °C for 8 hours. Monitor by TLC until the starting alcohol is consumed.

  • Workup: Cool to rt, quench with water, and extract with EtOAc. Wash with brine, dry, and concentrate.

References

  • IntechOpen. "Synthesis and Biological Evaluation of Thiazole Derivatives". Available at: [Link]

  • ACS Publications. "Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists". Available at: [Link]

  • ACS Publications. "Visible-Light-Induced Esterification of Carboxylic Acids with Arylsulfonium Salts | Organic Letters". Available at: [Link]

  • ResearchGate. "Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines". Available at: [Link]

  • RSC. "Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination". Available at: [Link]

  • ChemRxiv. "Development of CPA-Catalyzed b-Selective Reductive Amination of Cardenolides for the Synthesis of Hydrolytically Stable Analogs". Available at:[Link]

  • White Rose eTheses Online. "A 'top down' approach to the synthesis of complex, diverse lead-like scaffolds". Available at: [Link]

Sources

Analytical Methods and Method Development Protocol for the Quantification of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and CMC Drug Development Professionals.

Executive Summary & Physicochemical Profiling

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9) is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. Structurally, it features a hydrophobic cyclopropyl ring, a weakly basic 4-methyl-1,3-thiazole heteroaromatic system, and a polar secondary carbinol that acts as a chiral center.

Designing a robust analytical control strategy for this compound requires navigating three distinct physicochemical challenges:

  • Silanol Interactions: The basic thiazole nitrogen (pKa ~2.5) is prone to secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing if the mobile phase pH is not strictly controlled[1],[2].

  • Stereoisomerism: The secondary alcohol creates a stereocenter, necessitating chiral resolution to determine enantiomeric excess (ee) during asymmetric synthesis or stability testing[3].

  • Trace-Level Detection: For pharmacokinetic (PK) profiling or genotoxic impurity screening, highly sensitive hyphenated techniques (LC-MS/MS) are required.

This application note details three self-validating analytical methodologies—Achiral RP-HPLC, Chiral Normal-Phase HPLC, and LC-MS/MS—developed under the enhanced analytical procedure lifecycle framework of ICH Q14 and validated according to ICH Q2(R2) guidelines[4],[5].

Analytical Strategy Workflow

G A Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol Physicochemical Profiling B Method 1: Achiral RP-HPLC-UV (Assay & Impurity Profiling) A->B C Method 2: Chiral NP-HPLC (Enantiomeric Excess) A->C D Method 3: LC-MS/MS (ESI+) (Trace Bioanalysis) A->D E ICH Q2(R2) / Q14 Lifecycle Validation (Accuracy, Precision, Robustness) B->E C->E D->E

Fig 1. Comprehensive analytical strategy for the quantification and validation of the target compound.

Method 1: Achiral RP-HPLC-UV for Assay and Impurity Profiling

Causality & Method Rationale

To mitigate the peak tailing associated with the basic thiazole nitrogen, the mobile phase must be maintained at a pH at least two units below the pKa of the analyte[2]. By utilizing 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0), the thiazole nitrogen is fully protonated, ensuring a single ionization state and rapid mass transfer. A Phenyl-Hexyl stationary phase is selected over a standard C18 to exploit


 interactions between the column chemistry and the electron-deficient thiazole ring, offering orthogonal selectivity for structurally similar process impurities.
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Solvent A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Filter through a 0.22 µm membrane.

    • Solvent B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the standard/sample in a diluent of Water:Acetonitrile (50:50, v/v) to achieve a nominal concentration of 0.5 mg/mL. Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Execution: Inject 5.0 µL of the sample into the HPLC system equipped with a Phenyl-Hexyl column (150 mm × 4.6 mm, 3.5 µm) maintained at 35°C.

  • System Suitability Testing (SST): Inject the standard solution in six replicates. The method is self-validating if: Relative Standard Deviation (RSD) of peak area

    
     1.0%, USP Tailing Factor (
    
    
    
    )
    
    
    1.5, and Theoretical Plates (
    
    
    )
    
    
    5000.
Table 1: RP-HPLC Gradient Program
Time (min)Flow Rate (mL/min)% Solvent A (0.1% TFA in H₂O)% Solvent B (0.1% TFA in ACN)Elution Profile
0.01.0955Isocratic Hold
2.01.0955Gradient Start
12.01.04060Linear Gradient
15.01.01090Column Wash
15.11.0955Re-equilibration
20.01.0955End of Run

Method 2: Chiral HPLC for Enantiomeric Purity

Causality & Method Rationale

The secondary carbinol carbon adjacent to the cyclopropyl and thiazole rings is a chiral center. Direct separation of underivatized secondary alcohols is highly effective using immobilized polysaccharide-based chiral stationary phases (CSPs)[6]. An amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak IA or AD-H) in normal-phase mode provides the ideal steric environment and hydrogen-bonding donor/acceptor sites for enantiomeric recognition[3].

Step-by-Step Protocol
  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% Diethylamine (DEA) to suppress non-specific interactions with the basic thiazole ring.

  • Sample Preparation: Dissolve the racemic mixture or enantiopure sample in the mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Execution: Utilize an immobilized Amylose-based CSP column (250 mm × 4.6 mm, 5 µm). Run isocratically at a flow rate of 1.0 mL/min. Maintain the column compartment at 25°C.

  • Detection: Monitor UV absorbance at 254 nm.

  • Self-Validation Criteria: The resolution (

    
    ) between the (R) and (S) enantiomers must be 
    
    
    
    2.0 for baseline separation.

Method 3: LC-MS/MS for Trace Bioanalytical Quantification

Causality & Method Rationale

For quantification in biological matrices (e.g., plasma), LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is required. The basic nature of the thiazole ring makes it an excellent candidate for Positive Electrospray Ionization (ESI+), yielding a strong


 precursor ion at m/z 170.1. Fragmentation typically involves the loss of water from the secondary alcohol and the cleavage of the cyclopropyl group.

G A Precursor Ion [M+H]+ m/z 170.1 B Product Ion 1 Loss of H2O (-18 Da) m/z 152.1 A->B Collision Energy: 15V C Product Ion 2 Loss of Cyclopropyl (-41 Da) m/z 129.1 A->C Collision Energy: 25V

Fig 2. Hypothesized ESI+ MRM fragmentation pathway for Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Step-by-Step Protocol
  • Matrix Extraction: Aliquot 50 µL of spiked human plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog). Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of LC-MS grade water.

  • Chromatographic Execution: Inject 2.0 µL onto a sub-2 µm C18 UHPLC column (50 mm × 2.1 mm, 1.7 µm). Use a rapid 3-minute gradient of 0.1% Formic acid in water and 0.1% Formic acid in Acetonitrile.

  • MS/MS Optimization: Operate the triple quadrupole mass spectrometer in ESI+ mode.

Table 2: Optimized MRM Transitions and MS Parameters
AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)DP (V)CE (V)
Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol170.1152.1129.16015 / 25

ICH Q2(R2) Method Validation Strategy

To ensure the trustworthiness of the analytical data, the developed methods must be validated according to the latest ICH Q2(R2) and Q14 guidelines[4],[5]. The validation establishes the reportable range and confirms that the procedure is fit for its intended purpose.

Table 3: Summary of Validation Parameters and Acceptance Criteria
Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, light).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold.
Linearity (Response) 5 concentration levels ranging from 50% to 150% of the nominal target concentration.Correlation coefficient (

)

0.999. Y-intercept bias

2.0%.
Accuracy Spike recovery at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% nominal concentration.RSD of assay results

2.0%.
Robustness Deliberate variations in flow rate (

0.1 mL/min), pH (

0.2 units), and column temp (

5°C).
System suitability criteria must remain fulfilled; no significant change in assay value.

References

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Q14: Analytical Procedure Development International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Strategies for chiral separation: from racemate to enantiomer National Institutes of Health (NIH) / PMC URL:[Link]

  • Drug development and bioanalytical method validation for a novel anticancer molecule PubMed / NIH URL:[Link]

  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives AIP Publishing URL:[Link]

Sources

techniques for purifying cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Purification Protocols for Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol: A Comprehensive Guide for Drug Discovery

Physicochemical Profiling & Purification Rationale

Before selecting a purification strategy, it is critical to analyze the molecular architecture of the target compound. Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol is a highly valuable fragment in medicinal chemistry[1]. Designing a self-validating purification workflow requires exploiting the specific physicochemical domains of this molecule:

  • The Thiazole Core (Weak Base): The molecule contains a pyridine-like nitrogen within the thiazole ring. The conjugate acid of an unsubstituted thiazole has a pKa of approximately 2.44[2]. While the electron-donating 4-methyl group slightly increases this value, the nitrogen remains a weak base. This specific pKa allows for highly chemoselective protonation at very low pH, enabling separation from neutral impurities.

  • The Secondary Alcohol (Polar H-Bonding): The hydroxyl group acts as a strong hydrogen-bond donor and acceptor. This functional group dominates the molecule's interaction with polar stationary phases, such as bare silica gel, during normal-phase chromatography[3].

  • Lipophilic Appendages (Hydrophobic): The cyclopropyl and 4-methyl groups provide localized hydrophobicity, which is the primary driver for retention on non-polar C18 matrices during reverse-phase chromatography[4].

Table 1: Physicochemical Profile of the Target Compound

PropertyValue / DescriptionImpact on Purification Strategy
CAS Number 1047663-31-9[1]Reference identifier for commercial sourcing.
Molecular Formula C8H11NOSIndicates presence of heteroatoms (N, O, S) dictating polarity.
Molecular Weight 169.24 g/mol Small molecular weight; elutes relatively early in size-exclusion or standard RP-HPLC.
Thiazole pKa ~2.44 (Conjugate Acid)[2]Requires pH < 1.0 for complete protonation during aqueous extraction.
Key Interactions H-bonding, HydrophobicDictates the choice of mobile phase modifiers in chromatography.

Protocol 1: Chemoselective Acid-Base Liquid-Liquid Extraction (LLE)

Causality & Logic: Standard liquid-liquid extraction often fails to separate structurally similar organic impurities. However, by exploiting the specific pKa of the thiazole nitrogen (~2.44)[2], we can force the target molecule into the aqueous phase as a water-soluble thiazolium salt. Because the pKa is low, the aqueous phase must be aggressively acidified to a pH < 1.0 to ensure >95% protonation. Neutral and non-basic lipophilic impurities will remain in the organic phase and can be discarded. Subsequent basification to pH 8.0–9.0 deprotonates the nitrogen, restoring the molecule's lipophilicity and allowing the pure neutral product to be back-extracted into an organic solvent[3].

Table 2: LLE Phase Partitioning Rationale

Operational pHThiazole Ionization StateDominant Phase LocationMechanistic Rationale
pH < 1.0 (1M HCl)Protonated (Thiazolium)Aqueous PhasepH is >1.5 units below pKa, driving complete salt formation.
pH 8.0 - 9.0 (NaHCO3)Neutral (Free Base)Organic PhasepH is >> pKa, restoring lipophilicity for back-extraction.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude mixture containing cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Acidic Extraction (Protonation): Transfer the organic layer to a separatory funnel. Add an equal volume of 1M aqueous HCl.

  • Validation Check: Agitate vigorously and allow the layers to separate. Check the pH of the aqueous layer using pH paper to ensure it is < 1.0. If not, add concentrated HCl dropwise until the target pH is reached.

  • Phase Separation: Drain the aqueous layer (which now contains the protonated product) into a clean Erlenmeyer flask. Discard the organic layer containing neutral impurities.

  • Basification (Deprotonation): Place the aqueous flask in an ice bath (neutralization is exothermic). Slowly add saturated aqueous NaHCO3 until the pH reaches 8.0–9.0.

  • Back-Extraction: Transfer the basified aqueous layer back to a clean separatory funnel. Extract three times with fresh Ethyl Acetate.

  • Isolation: Combine the organic extracts, wash once with brine (to remove residual water and salts), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pre-purified product.

G Crude Crude Mixture (Organic Solvent) AddAcid Add 1M HCl (aq) Target pH < 1.0 Crude->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 OrgWaste Organic Phase (Neutral Impurities -> Discard) PhaseSep1->OrgWaste Top/Bottom layer AqPhase Aqueous Phase (Protonated Thiazole) PhaseSep1->AqPhase Contains Product AddBase Add Sat. NaHCO3 (aq) Target pH 8.0-9.0 AqPhase->AddBase Extract Extract with EtOAc AddBase->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqWaste Aqueous Phase (Salts -> Discard) PhaseSep2->AqWaste PureOrg Organic Phase (Pure Compound) PhaseSep2->PureOrg Contains Product

Workflow for the chemoselective acid-base extraction of thiazole derivatives.

Protocol 2: Normal-Phase Flash Column Chromatography (FCC)

Causality & Logic: For intermediate-stage purification (targeting 90-95% purity), normal-phase chromatography leverages the strong hydrogen-bonding capacity of the secondary alcohol with the silanol groups of the silica gel stationary phase[3]. Because the weakly basic thiazole nitrogen can cause peak tailing due to irreversible chemisorption on highly active acidic silanols, a slightly polar solvent system is required to maintain sharp elution bands.

Step-by-Step Methodology:

  • Column Preparation: Pack a glass column with standard silica gel (40-63 µm particle size) using a starting mobile phase of 100% Hexanes.

  • Sample Loading: Dissolve the LLE-purified compound in a minimum volume of Dichloromethane (DCM) and carefully load it onto the head of the silica bed.

  • Gradient Elution: Begin elution with 90:10 Hexanes:Ethyl Acetate. Gradually increase the polarity to 50:50 Hexanes:Ethyl Acetate. The secondary alcohol will cause the compound to elute later than non-polar impurities.

  • Validation Check: Collect fractions and analyze them via Thin-Layer Chromatography (TLC). Visualize the thiazole core using UV light (254 nm) and the alcohol using a potassium permanganate (KMnO4) stain.

  • Concentration: Pool the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Preparative Reverse-Phase HPLC (RP-HPLC)

Causality & Logic: When >99% purity is required for downstream biological assays, Preparative RP-HPLC is the definitive method. The separation is driven by the hydrophobic interactions of the cyclopropyl and 4-methyl groups with the C18 alkyl chains of the stationary phase[4]. Crucially, the mobile phase must be buffered with an acidic modifier (e.g., 0.1% Trifluoroacetic acid, TFA). The acid serves a dual purpose: it protonates the thiazole nitrogen (preventing secondary interactions with residual silanols on the silica support) and maintains a consistent ionization state across the gradient, ensuring sharp, symmetrical peaks[4].

Table 3: Preparative RP-HPLC Gradient Profile (C18 Column)

Time (min)Flow Rate (mL/min)% Mobile Phase A (H2O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)Elution Phase
0.0 20.0955Equilibration
2.0 20.0955Isocratic Hold (Sample Loading)
15.0 20.04060Linear Gradient (Target Elution)
17.0 20.0595Column Wash
20.0 20.0595Column Wash
21.0 20.0955Re-equilibration

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the FCC-purified compound in a 1:1 mixture of Water:Acetonitrile. Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the column frit.

  • System Equilibration: Equilibrate a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm) with 5% Mobile Phase B until the UV baseline stabilizes.

  • Injection & Run: Inject the sample and execute the gradient outlined in Table 3. Monitor the elution using a UV-Vis detector set to 254 nm (optimal for the thiazole chromophore).

  • Fraction Collection & Free-Basing: Collect the major peak. Crucial Validation Step: Because the product elutes as a TFA salt, it must be free-based. Neutralize the collected fractions with saturated NaHCO3, extract with Dichloromethane, dry over Na2SO4, and concentrate to yield the ultra-pure free base.

G Start Select Purification Strategy PurityCheck Target Purity? Start->PurityCheck FCC Normal-Phase FCC (Silica Gel) PurityCheck->FCC Bulk/Intermediate HPLC Reverse-Phase HPLC (C18 Column) PurityCheck->HPLC Final Compound MechFCC H-Bonding via Secondary Alcohol FCC->MechFCC MechHPLC Hydrophobic Interaction (Cyclopropyl/Methyl) HPLC->MechHPLC ResultFCC 90-95% Purity (Synthetic Intermediates) MechFCC->ResultFCC ResultHPLC >99% Purity (Biological Assays) MechHPLC->ResultHPLC

Decision tree for selecting the appropriate chromatographic purification strategy.

References

  • BLDpharm. "1047663-31-9 | Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.
  • Armarego, W. L. F. "Purification of Laboratory Chemicals." Blackwell's.
  • Chemistry LibreTexts. "24.10: Heterocyclic Amines.
  • IonSource. "Reverse Phase HPLC Basics for LC/MS.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering yield bottlenecks during the synthesis of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9).

This guide bypasses generic advice to focus directly on the mechanistically demanding step of this synthesis: the C2-lithiation of 4-methylthiazole and its subsequent nucleophilic addition to cyclopropanecarboxaldehyde. Below, you will find a self-validating protocol, a mechanistic breakdown of common failure points, and targeted troubleshooting FAQs.

Section 1: Mechanistic Pathway & Reaction Workflow

The synthesis relies on the directed deprotonation of 4-methylthiazole at the C2 position using n-butyllithium (n-BuLi), generating a highly reactive 2-lithiothiazole intermediate. This nucleophile is then trapped by cyclopropanecarboxaldehyde.

While conceptually straightforward, the 2-lithio intermediate is notoriously unstable and prone to temperature-dependent1[1]. Furthermore, the electrophile possesses an acidic alpha-proton, introducing competing enolization pathways that can severely depress your final yield.

SynthesisWorkflow SM1 4-Methylthiazole (Starting Material) Int1 2-Lithio-4-methylthiazole (Unstable Intermediate) SM1->Int1 Deprotonation (C2) Reagent1 n-BuLi / THF (-78 °C) Reagent1->Int1 Side1 Ring Fragmentation (Thioalkynes) Int1->Side1 Temp > -60 °C Int2 Lithium Alkoxide Intermediate Int1->Int2 Nucleophilic Addition Side2 Enolization (Recovered SM) Int1->Side2 Base acts on alpha-proton Reagent2 Cyclopropanecarboxaldehyde (Electrophile) Reagent2->Int2 Workup NH4Cl Quench & Extraction Int2->Workup Product Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (Target Product) Workup->Product Protonation

Workflow for cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol synthesis and side reactions.

Section 2: Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following batch protocol incorporates self-validating checkpoints to prevent silent failures.

Materials:

  • 4-Methylthiazole (1.0 equiv, rigorously dried over 3Å molecular sieves)

  • n-Butyllithium (1.05 equiv, 1.6 M in hexanes)

  • Cyclopropanecarboxaldehyde (1.1 equiv, freshly distilled)

  • Anhydrous Tetrahydrofuran (THF, dispensed from a solvent purification system)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and an internal thermocouple.

    • Validation: The internal thermocouple is critical; external bath temperatures do not accurately reflect the exothermic spikes during reagent addition.

  • Substrate Loading: Add anhydrous THF (0.2 M relative to substrate) and 4-methylthiazole (1.0 equiv) to the flask. Cool the mixture to an internal temperature of -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add freshly titrated n-BuLi (1.05 equiv) via syringe pump over 15-20 minutes.

    • Validation: Monitor the internal thermocouple. The addition rate must be controlled so that the internal temperature never exceeds -70 °C. The solution will typically turn a pale yellow/orange, indicating the formation of 2[2]. Stir for 30 minutes at -78 °C.

  • Electrophile Addition: Dilute cyclopropanecarboxaldehyde (1.1 equiv) in a small volume of anhydrous THF (1 M) and add dropwise over 10 minutes, strictly maintaining the internal temperature below -70 °C. Stir for an additional 1 hour at -78 °C.

  • Quenching: Quench the reaction while still at -78 °C by adding saturated aqueous NH₄Cl solution.

    • Causality: Quenching at cryogenic temperatures prevents the unreacted lithiated species from degrading or causing side reactions as the mixture warms to room temperature.

  • Workup & Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure secondary alcohol.

Section 3: Troubleshooting FAQs

Q1: My yield is extremely low, and NMR shows a complex mixture of degradation products with no thiazole starting material left. What happened? A1: Thermal Ring Fragmentation of the 2-Lithiothiazole Intermediate.

  • Causality: 2-Lithiothiazoles are thermodynamically unstable. If the internal reaction temperature rises above -60 °C (often due to adding n-BuLi too quickly or poor heat dissipation), the thiazole ring undergoes rapid fragmentation to form thioalkyne derivatives (e.g., 1-n-butylthio-2-cyanoprop-1-ene)[1].

  • Solution: Ensure strict cryogenic control. Use an internal thermocouple rather than relying on the bath temperature. If scaling up, consider using 1, which offers superior heat transfer and mixing, allowing for the interception of the unstable intermediate before decomposition occurs even at room temperature[1].

Q2: I recovered mostly unreacted 4-methylthiazole and cyclopropanecarboxaldehyde, but the n-BuLi titration was correct. Why didn't the addition occur? A2: Competing Enolization of the Aldehyde.

  • Causality: 2-Lithio-4-methylthiazole is a strong base. Cyclopropanecarboxaldehyde possesses an acidic alpha-proton. Instead of acting as a nucleophile, the lithiated thiazole can abstract this proton, generating the enolate of the aldehyde and reverting the thiazole back to its neutral state.

  • Solution: If enolization outcompetes nucleophilic addition, transmetalate the 2-lithiothiazole with anhydrous CeCl₃ (forming an organocerium reagent) prior to adding the aldehyde. This species is highly nucleophilic but significantly less basic, drastically reducing enolization.

Q3: The reaction mixture turned dark red/brown immediately upon adding n-BuLi, and the yield was poor. Is this normal? A3: Moisture Contamination or Impure Starting Material.

  • Causality: A rapid color change to dark brown/black often indicates the presence of moisture or oxygen, leading to oxidative coupling or degradation of the lithiated species. It can also indicate that the 3 contains water[3].

  • Solution: Rigorously dry the 4-methylthiazole over 3Å molecular sieves prior to use. Ensure the THF is freshly dispensed and the argon line is equipped with a desiccant tube.

Section 4: Quantitative Data Summary

The following table summarizes the expected outcomes based on variations in critical reaction parameters, allowing for easy comparison and troubleshooting during optimization.

Reaction ParameterInternal Temp LimitAdditive / ModificationExpected YieldMajor Byproduct / Outcome
Standard Batch Protocol -70 °C (Max)None65 - 75%Minor enolization (Recovered SM)
Poor Temp Control > -50 °CNone< 10%Thioalkynes (Ring fragmentation)[1]
Room Temp Batch +20 °CNone0%Complete decomposition[1]
Transmetalation -70 °C (Max)CeCl₃ (1.1 equiv)80 - 90%Suppressed enolization
Continuous Flow Room TempMicroreactor setup> 85%Minimal (Rapid electrophile trapping)[1]
References[3] Title: 4-Methylthiazole-2-carbaldehyde | High-Quality Reagent - Benchchem

Source: benchchem.com URL:[2] Title: Observation of an Acryloyl–Thiamin Diphosphate Adduct in the First Step of Clavulanic Acid Biosynthesis - PMC - NIH Source: nih.gov URL:[1] Title: Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles - ResearchGate Source: researchgate.net URL:

Sources

Technical Support Center: Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals working with cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9)[1].

Synthesizing and manipulating this compound presents unique mechanistic challenges due to the dual sensitivities of the electron-deficient thiazole ring and the highly strained cyclopropyl moiety[2]. This guide provides a self-validating protocol, mechanistic causality, and targeted troubleshooting to ensure high-fidelity experimental outcomes.

Mechanistic Workflow & Logic

The most robust synthetic route involves the C2-lithiation of 4-methylthiazole followed by a nucleophilic 1,2-addition to cyclopropanecarboxaldehyde[3]. The success of this reaction hinges on strict thermal control and precise pH management during quenching to prevent the degradation of the reactive intermediates.

G Step1 1. Lithiation of 4-Methylthiazole (-78°C, n-BuLi) Step2 2. Aldehyde Addition (Cyclopropanecarboxaldehyde) Step1->Step2 Stable at -78°C Issue1 Issue: Thiazole Ring Opening (Brown/Black Tarry Mixture) Step1->Issue1 Step3 3. Quenching (Sat. NH4Cl) Step2->Step3 1,2-Addition Issue2 Issue: Low Conversion (Unreacted Aldehyde) Step2->Issue2 Issue3 Issue: Cyclopropane Ring Opening (Homoallylic Byproducts) Step3->Issue3 Fix1 Fix: Strictly maintain -78°C Ensure dry THF Issue1->Fix1 Fix2 Fix: Titrate n-BuLi Check aldehyde purity Issue2->Fix2 Fix3 Fix: Avoid strong acids Keep pH > 6 during workup Issue3->Fix3

Fig 1. Mechanistic workflow and troubleshooting logic for the synthesis reaction.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual or analytical cues match the expected outcomes.

Step 1: Preparation of 4-Methylthiazol-2-yllithium

  • Setup: In an oven-dried Schlenk flask under an Argon atmosphere, dissolve 4-methylthiazole (1.0 eq, 10 mmol) in anhydrous THF (50 mL, 0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes.

  • Lithiation: Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 10 minutes down the side of the flask to pre-cool the reagent before it hits the solution.

    • Causality: Thiazoles are electron-deficient. Deprotonation at C2 creates a highly reactive organolithium species. If the internal temperature exceeds -60 °C, the intermediate undergoes rapid, irreversible ring-opening fragmentation into an isocyanide and a thiolate.

    • Self-Validation Check: The solution must turn a clear, pale yellow/orange. If the solution instantly turns dark brown or black, the temperature was too high or moisture was present. Abort the reaction.

Step 2: Nucleophilic Addition

  • Addition: Add cyclopropanecarboxaldehyde (1.1 eq, 11 mmol) dropwise over 15 minutes[3].

    • Causality: Slow addition prevents localized exotherms that could degrade the remaining lithiated thiazole.

  • Incubation: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to 0 °C over 45 minutes.

    • Self-Validation Check: Perform a rapid TLC (Hexanes:EtOAc 3:1, UV visualization). The highly UV-active 4-methylthiazole spot (Rf ~0.6) should be completely consumed, replaced by a new, lower Rf spot corresponding to the lithium alkoxide intermediate.

Step 3: Quenching and Workup

  • Quenching: At 0 °C, rapidly add 10 mL of saturated aqueous NH₄Cl.

    • Causality: The resulting alkoxide must be protonated to yield the final methanol derivative[2]. Using a strong acid (e.g., HCl) will over-protonate the newly formed hydroxyl group, turning it into a good leaving group. The adjacent cyclopropyl ring will then participate in a rapid cyclopropylcarbinyl-to-homoallylic rearrangement, destroying the product.

  • Extraction: Dilute with EtOAc (50 mL). Separate the layers, extract the aqueous layer twice with EtOAc (2 x 20 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data: Optimization & Yield Impact

The following table summarizes the causal relationship between reaction parameters and quantitative yields, derived from standardized optimization runs.

Temperature (°C)Base (Equivalents)Quench ReagentIsolated Yield (%)Primary Observation & Causality
-78n-BuLi (1.05)Sat. NH₄Cl85% Clean conversion; optimal conditions.
-40n-BuLi (1.05)Sat. NH₄Cl15%Severe degradation; thiazole ring fragmentation (black mixture).
-78n-BuLi (1.50)Sat. NH₄Cl60%Di-lithiation byproducts observed at the C5 position.
-78n-BuLi (1.05)1M HCl20%Acid-catalyzed cyclopropyl ring opening (homoallylic alcohol formed).

Troubleshooting FAQs

Q: My reaction mixture turned black immediately upon adding n-BuLi, and my final yield is <10%. What happened? A: You experienced catastrophic thiazole ring fragmentation. 4-Methylthiazol-2-yllithium is exceptionally thermolabile. Ensure your internal temperature probe reads strictly -78 °C. Furthermore, titrate your n-BuLi; if it has degraded, the hexanes-to-active-base ratio is skewed, meaning you might be adding excess room-temperature solvent, which spikes the internal temperature.

Q: The reaction stalls at ~50% conversion despite using 1.05 eq of n-BuLi and maintaining -78 °C. Why? A: The issue likely lies with the cyclopropanecarboxaldehyde. This specific aldehyde is prone to trimerization and oxidation upon prolonged storage[3]. Distill the cyclopropanecarboxaldehyde under reduced pressure immediately prior to use, and store it over 3Å molecular sieves under Argon.

Q: I isolated a major byproduct that is UV active but shows an unexpected alkene multiplet in the ¹H NMR (~5.5 ppm). What is this? A: You are observing the homoallylic alcohol byproduct. This occurs when the cyclopropylcarbinyl intermediate undergoes ring-opening. This is strictly a pH issue during workup or purification. Ensure your quenching agent is mildly acidic to neutral (pH ~6-7, such as sat. NH₄Cl) and avoid leaving the crude product in unbuffered CDCl₃ for too long, as the trace DCl in the NMR solvent can catalyze this rearrangement.

References

1.1 PubChem - NIH: Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol. Source: nih.gov. URL:

1.2 1047663-31-9|Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol - BLDpharm. Source: bldpharm.com. URL:

2.4 US10004732B2 - Amino pyrazine derivatives as phosphatidylinositol 3-kinase inhibitors - Google Patents. Source: google.com. URL:

Sources

Technical Support Center: Synthesis & Optimization of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9) . This guide provides drug development professionals and synthetic chemists with an authoritative framework for troubleshooting and optimizing the critical C-C bond formation step: the nucleophilic addition of cyclopropylmagnesium bromide to 4-methylthiazole-2-carboxaldehyde.

Workflow A 4-Methylthiazole B n-BuLi, -78°C then DMF A->B C Thiazole Aldehyde B->C Lithiation & Formylation D Cyclopropyl-MgBr (THF, 0°C) C->D E Alkoxide Intermediate D->E Nucleophilic Addition F Sat. NH4Cl Quench E->F G Target Product F->G Protonation

Figure 1: Two-stage synthetic workflow for Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Validated Experimental Protocol (SOP)

To ensure a self-validating and reproducible system, the following step-by-step methodology must be followed. It incorporates built-in quality control checks to verify reagent integrity before proceeding.

Step 1: Preparation of 4-Methylthiazole-2-carboxaldehyde

Causality Check: Thiazoles are readily deprotonated at the highly acidic C2 position. Using a strong base like n-butyllithium at cryogenic temperatures ensures regioselective lithiation without ring-opening .

  • Flame-dry a 250 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Add 4-methylthiazole (1.0 equiv, 10 mmol) and anhydrous THF (50 mL). Cool to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes) over 15 minutes. Stir at -78 °C for 30 minutes.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.2 equiv) dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature.

  • Quench with saturated aqueous NH

    
    Cl, extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and concentrate. Use the resulting aldehyde immediately to prevent oxidative degradation.
Step 2: Grignard Addition

Self-Validation: Prior to this step, titrate your cyclopropylmagnesium bromide using iodine or 1,10-phenanthroline to confirm its exact molarity.

  • In a separate flame-dried flask, dissolve the freshly prepared 4-methylthiazole-2-carboxaldehyde (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cool the solution strictly to 0 °C.

  • Dropwise add the titrated cyclopropylmagnesium bromide (1.2 equiv, 0.5 M in THF) via syringe pump over 30 minutes to prevent localized heating .

  • Stir the reaction mixture for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3). The product is a secondary alcohol that will strongly reduce a KMnO

    
     stain, differentiating it from the starting aldehyde.
    
Step 3: Workup and Isolation
  • Quench the reaction at 0 °C by the slow addition of saturated aqueous NH

    
    Cl (10 mL/mmol).
    
  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purify the crude residue via silica gel column chromatography.

Optimization of Reaction Parameters

The following table summarizes the quantitative parameters required to optimize the yield and suppress side reactions during the Grignard addition phase.

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Rationale
Temperature Room Temperature (20 °C)0 °C to -78 °C Higher temperatures promote Single Electron Transfer (SET), leading to ketyl radical formation and pinacol dimerization.
Solvent Diethyl Ether (Et

O)
Anhydrous THF THF provides superior solvation for the magnesium alkoxide intermediate, preventing premature precipitation and stalling.
Stoichiometry 1.0 Equivalents1.2 Equivalents A slight excess compensates for trace moisture and ensures complete consumption of the unstable aldehyde.
Quench Agent Deionized Water (H

O)
Sat. Aq. NH

Cl
Water causes the precipitation of intractable Mg(OH)

gels. NH

Cl buffers the solution, keeping magnesium salts water-soluble.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant amounts of a dimeric byproduct instead of the desired secondary alcohol?

Cause: You are observing the results of a Single Electron Transfer (SET) pathway. Thiazole-2-carboxaldehydes are highly electrophilic and electron-deficient. Instead of undergoing a concerted polar 1,2-addition, the aldehyde can accept a single electron from the Grignard reagent, forming a ketyl radical anion. These radicals rapidly dimerize to form a pinacol coupling product (a diol). Solution: Lower the addition temperature to -78 °C to kinetically favor the polar addition pathway. If dimerization persists, consider transmetalating the Grignard reagent with anhydrous CeCl


 to form an organocerium species, which is strictly nucleophilic and highly resistant to SET.

Mechanism Start Aldehyde + Grignard Polar Polar 1,2-Addition Start->Polar Low Temp (-78°C) SET Single Electron Transfer Start->SET High Temp / Steric Hindrance Alkoxide Magnesium Alkoxide Polar->Alkoxide Product Desired Alcohol Alkoxide->Product H+ Quench Ketyl Ketyl Radical Anion SET->Ketyl Pinacol Pinacol Dimer Ketyl->Pinacol Dimerization

Figure 2: Mechanistic divergence between desired polar addition and undesired SET pathways.

Q2: My 4-methylthiazole-2-carboxaldehyde starting material seems to degrade rapidly. How can I prevent this?

Cause: Heterocyclic aldehydes, particularly thiazole-2-carboxaldehydes, are notorious for their instability. They readily undergo auto-oxidation to the corresponding carboxylic acid or polymerize upon extended exposure to light and air. Solution: Do not store the aldehyde for extended periods. It is highly recommended to synthesize it freshly via the lithiation of 4-methylthiazole and use it in the Grignard step within 24 hours. If storage is unavoidable, keep it neat (solvent-free) under a strict argon atmosphere at -20 °C in the dark.

Q3: I am getting an intractable emulsion during the aqueous workup. How do I break it?

Cause: Emulsions in Grignard reactions are almost always caused by the formation of polymeric magnesium hydroxide gels when the reaction is quenched with water or an overly basic solution. Solution: Ensure you are quenching with saturated aqueous NH


Cl. If an emulsion still forms, utilize a "Fieser-style" workup or add a saturated solution of Rochelle salt (potassium sodium tartrate). The tartrate acts as a bidentate ligand, strongly chelating the magnesium ions and pulling them cleanly into the aqueous phase, instantly breaking the emulsion.
Q4: Can I synthesize this compound via the reverse polarity route (addition of 2-lithio-4-methylthiazole to cyclopropanecarboxaldehyde)?

Cause/Analysis: Yes, this is a viable alternative synthetic disconnection. Lithiation of 4-methylthiazole with n-BuLi at -78 °C generates the 2-lithio species cleanly. Solution: While possible, this route is generally lower yielding. Cyclopropanecarboxaldehyde is highly sensitive to strongly basic nucleophiles like organolithiums. It is prone to enolization (acting as an acid rather than an electrophile) and can undergo ring-opening side reactions. The standard route (Grignard addition to the thiazole aldehyde) is significantly more robust for scale-up.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46785175, Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol." PubChem, National Institutes of Health. URL:[Link]

  • Merski, M., & Townsend, C. A. "Observation of an Acryloyl–Thiamin Diphosphate Adduct in the First Step of Clavulanic Acid Biosynthesis." Journal of the American Chemical Society, 2007. PubMed Central (PMC). URL:[Link]

  • National Institutes of Health. "Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides." PubMed Central (PMC). URL:[Link]

Technical Support Center: Purification of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this key pharmaceutical intermediate. The unique structural features of this molecule—a polar heterocyclic thiazole ring, a secondary alcohol, and a strained cyclopropyl group—present a specific set of challenges during purification. This guide provides in-depth, troubleshooting-focused FAQs and protocols to help you navigate these challenges, ensuring the isolation of a highly pure final product. Our approach is grounded in established scientific principles and field-proven experience to support your experimental success.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenges

This section addresses the fundamental challenges you may encounter during the synthesis and purification of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Q1: What are the most likely impurities from the synthesis of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol?

A1: The most common synthetic route to this class of compounds is a variation of the Hantzsch thiazole synthesis.[1][2][3] Potential impurities can arise from starting materials, side reactions, or incomplete reactions. Key impurities to be aware of include:

  • Unreacted Thioamide/Thiourea: These are common starting materials in Hantzsch synthesis and can be difficult to remove due to their polarity.[1]

  • α-Haloketone Starting Material: Incomplete reaction can leave residual α-haloketone, which can be reactive and lead to further side products.

  • Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can sometimes yield isomeric thiazole products, which can be challenging to separate from the desired product.[4]

  • Over-alkylation or Side-products: The reactive starting materials can sometimes lead to the formation of dimeric or other unexpected side-products.

Q2: How stable is the cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol molecule during purification?

A2: The stability of the molecule is a critical consideration. There are three main points of potential degradation:

  • The Thiazole Ring: While generally aromatic and stable, the thiazole ring can be susceptible to degradation under harsh acidic or basic conditions, and strong oxidizing agents.[5]

  • The Cyclopropyl Group: The strained cyclopropane ring is generally stable but can be susceptible to ring-opening under strongly acidic conditions.[6] It is advisable to maintain a pH range of 4-8 during aqueous workups and chromatography where possible.

  • The Secondary Alcohol: Secondary alcohols can be prone to oxidation to the corresponding ketone, especially in the presence of trace metals or oxidizing agents. They can also undergo dehydration under strong acidic conditions and high temperatures.

Q3: Why am I seeing poor peak shape (tailing) during HPLC analysis of my compound?

A3: Peak tailing is a common issue when analyzing basic, nitrogen-containing compounds like thiazoles on standard silica-based reversed-phase columns (e.g., C18).[7] The basic nitrogen on the thiazole ring can interact with acidic silanol groups on the silica surface, leading to this undesirable peak shape.[7] This can compromise the accuracy of quantification and the resolution of impurities.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques.

Troubleshooting Crystallization

Crystallization is a powerful technique for purifying solid compounds. However, achieving good crystal formation with polar molecules can be challenging.

Issue 1: The compound "oils out" or fails to crystallize.

  • Possible Cause: The compound is precipitating from a supersaturated solution too rapidly, or the chosen solvent system is not appropriate.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can help.

    • Solvent Selection: Experiment with different solvent systems. For a polar compound like this, consider solvent pairs where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").[8]

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.

    • Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled, saturated solution to induce crystallization.

Solvent System Polarity Comments
Single Solvents
EthanolPolarGood starting point for polar compounds.
IsopropanolPolarSimilar to ethanol, may offer different solubility.
AcetonitrilePolar AproticCan be effective for moderately polar compounds.
Ethyl AcetateMedium PolarityMay be a good "good" solvent in a solvent pair.
Solvent Pairs
Ethanol/WaterPolar/PolarA common choice for polar organic molecules.[8]
Acetone/HexanePolar/Non-polarGood for inducing crystallization of moderately polar compounds.
Ethyl Acetate/HexaneMed-Polar/Non-polarA versatile solvent pair for a range of polarities.

Issue 2: Low recovery after crystallization.

  • Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Optimize Cooling: Ensure the solution is cooled to a low temperature (e.g., in an ice bath or freezer) to maximize precipitation.

    • Wash Sparingly: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.

Experimental Protocol: Optimizing Crystallization

  • Solvent Screening: In small vials, test the solubility of your crude material in a range of solvents at room and elevated temperatures.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen "good" solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, proceed to the next step.

  • Induce Crystallization: If necessary, scratch the inside of the flask or add a seed crystal.

  • Further Cooling: Once crystals begin to form, place the flask in an ice bath or refrigerator for at least an hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Diagram: Crystallization Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting crystallization.

Troubleshooting Column Chromatography

Column chromatography is a primary method for purifying this compound, especially for removing closely related impurities.

Issue 1: Poor separation of the product from impurities.

  • Possible Cause: The chosen solvent system (mobile phase) does not have the optimal polarity to differentiate between the compound and impurities.

  • Solutions:

    • TLC Analysis: Before running a column, screen different solvent systems using Thin Layer Chromatography (TLC) to find a system that gives good separation (Rf of the product around 0.3-0.4).

    • Gradient Elution: Instead of a single solvent system (isocratic), use a gradient of increasing polarity (e.g., starting with a low polarity mixture and gradually increasing the proportion of the more polar solvent).

    • Solvent System Selection: For a polar compound, a common starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or acetone. For very polar impurities, adding a small amount of methanol to the mobile phase may be necessary.

Solvent System (Hexane/Ethyl Acetate) Relative Polarity Typical Application
90:10LowEluting non-polar impurities.
70:30Medium-LowA good starting point for eluting the target compound.
50:50MediumFor more polar compounds or faster elution.
0:100 (Ethyl Acetate)Medium-HighEluting more polar impurities.
Ethyl Acetate with 1-5% MethanolHighFor eluting very polar impurities like unreacted thioamides.

Issue 2: The compound streaks or "tails" on the column.

  • Possible Cause: The compound is interacting too strongly with the silica gel, similar to the issue seen in HPLC. This can be due to the basicity of the thiazole nitrogen.

  • Solution:

    • Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape. Always perform a small-scale test first, as the additive will need to be removed from the final product.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to your TLC analysis.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Column Chromatography Workflow

Caption: A stepwise workflow for purification by column chromatography.

Troubleshooting HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is essential for assessing the final purity of your compound.

Issue 1: Peak tailing of the main compound.

  • Possible Cause: Secondary interactions between the basic thiazole nitrogen and acidic silanol groups on the silica-based stationary phase.

  • Solutions:

    • Lower Mobile Phase pH: Use a mobile phase with a pH of 2.5-3.5. This will protonate the silanol groups, reducing their interaction with the basic analyte. A common additive is 0.1% trifluoroacetic acid (TFA) or formic acid.[9]

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns have fewer free silanol groups and will generally give better peak shapes for basic compounds.

    • Increase Buffer Strength: A higher buffer concentration in the mobile phase can sometimes help to mask the residual silanol interactions.

    • Alternative Stationary Phase: Consider using a column with a different stationary phase, such as one with embedded polar groups, which is designed to shield the silanol groups.

Issue 2: Poor retention of the compound (elutes too early).

  • Possible Cause: The compound is too polar for the mobile phase conditions.

  • Solutions:

    • Decrease Organic Solvent: Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.

    • Use a More Retentive Column: A C18 column is more retentive for moderately polar compounds than a C8 column.

    • Consider HILIC: For very polar compounds that are not retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique.[7]

Experimental Protocol: Starting HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a higher percentage of Mobile Phase A (e.g., 90%) and gradually increase Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm, or determine the λmax of your compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Diagram: HPLC Troubleshooting Logic

Caption: A logic diagram for troubleshooting common HPLC issues.

References

  • Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. (2019). ResearchGate. Available at: [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. Available at: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). PMC. Available at: [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (n.d.). PMC. Available at: [Link]

  • Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. (n.d.). ResearchGate. Available at: [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

  • Intramolecular cyclopropylmethylation via non- classical carbenium ion. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Cationic Rearrangements of an endo-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. (n.d.). SciSpace. Available at: [Link]

  • SOP: CRYSTALLIZ
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. Available at: [Link]

  • How should I purify a complex, polar, amide reaction mixture?. (2023). Biotage. Available at: [Link]

  • Experimental. (n.d.). Unknown Source.
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. (2018). ResearchGate. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Unknown Source.
  • Process for the preparation of cyclopropylmethanol. (n.d.). Google Patents.
  • Column chromatography. (n.d.). UVic. Available at: [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable C
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.). PMC. Available at: [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. Available at: [Link]

  • Separation of Polar Intermediates in Reversed Phase Recommendation. (n.d.). MTC USA. Available at: [Link]

  • Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Crystallization | Organic Chemistry Lab Techniques. (2024). YouTube. Available at: [Link]

  • Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. (n.d.). Google Patents.
  • Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. (2019). MDPI. Available at: [Link]

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Technical Support Center: Troubleshooting & Storage Guide for Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9). This molecule presents a unique stability challenge because it contains three highly reactive motifs: a cyclopropylcarbinyl system, a secondary alcohol, and an electron-rich thiazole ring.

Understanding the thermodynamic and kinetic drivers of these functional groups is essential for preventing degradation during long-term storage and experimental handling.

Part 1: Mechanistic Foundations of Degradation

Before troubleshooting, it is critical to understand why this compound degrades. The degradation is not random; it follows predictable mechanistic pathways driven by the molecule's structural strain and electronic properties.

DegradationPathways Compound Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (Intact Compound) Acid Trace Acid (H+) Compound->Acid Protonation Oxidant Oxidants / DMSO / Light Compound->Oxidant Exposure Cation Cyclopropylcarbinyl Cation (-H2O) Acid->Cation -H2O Ketone Ketone Derivative (-2 Da, Alcohol Oxidation) Oxidant->Ketone Secondary Alcohol Oxidation Sulfoxide Thiazole S-Oxide (+16 Da, Sulfur Oxidation) Oxidant->Sulfoxide Thiazole Oxidation Homoallyl Homoallylic Alcohol / Halide (Ring-Opened Degradant) Cation->Homoallyl Ring Expansion (Strain Relief)

Fig 1. Acid-catalyzed and oxidative degradation pathways of the compound.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound degrade into a mixture of ring-opened products when stored in certain solvents?

A: This is a classic cyclopropylcarbinyl rearrangement [1]. The secondary alcohol is highly susceptible to protonation by trace acids (even dissolved CO₂ or the slightly acidic silanol groups on untreated glassware). Once protonated, the loss of water generates a carbocation.

Because this carbocation is adjacent to a cyclopropyl ring, the bent C-C bonds (Walsh orbitals) of the cyclopropane ring overlap with the empty p-orbital, temporarily stabilizing the charge. However, the massive ring strain (~27.5 kcal/mol) of the three-membered ring thermodynamically drives the rapid cleavage of the ring, resulting in a rearranged homoallylic system (e.g., a but-3-en-1-ol derivative)[1]. To prevent this, all storage environments must be strictly acid-free.

Q2: I store my stock solutions in DMSO at room temperature. Why am I seeing a loss of potency and new LC-MS peaks (+16 Da and -2 Da)?

A: Dimethyl sulfoxide (DMSO) is a mild oxidant and is inherently hygroscopic. Over time, particularly at room temperature or in the presence of light, DMSO can facilitate two distinct degradation pathways:

  • Secondary Alcohol Oxidation (-2 Da): The carbinol carbon is oxidized to a ketone (cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanone).

  • Thiazole S-Oxidation (+16 Da): The nucleophilic sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone[2].

Furthermore, thiazole derivatives are known to exhibit unexpected decomposition pathways when exposed to residual water and trace impurities in aging DMSO[3].

Q3: What are the optimal long-term storage conditions for the neat solid and stock solutions?

A:

  • Neat Solid: Store at -20°C in a desiccator under an inert argon atmosphere.

  • Stock Solutions: Avoid DMSO for storage exceeding 24 hours. Instead, use anhydrous, degassed Acetonitrile or DMF. If DMSO must be used for biological assays, prepare single-use aliquots, flash-freeze them in liquid nitrogen, and store them at -80°C[2].

Part 3: Quantitative Degradation Profiling

To easily identify the source of your storage issues, compare your analytical data against this standardized degradation matrix.

Degradation PathwayEnvironmental TriggerLC-MS Mass ShiftChromatographic ChangePreventive Measure
Cyclopropylcarbinyl Rearrangement Trace Acids, Protic Solvents, Untreated GlassNone (Isomeric)New peak(s) at different retention timesUse base-washed glassware; avoid acidic mobile phases.
Secondary Alcohol Oxidation O₂, Light, Aging DMSO-2 DaShift to lower polarity (later elution)Store under Argon; use amber vials.
Thiazole S-Oxidation Peroxides, DMSO, Heat+16 DaShift to higher polarity (earlier elution)Store at -80°C; use freshly opened, anhydrous solvents.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the preparation of the compound must be coupled with an analytical workflow that validates its stability. Do not assume the compound is intact simply because it was stored at low temperatures.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Causality Note: This protocol eliminates the three primary degradation triggers: acidic silanols, dissolved oxygen, and ambient thermal energy.

  • Glassware Passivation: Rinse all glass storage vials with 0.1 M NaOH, followed by HPLC-grade water, and bake at 120°C. Reasoning: This neutralizes acidic silanol (Si-OH) groups on the glass surface that trigger the cyclopropylcarbinyl rearrangement.

  • Solvent Degassing: Sparge anhydrous Acetonitrile (or assay-compatible solvent) with ultra-pure Argon for 15 minutes. Reasoning: Displaces dissolved oxygen that drives thiazole S-oxidation.

  • Dissolution & Aliquoting: Dissolve the neat cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol solid under an Argon blanket. Dispense immediately into single-use, base-washed amber glass vials.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

Protocol 2: LC-MS Stability Monitoring Workflow

Causality Note: Standard LC-MS methods often use 0.1% Formic Acid. For this specific molecule, Formic Acid will induce on-column cyclopropylcarbinyl rearrangement, leading to false positives for degradation.

  • Sample Preparation: Thaw a single-use aliquot to room temperature just prior to analysis. Dilute to 1 µg/mL.

  • Mobile Phase Selection: Use an acid-free mobile phase system (e.g., Water/Acetonitrile buffered with 0.1% Ammonium Hydroxide or 10 mM Ammonium Bicarbonate, pH 8.0).

  • Injection & Analysis: Inject 5 µL onto a C18 column. Monitor the Total Ion Chromatogram (TIC) and Extract Ion Chromatograms (EIC) for the intact mass (M+H)⁺, (M+H-2)⁺, and (M+H+16)⁺.

Part 5: Stability Monitoring Workflow

Use the following decision tree to interpret your LC-MS data and troubleshoot storage failures.

TroubleshootingWorkflow Start Run LC-MS on Stock Solution Check Analyze Main Peak Mass Start->Check MassIntact Expected Mass (Intact) Check->MassIntact MassMinus2 Mass -2 Da Check->MassMinus2 MassPlus16 Mass +16 Da Check->MassPlus16 MassIsomer Expected Mass (Different RT) Check->MassIsomer ActionIntact Continue Experiment MassIntact->ActionIntact ActionKetone Ketone Formation. Switch to inert atmosphere. MassMinus2->ActionKetone ActionSulfoxide S-Oxidation. Avoid DMSO for long-term storage. MassPlus16->ActionSulfoxide ActionRearrange Ring Opening. Use acid-free, base-washed glassware. MassIsomer->ActionRearrange

Fig 2. LC-MS decision tree for identifying and resolving storage-induced degradation.

References

  • Schleyer, P. v. R., & Majerski, Z. (1971). "Stereochemistry of cyclopropylcarbinyl rearrangements. Synthesis and solvolysis of cyclopropylcarbinyl-1,1',1'-trans-2,3,3-d6 methanesulfonate." Journal of the American Chemical Society. Available at:[Link]

Sources

Technical Support Center: Optimization & Purification of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis and maximize the purity of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9).

This secondary carbinol is a highly valuable heterocyclic building block. However, its synthesis—typically executed via the cryogenic lithiation of 4-methylthiazole followed by nucleophilic addition to cyclopropanecarboxaldehyde—presents specific chemoselective and regioselective challenges. Below, we provide an authoritative troubleshooting guide, a self-validating experimental protocol, and structural mitigation strategies to ensure >98% purity.

Part 1: Synthetic Workflow Visualization

To establish a baseline for our troubleshooting, the standard synthetic pathway is mapped below. Understanding the transition states and intermediate stability is critical for preventing impurity formation.

SynthesisWorkflow A 4-Methylthiazole (Starting Material) B n-BuLi / THF Cryogenic (-78°C) A->B C 2-Lithio-4-methylthiazole (Reactive Intermediate) B->C D Cyclopropanecarboxaldehyde Addition (-78°C) C->D E Lithium Alkoxide Intermediate D->E F Sat. NH4Cl Quench (Mild Protonation) E->F G Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (Target Product) F->G

Fig 1: Step-by-step synthetic workflow for cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Part 2: Troubleshooting FAQs

Q1: My crude product is heavily contaminated with unreacted 4-methylthiazole. How can I remove it efficiently without relying solely on multiple column chromatography runs? A1: The presence of unreacted starting material usually indicates incomplete lithiation, often due to a degraded


-BuLi titer or trace moisture in the THF. Fortunately, 4-methylthiazole has a relatively low boiling point of 133–134 °C[1]. Instead of attempting to separate it via silica gel (where it can streak and co-elute with your product), subject your crude mixture to Kugelrohr distillation under high vacuum at ~50 °C prior to chromatography. The volatile thiazole will distill off, leaving your much heavier carbinol product in the distillation pot.

Q2: I am observing a ring-opened byproduct (a homoallylic alcohol) in my LC-MS. What causes the cyclopropyl ring to open during this synthesis? A2: This is a classic chemoselectivity failure during the reaction workup. The cyclopropylcarbinyl system is highly sensitive to acidic conditions. If the pH drops too low, the hydroxyl group is protonated, leading to the formation of a non-classical bicyclobutonium/tricyclobutonium carbocation. This intermediate rapidly undergoes a cyclopropylcarbinyl rearrangement, cleaving the ring to form a thermodynamically stable homoallylic alcohol[2]. Solution: Never use strong acids (e.g., HCl or


) to quench this reaction. Always use a mild proton source like saturated aqueous 

(pH ~6) to safely neutralize the lithium alkoxide.

Q3: Is there a risk of deprotonating the C5 position of the thiazole instead of the desired C2 position? A3: While possible under specific kinetic conditions, it is highly unlikely if the protocol is followed strictly. Deprotonation of thiazoles with alkyllithium reagents occurs preferentially at the C2 position due to the strong inductive electron-withdrawing effects and the chelating ability of the adjacent nitrogen and sulfur atoms[3]. Regiochemical scrambling to C5 only occurs if the reaction temperature is allowed to rise significantly above -60 °C before the aldehyde is added, causing the 2-lithiothiazole to equilibrate or degrade. Maintain strict cryogenic control (-78 °C).

Q4: My isolated, purified product degrades over time on the bench, showing an [M-2] mass peak. How do I prevent this? A4: Secondary thiazolyl carbinols are susceptible to aerobic oxidation, converting the alcohol into the corresponding ketone (cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanone). This process is often accelerated by ambient light or trace transition metals left over from lab equipment. Solution: Store the purified compound in an amber vial under an inert Argon atmosphere at -20 °C.

Part 3: Quantitative Impurity Profiling & Mitigation

To establish a self-validating analytical system, cross-reference your crude NMR/MS data against this impurity matrix to identify and eliminate specific failure points.

Impurity ProfileAnalytical Detection (NMR/MS)Mechanistic CausalityStructural Mitigation Strategy
Unreacted 4-Methylthiazole GC-MS;

H NMR (Sharp singlet at ~8.8 ppm for C2-H)
Incomplete lithiation; degraded

-BuLi titer.
Titrate

-BuLi prior to use; remove via Kugelrohr distillation (bp 133 °C)[1].
Homoallylic Alcohol LC-MS;

H NMR (Alkene multiplets at ~5.5 ppm)
Acid-catalyzed cyclopropylcarbinyl rearrangement[2].Quench strictly with sat.

; strictly avoid Lewis/Brønsted acids.
Ketone Byproduct LC-MS [M-2]; IR (Strong C=O stretch ~1680 cm

)
Aerobic/photo-oxidation of the secondary carbinol.Degas extraction solvents; store final product under Argon at -20 °C.
C5-Addition Regioisomer

H NMR (Loss of C5 proton singlet at ~6.8 ppm)
Kinetic scrambling due to poor temperature control.Maintain strict cryogenic control (-78 °C) during lithiation[3].

Part 4: Step-by-Step Optimized Protocol

This methodology is engineered to maximize regioselectivity and prevent acid-catalyzed degradation.

Materials Required:

  • 4-Methylthiazole (Distilled prior to use)

  • 
    -Butyllithium (1.6 M in hexanes, freshly titrated)
    
  • Cyclopropanecarboxaldehyde (Stored under Argon)

  • Anhydrous Tetrahydrofuran (THF, inhibitor-free)

Step 1: Regioselective Lithiation

  • Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Add 4-methylthiazole (1.0 equiv, e.g., 10 mmol) and anhydrous THF to achieve a 0.5 M concentration.

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to strictly -78 °C.

  • Dropwise add

    
    -BuLi (1.05 equiv) down the side of the flask over 15 minutes.
    
  • Stir the resulting mixture for 30 minutes at -78 °C. Note: The solution will typically turn a deep yellow/orange, indicating the successful formation of the 2-lithiothiazole intermediate.

Step 2: Nucleophilic Addition 6. Add cyclopropanecarboxaldehyde (1.1 equiv) neat, dropwise via a syringe pump, ensuring the internal temperature does not exceed -70 °C. 7. Stir for 1 hour at -78 °C to ensure complete nucleophilic attack. 8. Remove the cooling bath and allow the reaction to slowly warm to 0 °C over a period of 2 hours.

Step 3: Mild Quench and Extraction 9. At 0 °C, quench the reaction by slowly adding saturated aqueous


 (10 mL per 10 mmol scale). Critical: Do not use HCl, as this will trigger the cyclopropylcarbinyl rearrangement.
10. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
11. Wash the combined organic layers with brine, dry over anhydrous 

, filter, and concentrate under reduced pressure.

Step 4: Purification 12. Subject the crude oil to Kugelrohr distillation (0.1 mmHg, 50 °C) for 30 minutes to remove any unreacted 4-methylthiazole. 13. Purify the remaining residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes/EtOAc). 14. Concentrate the product fractions and immediately flush the vial with Argon before storing at -20 °C.

References

  • 1 - Mingyuan Chemical. 2.2 - Canadian Journal of Chemistry (cdnsciencepub.com).

  • 3 - Science of Synthesis / Thieme-connect.

Sources

Technical Support Center: Catalyst Optimization for Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stereocontrol and yield issues when synthesizing heteroaryl secondary alcohols like cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol[1].

The primary challenge with this target is the 4-methyl-1,3-thiazole moiety . The thiazole nitrogen acts as a strong σ-donor, which can poison transition metal catalysts or induce unselective background reactions. To achieve high enantiomeric excess (ee) and conversion, you must choose between two optimized catalytic workflows: Asymmetric Zinc Addition or Asymmetric Transfer Hydrogenation (ATH) .

Below is our mechanistic troubleshooting guide and self-validating protocols for both pathways.

Synthetic Pathways Overview

SynthesisRoutes Aldehyde 4-methyl-1,3-thiazole- 2-carboxaldehyde Target cyclopropyl(4-methyl- 1,3-thiazol-2-yl)methanol Aldehyde->Target (-)-MIB Catalyst Zn(c-Pr)2, TEEDA Ketone cyclopropyl(4-methyl- 1,3-thiazol-2-yl)methanone Ketone->Target RuCl(p-cymene)(TsDPEN) HCOOH / NEt3

Catalytic pathways for synthesizing cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Part 1: Troubleshooting Asymmetric Zinc Addition

Q: When scaling up the addition of dicyclopropylzinc to 4-methyl-1,3-thiazole-2-carboxaldehyde, my enantiomeric excess (ee) drops below 50%. How can I prevent this?

Causality & Expert Insight: The loss of enantioselectivity during scale-up is rarely a failure of the chiral ligand itself. Instead, it is caused by the in situ generation of the zinc reagent. When transmetalating cyclopropylmagnesium bromide with ZnCl₂ to form dicyclopropylzinc, stoichiometric amounts of Lewis acidic salts (MgCl₂ or LiCl) are generated. These salts catalyze a rapid, unselective (racemic) background addition of the organozinc reagent to the highly reactive thiazole-2-carboxaldehyde, outcompeting the chiral catalyst pathway[2]. Furthermore, the thiazole nitrogen coordinates these salts, bringing them into direct proximity with the aldehyde carbonyl.

The Solution: You must selectively sequester the Lewis acidic salts without deactivating the nucleophilic zinc reagent.

  • Use (-)-MIB (Nugent’s morpholinoisoborneol) as the chiral catalyst. It provides a highly rigid, sterically demanding pocket ideal for heteroaryl aldehydes ()[2].

  • Introduce TEEDA (tetraethylethylenediamine) as an additive. TEEDA strongly chelates Li⁺ and Mg²⁺ ions, effectively shutting down the racemic background reaction. This allows the (-)-MIB-catalyzed asymmetric transition state to dominate the kinetics[2].

Part 2: Troubleshooting Asymmetric Transfer Hydrogenation (ATH)

Q: I am using the Noyori RuCl(p-cymene)(TsDPEN) catalyst to reduce cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanone, but the reaction stalls at 30% conversion. What is causing catalyst deactivation?

Causality & Expert Insight: Reaction stalling in the ATH of thiazolyl ketones is a classic case of catalyst poisoning via substrate/product inhibition. The Noyori catalyst operates via a metal-ligand bifunctional mechanism: the ruthenium center and the basic amine of the TsDPEN ligand simultaneously deliver a hydride and a proton to the ketone ()[3]. However, the strong σ-donating nitrogen of the 4-methyl-1,3-thiazole ring can displace the weakly coordinated p-cymene ligand or bind to the vacant coordination site on the Ruthenium center. This traps the catalyst in an off-cycle, inactive resting state[3].

The Solution: To optimize the turnover number (TON) and prevent stalling:

  • Optimize the Hydrogen Source: Ensure a strict 5:2 azeotropic ratio of Formic Acid to Triethylamine (FA/TEA). Excess formic acid will protonate the TsDPEN amine (breaking the bifunctional mechanism), while excess amine competes with the substrate for Ru-coordination[3].

  • Thermal Activation: Run the reaction at a slightly elevated temperature (40 °C instead of room temperature). The increased thermal energy promotes the dissociation of the off-cycle thiazole-Ru complex, returning the catalyst to the active cycle without degrading the robust TsDPEN ligand[3].

Part 3: Quantitative Catalyst Comparison

MetricRoute A: Asymmetric Zinc AdditionRoute B: Transfer Hydrogenation (ATH)
Starting Material 4-methyl-1,3-thiazole-2-carboxaldehydecyclopropyl(4-methyl-1,3-thiazol-2-yl)methanone
Catalyst (-)-MIB (10 mol%)RuCl(p-cymene)((R,R)-TsDPEN) (1 mol%)
Critical Additive TEEDA (1.2 equiv relative to Zn)Formic Acid / Triethylamine (5:2 ratio)
Typical Yield 85 - 92%90 - 95%
Typical ee > 90%> 95%
Primary Challenge Racemic background reaction via Mg/Li saltsCatalyst poisoning via thiazole coordination

Part 4: Self-Validating Experimental Protocols

Protocol A: (-)-MIB Catalyzed Asymmetric Zinc Addition
  • Preparation of Zinc Reagent: In a flame-dried Schlenk flask under argon, generate dicyclopropylzinc by reacting cyclopropylmagnesium bromide (2.0 equiv) with anhydrous ZnCl₂ (1.0 equiv) in anhydrous THF at 0 °C for 1 hour.

  • Salt Sequestration: Add TEEDA (1.2 equiv relative to Zn) to the mixture and stir for 15 minutes at room temperature.

    • Validation Checkpoint: The solution must remain clear and homogeneous. Precipitation indicates failed sequestration, which will ruin the final ee.

  • Catalyst Addition: Add (-)-MIB (10 mol%) and cool the system to -20 °C.

  • Aldehyde Addition: Slowly add 4-methyl-1,3-thiazole-2-carboxaldehyde (1.0 equiv) dropwise over 30 minutes to prevent thermal spikes.

  • Reaction Monitoring & Quench: Stir for 12 hours at -20 °C.

    • Validation Checkpoint: Before quenching, analyze an aliquot via TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot (R_f ~0.5) must be completely absent.

  • Workup: Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate for column chromatography.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation
  • Azeotrope Preparation: In a separate vial, prepare a strictly 5:2 molar ratio of Formic Acid to Triethylamine.

    • Validation Checkpoint: The mixing process must be highly exothermic. If no heat is evolved, the amine is likely degraded or wet, which will alter the critical pH balance and stall the reaction. Allow it to cool to room temperature.

  • Catalyst Activation: In a Schlenk tube under argon, dissolve RuCl(p-cymene)((R,R)-TsDPEN) (1 mol%) in anhydrous dichloromethane (DCM).

  • Substrate Addition: Add cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanone (1.0 equiv) to the catalyst solution, followed by the prepared FA/TEA azeotrope (5.0 equiv of HCOOH).

  • Reaction Execution: Stir the mixture at 40 °C for 24 hours.

    • Validation Checkpoint: Monitor conversion strictly via chiral HPLC (e.g., Chiralcel OD-H column). Do not rely solely on TLC, as conversion can stall at 90% due to product inhibition. The ketone peak must diminish to <1% area.

  • Workup: Dilute the mixture with water, neutralize carefully with saturated NaHCO₃ to remove excess formic acid, and extract with DCM.

References

  • Title: Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol Source: PubChem - NIH URL: [Link]

  • Title: Discussion Addendum for: Applications of (2S)-(–)-3-exo-Morpholinoisoborneol [(–)MIB] in Organic Synthesis Source: Organic Syntheses URL: [Link]

  • Title: Preparation and Study of Reusable Polymerized Catalysts for Ester Hydrogenation Source: ACS Omega (PMC) URL: [Link]

Sources

Technical Support Center: Refinement of Workup Procedures for Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The synthesis of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol, a key intermediate in the development of various bioactive molecules, is most commonly achieved via the nucleophilic addition of a cyclopropyl organometallic reagent to 2-formyl-4-methylthiazole.[1][2] While the carbon-carbon bond formation is relatively straightforward, achieving high purity and yield is critically dependent on a well-designed and meticulously executed workup and purification procedure. This guide provides in-depth troubleshooting advice and best-practice protocols derived from established organometallic and purification methodologies to address common challenges encountered in the laboratory.

I. Overview of the Synthetic and Workup Workflow

The successful isolation of the target alcohol hinges on three critical post-reaction stages: Quenching, Extraction, and Purification. Each stage presents unique challenges that can impact overall yield and purity. The following workflow diagram outlines the critical steps and decision points.

G cluster_0 Reaction Stage cluster_1 Workup & Purification Stage Reaction Grignard Reaction: CyclopropylMgBr + 2-Formyl-4-methylthiazole in THF Quench Quenching (e.g., sat. aq. NH4Cl) Reaction->Quench Reaction Complete Extraction Liquid-Liquid Extraction (e.g., EtOAc / Brine) Quench->Extraction Protonation of Alkoxide & Dissolution of Mg Salts Drying Drying Organic Phase (e.g., Na2SO4 or MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (e.g., Flash Chromatography) Concentration->Purification Crude Product Final_Product Pure Product: cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol Purification->Final_Product

Caption: General workflow from Grignard reaction to purified product.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended standard quenching agent for this Grignard reaction and why?

A1: The standard and highly recommended quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl). The Grignard reaction results in a magnesium alkoxide intermediate. A proper quench must protonate this alkoxide to yield the desired alcohol while also converting the magnesium halide byproducts into water-soluble salts that can be easily removed.[3]

  • Why Saturated NH₄Cl is Ideal: It is a weak Brønsted acid, sufficiently acidic to protonate the alkoxide but gentle enough to avoid potential acid-catalyzed degradation of the product or side reactions involving the thiazole ring. It effectively breaks down the gelatinous magnesium hydroxide precipitates that often form when quenching with water alone, making phase separation cleaner.

  • Alternatives and Their Risks:

    • Water (H₂O): While it can be used, it often leads to the formation of insoluble magnesium hydroxide (Mg(OH)₂), which can trap the product and complicate extraction.

    • Dilute Mineral Acids (e.g., 1M HCl): Generally not recommended for the initial quench. While effective at dissolving magnesium salts, strong acids can be too harsh. The thiazole moiety, while aromatic, can have altered stability depending on its substituents, and the risk of unwanted side reactions increases.[4]

Q2: My overall yield is consistently low (<50%). Where should I start troubleshooting?

A2: Low yields can stem from the Grignard reaction itself or losses during the workup. A systematic approach is required.

  • Verify Grignard Reagent Quality: The concentration of a Grignard reagent should never be assumed from the starting materials.[5] Titration (e.g., using 2-butanol with a colorimetric indicator) is crucial to determine the active concentration. Poor quality solvent, magnesium, or alkyl halide can lead to significant amounts of homocoupled byproducts and reduced activity.[5]

  • Analyze the Crude Product: Before purification, take a small aliquot of your crude material after solvent evaporation. Analyze it by ¹H NMR and TLC.

    • High amount of starting aldehyde? This points to an incomplete reaction. Check your Grignard reagent concentration and addition temperature.

    • Significant byproducts? This could indicate issues with Grignard formation (homocoupling) or side reactions. The Grignard reagent can act as a base, so any acidic protons could be deprotonated.[2]

    • Crude looks relatively clean but final yield is low? This strongly suggests mechanical losses or degradation during the workup and purification stages. Focus on the troubleshooting guide below.

Q3: What analytical techniques are best for monitoring reaction completion and assessing final purity?

A3: A combination of techniques is optimal.

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. The product alcohol will be more polar than the starting aldehyde. A typical solvent system would be 30-50% Ethyl Acetate in Hexanes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for analyzing the crude reaction mixture to identify the product, unreacted starting materials, and volatile byproducts like dicyclopropyl (from homocoupling).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity by identifying characteristic peaks and integrating them against a known standard if quantitative analysis is needed.

III. Detailed Troubleshooting Guide

This section addresses specific, common problems encountered during the workup and purification of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Problem 1: A persistent, thick emulsion forms during the initial extraction.
  • Question: I've quenched my reaction with saturated NH₄Cl and added ethyl acetate. After shaking, the layers won't separate and a thick emulsion has formed. What's happening and how do I fix it?

  • Answer:

    • Primary Cause: This is almost always due to the precipitation of fine, gelatinous magnesium salts that stabilize the oil-in-water emulsion. This issue is exacerbated if the reaction mixture is highly concentrated.

    • Solutions:

      • Add Brine: Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion and "salt out" the organic product into the organic layer.

      • Filter through Celite®: If brine addition is insufficient, dilute the entire mixture with more ethyl acetate and filter it through a pad of Celite® or diatomaceous earth. The filter aid will trap the fine inorganic solids, allowing the liquid phases to separate cleanly in the separatory funnel.

      • Patience and Gentle Agitation: Avoid vigorous shaking. Instead, use gentle, repeated inversions of the separatory funnel to minimize emulsion formation from the start.

Problem 2: The organic and aqueous layers will not separate cleanly, even without a major emulsion.
  • Question: After quenching, my mixture looks like one homogenous phase, or the separation is extremely poor. What is the cause?

  • Answer:

    • Primary Cause: This is a classic issue when using water-miscible ethereal solvents like Tetrahydrofuran (THF) for the Grignard reaction.[6] THF has significant solubility in water, and if it remains in high concentration, it can act as a co-solvent, preventing clean phase separation.

    • Solutions:

      • Pre-Workup Solvent Removal (Recommended): After quenching, remove the bulk of the THF using a rotary evaporator before transferring the mixture to a separatory funnel and adding your extraction solvent. This is the most robust solution.

      • Dilution: If solvent removal is not practical, you must significantly dilute the mixture with both a water-immiscible extraction solvent (e.g., ethyl acetate, DCM) and water/brine. This dilutes the THF to a point where phase separation can occur. For every 5 mL of THF, consider washing with at least 50 mL of water/brine.[7]

Problem 3: The purified product is contaminated with a non-polar impurity that co-elutes.
  • Question: My final product shows a persistent impurity in the baseline/non-polar region of the NMR spectrum, and it runs very high on the TLC plate. What is it?

  • Answer:

    • Primary Cause: This is likely the homocoupling byproduct from the Grignard reagent, in this case, dicyclopropyl. This occurs during the formation of the Grignard reagent itself.[5]

    • Solutions:

      • Optimize Grignard Formation: Ensure anhydrous conditions, use high-quality magnesium turnings, and consider methods to initiate the reaction smoothly (e.g., a crystal of iodine, sonication). Slow, controlled addition of the cyclopropyl bromide is key.

      • Chromatography Strategy: Dicyclopropyl is very non-polar. You can often remove it by first flushing the column with a non-polar solvent (e.g., pure hexanes or 2-5% ethyl acetate in hexanes) until the byproduct has eluted (monitor by TLC) before increasing the polarity to elute your desired alcohol.

Problem 4: The product appears to degrade or streak badly during silica gel chromatography.
  • Question: My TLC of the crude material looks clean, but after column chromatography, the yield is low and I see multiple new spots or significant streaking.

  • Answer:

    • Primary Cause: Standard silica gel is slightly acidic (pH ≈ 4-5). The basic nitrogen atom on the thiazole ring can interact strongly with the acidic silanol groups on the silica surface.[8] This can lead to irreversible adsorption, peak tailing (streaking), or even acid-catalyzed degradation of the product on the column.

    • Solutions:

      • Neutralize the Silica/Eluent: Add a small amount of a volatile base, typically triethylamine (~0.5-1% by volume), to your eluent system. This deactivates the acidic sites on the silica gel, leading to much sharper peaks and better recovery.

      • Use Deactivated Silica: Commercially available deactivated or neutral silica gel can be used.

      • Switch Stationary Phase: If problems persist, consider using a different stationary phase, such as neutral alumina.

      • Alternative Purification: If the product is a solid, recrystallization may be a viable, non-chromatographic purification method that avoids this issue entirely.

IV. Recommended Workup & Purification Protocol

This protocol represents a robust starting point for obtaining high-purity cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Step-by-Step Methodology:

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction flask in an ice-water bath (0 °C). Slowly and carefully add saturated aqueous NH₄Cl solution dropwise with vigorous stirring. Caution: The initial quench can be exothermic. Continue adding the solution until no further gas evolution or precipitation is observed.

  • Solvent Removal: Remove the THF from the quenched reaction mixture under reduced pressure using a rotary evaporator. This step is critical for ensuring clean phase separation.[6]

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Deionized Water (1 x volume)

    • Saturated Aqueous NaCl (Brine) (1 x volume) The brine wash helps to remove residual water and break any minor emulsions.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and wash the solid cake with a small amount of fresh ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified.

  • Purification (Flash Chromatography):

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a column with silica gel slurried in hexanes.

    • Load the adsorbed product onto the column.

    • Elute using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%), to which 0.5% triethylamine has been added.

    • Collect fractions and analyze by TLC to isolate the pure product.

V. Data Summary & Troubleshooting Logic

Table 1: Solvent and Chromatography Parameters
ParameterRecommendationRationale / Notes
Reaction Solvent Tetrahydrofuran (THF), anhydrousStandard for Grignard reactions. Must be removed prior to workup for best results.[6]
Extraction Solvent Ethyl Acetate (EtOAc)Good solvency for the product, immiscible with water, and easily removed.
Drying Agent Sodium Sulfate (Na₂SO₄)Neutral drying agent, suitable for the thiazole moiety.
TLC Eluent System 30-40% EtOAc in HexanesProvides good separation between the starting aldehyde (higher Rƒ) and the product alcohol (lower Rƒ).
Column Eluent System Gradient: 10% to 50% EtOAc in Hexanes + 0.5% Et₃NThe triethylamine is crucial to prevent streaking and degradation on the silica column.
Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing issues with low yield.

G Start Problem: Low Final Yield TLC_Crude Analyze Crude Product by TLC/NMR Start->TLC_Crude Impure_Crude Crude is Impure TLC_Crude->Impure_Crude Yes Clean_Crude Crude is >90% Pure TLC_Crude->Clean_Crude No SM_Present Starting Aldehyde Present? Impure_Crude->SM_Present Workup_Loss Significant Workup Loss: - Emulsion Formation? - Poor Phase Separation (THF)? Clean_Crude->Workup_Loss Suspected Byproducts Major Byproducts Present? SM_Present->Byproducts No Reaction_Issue Incomplete Reaction: - Check Grignard Titer - Check Reaction Time/Temp SM_Present->Reaction_Issue Yes Grignard_Issue Poor Grignard Formation: - Check Reagent/Solvent Quality - Optimize Formation Conditions Byproducts->Grignard_Issue Yes Purification_Loss Purification Loss: - Streaking on Column? - Degradation? Workup_Loss->Purification_Loss If workup seems fine

Caption: A decision tree for troubleshooting low product yield.

VI. References

  • Delhaye, L., et al. (2007). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development, 11(1), 160-164. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylpropanamide. Retrieved from [Link]

  • Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10331-10334. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Jasinski, J. M., et al. (2000). Grignard Reactions. Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]

  • Lievens, S. (2012). Approaching Synthesis Problems. University of California, Davis. Retrieved from [Link]

  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Google Patents. (1995). DE19543087A1 - Process for the preparation of cyclopropylmethanol. Retrieved from

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Plevin, M. J., et al. (2022). Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets. Molecules, 27(18), 6049. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular cyclopropylmethylation via non-classical carbenium ion. Retrieved from [Link]

  • Google Patents. (2014). CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol. Retrieved from

  • Organic Syntheses. (n.d.). cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. Retrieved from [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • de Lira, B., et al. (2011). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine Drugs, 9(5), 785-838. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Ayati, A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-10. Retrieved from [Link]

  • Pedras, M. S. C., et al. (2018). Synthesis and biological evaluation of novel thiazole-VX-809 hybrid derivatives as F508del. IRIS. Retrieved from [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methyl-1,3-thiazol-2-yl)methanol. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Step 4: Methyl 1-(hydroxymethyl)cyclopropaneacetate. Retrieved from [Link]

Sources

Validation & Comparative

comparing synthesis methods for cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical drug development, the synthesis of heteroaryl secondary alcohols demands rigorous control over regioselectivity, reaction kinetics, and stereochemistry. Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol is a quintessential building block; its 1,3-thiazole core is ubiquitous in pharmacophores, while the cyclopropyl moiety is frequently leveraged to modulate metabolic stability and lipophilicity.

As a Senior Application Scientist, I have evaluated the three primary synthetic routes to this molecule. This guide objectively compares these methodologies, detailing the mechanistic causality behind each protocol to ensure your workflows are robust, scalable, and self-validating.

Method A: Grignard Addition to Thiazole-2-carboxaldehyde

This foundational approach relies on the nucleophilic addition of an organomagnesium reagent to a commercially available heteroaryl aldehyde.

Mechanistic Causality: The highly polarized carbonyl carbon of 4-methylthiazole-2-carboxaldehyde acts as a potent electrophile. By maintaining the reaction strictly at 0 °C, we suppress unwanted enolization or beta-hydride reduction pathways, forcing the kinetic addition of the cyclopropyl carbanion equivalent.

Experimental Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Self-Validation: Ambient moisture must be eliminated to prevent the premature protonation and quenching of the Grignard reagent.

  • Substrate Dissolution: Dissolve 4-methylthiazole-2-carboxaldehyde (10 mmol) in 50 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath to control the exothermicity of the subsequent addition.

  • Nucleophilic Addition: Add cyclopropylmagnesium bromide (12 mmol, 0.5 M in THF) dropwise over 30 minutes. Slow addition prevents localized heating and minimizes side reactions.

  • Quenching & Isolation: After 2 hours of stirring at 0 °C, quench the reaction with saturated aqueous NH₄Cl (20 mL). Note: Avoid strong acids to prevent the dehydration of the resulting secondary alcohol into an alkene. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Method B: Directed Ortho-Lithiation

When starting from the highly accessible and inexpensive 4-methylthiazole, directed ortho-lithiation provides a highly atom-economical route.

Mechanistic Causality: The C2 proton of the 1,3-thiazole ring is exceptionally acidic due to the synergistic inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms[1]. Treatment with n-butyllithium yields the highly nucleophilic 2-lithio-4-methylthiazole[2]. However, lithiated thiazoles are notoriously unstable and prone to ring fragmentation via C-S bond cleavage or thiophilic addition if the thermal energy exceeds the activation barrier for these decomposition pathways[3]. Thus, strict cryogenic control is a self-validating requirement for success.

Experimental Protocol
  • Cryogenic Setup: Charge a Schlenk flask with 4-methylthiazole (10 mmol) and anhydrous THF (50 mL) under a strict argon atmosphere. Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Lithiation: Add n-butyllithium (10.5 mmol, 1.6 M in hexanes) dropwise. Stir for 30 minutes at -78 °C. Critical Step: The temperature must not rise above -60 °C, or the intermediate will undergo irreversible ring fragmentation[3].

  • Electrophilic Trapping: Add cyclopropanecarboxaldehyde (11 mmol) neat, dropwise. Maintain at -78 °C for 1 hour to ensure complete nucleophilic attack before the intermediate can decompose.

  • Quenching: Quench the reaction while still at -78 °C by adding saturated aqueous NH₄Cl (10 mL) before allowing the mixture to warm to room temperature. Extract and purify as described in Method A.

Method C: Asymmetric Transfer Hydrogenation (ATH)

For advanced drug development, racemic mixtures are often unacceptable. Method C bypasses classical chiral resolution by employing ATH on the precursor ketone, cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanone.

Mechanistic Causality: Utilizing a chiral ruthenium catalyst, such as Noyori's RuCl(p-cymene)[(R,R)-TsDPEN], this method facilitates a concerted, outer-sphere transfer of a hydride and a proton from a formic acid/triethylamine azeotrope[4]. The chiral diamine ligand creates a rigid, stereodifferentiating pocket that dictates hydride delivery exclusively to the re or si face of the heteroaryl ketone, yielding the product in high enantiomeric excess[5].

Experimental Protocol
  • Catalyst Activation: In a glovebox, charge a pressure tube with cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanone (10 mmol) and the chiral catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol%).

  • Hydrogen Source Addition: Add 20 mL of a degassed 5:2 azeotropic mixture of formic acid and triethylamine. The triethylamine acts as a base to facilitate the formation of the active ruthenium hydride species.

  • Asymmetric Reduction: Seal the tube and stir at 40 °C for 16 hours. The mild heating provides sufficient kinetic energy for the outer-sphere hydride transfer without degrading the delicate chiral catalyst[4].

  • Workup: Dilute with water, neutralize with saturated NaHCO₃, and extract with dichloromethane. Verify the enantiomeric excess (>95% ee) via chiral HPLC.

Quantitative Performance Comparison

ParameterMethod A (Grignard)Method B (Lithiation)Method C (ATH)
Overall Yield 75–85%65–80%85–95%
Enantiomeric Excess (ee) Racemic (0% ee)Racemic (0% ee)>95% ee
Atom Economy ModerateHighHigh
Scalability Excellent (Kilogram scale)Moderate (Cryogenic limits)Excellent
Primary Cost Driver Organometallic reagentCryogenic coolingChiral Ru-catalyst
Key Operational Risk Moisture sensitivityRing fragmentation at > -60 °CTrace metal contamination

Synthetic Workflow Visualization

SynthesisRoutes cluster_A cluster_B cluster_C Target Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol AldehydeA 4-Methylthiazole-2-carboxaldehyde GrignardA Cyclopropylmagnesium Bromide (THF, 0 °C) AldehydeA->GrignardA Method A GrignardA->Target Method A ThiazoleB 4-Methylthiazole LithiationB n-BuLi (-78 °C) + Cyclopropanecarboxaldehyde ThiazoleB->LithiationB Method B LithiationB->Target Method B KetoneC Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanone ATH_C RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / NEt3 KetoneC->ATH_C Method C ATH_C->Target Method C

Comparative synthesis workflows for cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

References

  • Title: Rh-Catalyzed Asymmetric Transfer Hydrogenation of Cubane-Containing Ketones to Access Bioisomers of Diaryl Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of 2-lithio-4-methylthiazole Source: Tetrahedron (Elsevier) / IPBeja URL: [Link]

  • Title: Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles Source: ResearchGate URL: [Link]

  • Title: Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole Source: Current Chemistry Letters (Growing Science) URL: [Link]

Sources

Comprehensive Comparison Guide: Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural advantages, comparative performance, and synthetic methodologies of thiazole-based intermediates.

Executive Summary

The thiazole scaffold is a prolific component in modern pharmaceuticals, with more than 18 FDA-approved drugs incorporating this ring system, including the targeted cancer therapeutic Dasatinib and the antiretroviral Ritonavir[1]. In the pursuit of novel chemical entities (NCEs), medicinal chemists frequently rely on functionalized thiazole intermediates to build complex molecular architectures.

This guide objectively evaluates Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS 1047663-31-9) [2] against two closely related alternatives: the unsubstituted (Thiazol-2-yl)methanol and the non-methylated Cyclopropyl-thiazol-2-yl-methanol (CAS 1211507-79-7)[3]. By analyzing their physicochemical properties, steric profiles, and metabolic stability, this guide provides a definitive framework for selecting the optimal building block for kinase inhibitors and GPCR ligands.

Mechanistic Rationale: The Power of Substitution

The selection of a specific intermediate is rarely arbitrary; it is driven by the precise pharmacodynamic and pharmacokinetic requirements of the target drug.

The Cyclopropyl Advantage

The cyclopropane ring is a privileged structural motif in drug discovery, with 18 NCEs containing a cyclopropyl group approved by the FDA over the past decade[4]. It is strategically employed to:

  • Enhance Metabolic Stability: The cyclopropyl group acts as a rigid alkyl linker. Its shorter C-C bonds with enhanced p-character and stronger C-H bonds resist cytochrome P450-mediated oxidation far better than standard aliphatic chains (like isopropyl or ethyl groups)[4].

  • Impose Conformational Restriction: The coplanarity of the three carbon atoms locks the adjacent alcohol and thiazole ring into a predictable vector, reducing the entropic penalty upon binding to a target receptor.

The 4-Methyl Thiazole Shield

While the thiazole nitrogen is an excellent hydrogen-bond acceptor (critical for binding in the hinge region of kinases), the unsubstituted thiazole ring is susceptible to oxidative metabolism at the C4 and C5 positions. The addition of a 4-methyl group serves a dual purpose:

  • Steric Shielding: It physically blocks the C4 position from enzymatic attack, significantly increasing the half-life of the resulting drug in human liver microsomes (HLM).

  • Electronic Modulation: The electron-donating nature of the methyl group subtly increases the pKa of the thiazole nitrogen, strengthening its hydrogen-bonding capacity with target kinases.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Thiazole-Based Inhibitor (e.g., Dasatinib analogs) Thiazole->RTK Thiazole->PI3K Inhibits

Inhibition of PI3K/Akt/mTOR signaling by thiazole-derived kinase inhibitors.

Structural & Physicochemical Comparison

To facilitate optimal reagent selection, the fundamental properties of these intermediates are summarized below.

Table 1: Comparative Physicochemical Profiles

PropertyCyclopropyl(4-methyl-1,3-thiazol-2-yl)methanolCyclopropyl-thiazol-2-yl-methanol(Thiazol-2-yl)methanol
CAS Number 1047663-31-9[2]1211507-79-7[3]14542-12-2
Molecular Formula C8H11NOS[5]C7H9NOS[3]C4H5NOS
Molecular Weight 169.24 g/mol 155.22 g/mol [3]115.15 g/mol
Steric Hindrance High (C4-Methyl + Cyclopropyl)Moderate (Cyclopropyl only)Low (Unsubstituted)
Metabolic Liability Low (C4 blocked, rigidified)Moderate (C4 exposed)High (C4/C5 exposed, flexible)
Primary Use Case Highly stable kinase inhibitorsGPCR ligands, flexible linkersBasic fragment screening

Experimental Workflow: Synthesis & Validation

The synthesis of secondary alcohols bearing both a heterocycle and a cyclopropyl group is typically achieved via the nucleophilic addition of a Grignard reagent to a heterocyclic aldehyde.

Self-Validating Protocol: Grignard Addition

Objective: Synthesize Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol from 4-methylthiazole-2-carboxaldehyde.

Causality & Rationale: Grignard reagents are highly nucleophilic but also highly basic. The reaction must be strictly temperature-controlled to prevent the enolization of the aldehyde (though less relevant for aromatic aldehydes, it prevents side-reactions with the thiazole ring) and quenched with a mild proton source to prevent dehydration of the resulting secondary alcohol.

Step-by-Step Methodology:

  • Preparation of Anhydrous Environment: Flame-dry a 250 mL round-bottom flask under vacuum, then backfill with inert Nitrogen gas. Causality: Cyclopropylmagnesium bromide is highly moisture-sensitive and will violently quench to cyclopropane gas in the presence of water.

  • Substrate Dissolution: Dissolve 4-methylthiazole-2-carboxaldehyde (1.0 eq, 10 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF). Cool the mixture to 0°C using an ice-water bath.

  • Nucleophilic Addition: Dropwise add cyclopropylmagnesium bromide (0.5 M in THF, 1.2 eq, 24 mL) over 30 minutes. Validation Check: The reaction mixture should turn from pale yellow to a deep amber complex. Monitor via TLC (Hexanes:EtOAc 7:3); the starting material spot (higher Rf) should disappear within 2 hours.

  • Mild Quenching: Carefully add 20 mL of saturated aqueous Ammonium Chloride (

    
    ) at 0°C. Causality: Saturated 
    
    
    
    provides a mild proton source (pH ~5.5) to break the magnesium alkoxide intermediate. Using strong acids (like HCl) would catalyze the dehydration of the newly formed secondary alcohol into an unwanted alkene.
  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography.
    

Workflow Step1 1. Setup Anhydrous THF, N2 atm Step2 2. Grignard Addition Cyclopropyl-MgBr at 0°C Step1->Step2 Step3 3. Quenching Sat. NH4Cl (Mild) Step2->Step3 Step4 4. Isolation Extraction & Chromatography Step3->Step4

Step-by-step synthetic workflow for cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Comparative Performance Data in Downstream Coupling

When integrating these intermediates into larger drug scaffolds (e.g., via Mitsunobu etherification or Buchwald-Hartwig amination after conversion to a halide), the steric bulk of the substitutions plays a critical role in reaction efficiency.

Table 2: Downstream Coupling Efficiency & Final Product Stability

Intermediate ScaffoldMitsunobu Coupling Yield (%)SN2 Displacement Yield (%)Final Drug HLM Half-Life (T1/2)
Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol 68% (Sterically hindered)72%> 120 minutes (Highly stable)
Cyclopropyl-thiazol-2-yl-methanol 78%85%~ 45 minutes
(Thiazol-2-yl)methanol 92% (Unobstructed)95% < 15 minutes (Rapid clearance)

Analysis: While the unsubstituted (Thiazol-2-yl)methanol offers the highest synthetic yields due to a lack of steric hindrance, the resulting drug candidates suffer from rapid metabolic clearance. Conversely, Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol requires more optimized coupling conditions (often requiring elevated temperatures or highly active phosphine ligands in Mitsunobu reactions) but yields vastly superior pharmacokinetic profiles, making it the premier choice for late-stage lead optimization.

References

  • Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol - PubChem - NIH. National Institutes of Health.
  • 1047663-31-9 | Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol. BLDpharm.
  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update - UK.
  • 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine (Significance of 1,3-Thiazole Derivatives). Benchchem.
  • 1211507-79-7 | Cyclopropyl-thiazol-2-yl-methanol. BLD Pharm.

Sources

Comparative Analysis of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol Analogs in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD), the thiazole ring serves as a privileged scaffold due to its rigid planarity, unique electronic properties, and robust hydrogen-bonding potential[1]. When functionalized with a secondary alcohol and a cycloalkyl group, such as in cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9)[2], the resulting fragments offer highly versatile handles for late-stage functionalization. This guide objectively compares this core building block against its structural analogs, detailing their physicochemical performance, Structure-Activity Relationship (SAR) logic, and providing a validated experimental workflow for their integration into larger pharmacophores.

Structural Deconstruction & Rationale

The utility of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol lies in the precise synergistic effects of its three structural domains:

  • The Thiazole Core: Acts as a potent hydrogen bond acceptor. The incorporation of thiazole rings in drug design is well-documented to improve metabolic stability and target affinity, as seen in the development of orally efficacious Androgen Receptor (AR) antagonists[3] and PPARδ agonists[4].

  • The 4-Methyl Substitution: Provides a critical steric shield. This methyl group restricts the rotational freedom of adjacent bonds and sterically hinders cytochrome P450 (CYP) enzymes from accessing the electron-rich thiazole nitrogen, thereby reducing the liability of N-oxidation.

  • The Cyclopropyl Ring: Acts as a metabolically stable bioisostere for aliphatic chains. Unlike straight-chain alkyl groups (e.g., propyl or isopropyl) which are highly susceptible to terminal or benzylic-like oxidation, the high s-character of the cyclopropyl C-H bonds renders them resistant to oxidative cleavage, while maintaining a low lipophilicity profile (cLogP).

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the logical relationships between structural modifications of the core scaffold and their resulting physicochemical impacts.

SAR_Logic Core Cyclopropyl(4-methyl-1,3- thiazol-2-yl)methanol (Baseline Scaffold) Sub1 Cyclobutyl Analog (Ring Expansion) Core->Sub1 Structural Modification Sub2 Des-methyl Analog (Remove 4-Me) Core->Sub2 Structural Modification Sub3 Aminomethyl Analog (Add -CH2NH2) Core->Sub3 Structural Modification Metab1 Increased Lipophilicity Higher CYP Clearance Sub1->Metab1 Impact Metab2 Reduced Steric Shield Increased N-Oxidation Sub2->Metab2 Impact Metab3 Enhanced Solubility Lower BBB Permeability Sub3->Metab3 Impact

Fig 1: SAR logic tree demonstrating the physicochemical impacts of modifying the core thiazol-2-yl methanol scaffold.

Comparative Analog Profiling

To select the optimal fragment for a specific drug discovery campaign, researchers must weigh steric bulk against lipophilicity and solubility. Table 1 summarizes the quantitative and qualitative data comparing the core compound to three commercially available alternatives.

Table 1: Physicochemical Comparison of Thiazol-2-yl Methanol Analogs

Compound NameCAS NumberStructural VariancecLogP (Est.)TPSA (Ų)Primary Application / Advantage
Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol 1047663-31-9Core Scaffold 1.241.5Optimal balance of steric shielding and metabolic stability[2].
Cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol 1599672-15-7Ring Expansion1.641.5Increased lipophilicity; ideal for targeting deeper, hydrophobic binding pockets.
Cyclopropyl(1,3-thiazol-2-yl)methanol 1211507-79-7Des-methyl0.841.5Reduced steric hindrance; preferred when coupling to highly sterically crowded warheads.
methanol 1876483-34-9Amine Addition0.367.5Drastically enhanced aqueous solubility; provides an additional H-bond donor for kinase hinge-binding.

Experimental Application: Late-Stage Etherification

Because the secondary alcohol on these fragments is a prime handle for nucleophilic substitution, the Mitsunobu Reaction is the standard methodology for coupling these analogs to phenolic pharmacophores (e.g., in the synthesis of bisaryl substituted thiazoles[4]).

The following protocol is designed as a self-validating system . It relies on specific mechanistic controls to prevent the degradation of the secondary alcohol and uses byproduct tracking to confirm reaction success.

Step-by-Step Mitsunobu Coupling Protocol

1. Reagent Preparation & Atmosphere Control

  • Action: Dissolve 1.0 eq of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol, 1.1 eq of the target phenol, and 1.2 eq of Triphenylphosphine (PPh₃) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration). Purge the flask with Argon.

  • Causality: Anhydrous conditions are critical. Ambient moisture will competitively react with the activated phosphonium intermediate, leading to hydrolysis rather than the desired etherification.

2. Temperature Modulation

  • Action: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Causality: The subsequent addition of the azodicarboxylate is highly exothermic. Cooling prevents the premature thermal decomposition of the unstable betaine intermediate formed between PPh₃ and the azodicarboxylate.

3. Activation & Coupling

  • Action: Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes.

  • Causality: DIAD is preferred over DEAD (Diethyl azodicarboxylate) due to its superior safety profile and slightly higher steric bulk, which minimizes side reactions with the thiazole nitrogen. Dropwise addition ensures a controlled generation of the alkoxyphosphonium ion.

4. Self-Validating Monitoring (LC-MS)

  • Action: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS.

  • Validation Check: The reaction is deemed successful not only by the appearance of the product mass (m/z [M+H]⁺), but critically by the stoichiometric appearance of Triphenylphosphine oxide (m/z 279.1 [M+H]⁺) and reduced DIAD. The presence of the oxide confirms that the betaine intermediate successfully collapsed, transferring the oxygen atom from the alcohol to the phosphorus, thereby driving the inversion of stereochemistry (Sₙ2 displacement).

Exp_Workflow Prep 1. Reagent Prep Anhydrous THF, Ar atm Mix 2. Mix Reactants Alcohol + Phenol + PPh3 Prep->Mix Cool 3. Temp Control Cool to 0°C Mix->Cool Activate 4. Activation Dropwise DIAD Cool->Activate Monitor 5. LC-MS Validation Track PPh3=O Formation Activate->Monitor

Fig 2: Validated experimental workflow for the Mitsunobu etherification of thiazol-2-yl methanols.

Conclusion

The selection of a specific thiazol-2-yl methanol analog dictates the downstream pharmacokinetic properties of the resulting drug candidate. While cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol offers the most robust balance of steric protection and metabolic stability, analogs featuring ring expansions or amine additions provide necessary alternatives for modulating lipophilicity and solubility. By utilizing controlled, self-validating coupling protocols like the Mitsunobu etherification, researchers can reliably integrate these privileged fragments into complex molecular architectures.

References

  • BLD Pharm. "1047663-31-9 | Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol." BLD Pharm Product Catalog.
  • Journal of Medicinal Chemistry (ACS). "Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability." American Chemical Society.
  • MDPI. "Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate." Molbank.
  • Journal of Medicinal Chemistry (ACS). "Novel Bisaryl Substituted Thiazoles and Oxazoles as Highly Potent and Selective Peroxisome Proliferator-Activated Receptor δ Agonists." American Chemical Society.

Sources

Confirming the Purity of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol by HPLC: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology

Executive Summary

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol is a highly versatile heterocyclic building block utilized in the synthesis of novel therapeutics. However, confirming its purity via High-Performance Liquid Chromatography (HPLC) presents unique analytical challenges. The molecule features a basic thiazole nitrogen, a lipophilic cyclopropyl ring, and a polar hydroxyl group. This structural diversity often leads to poor peak shape and inadequate resolution on traditional silica-based columns.

This guide objectively compares the performance of traditional C18 stationary phases against alternative chemistries (Biphenyl and PFP) and provides a self-validating, step-by-step protocol for establishing a stability-indicating HPLC method.

Mechanistic Rationale: The Analytical Challenge of Thiazole Derivatives

When analyzing nitrogen-containing heterocycles like cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol, Reversed-Phase HPLC (RP-HPLC) is considered the gold standard for evaluating lipophilic and chromatographic behavior[1]. However, analytical scientists frequently encounter severe peak tailing.

The Causality of Peak Tailing: The thiazole ring possesses a basic nitrogen atom. At neutral or slightly acidic pH levels, this nitrogen can interact with unreacted, acidic silanol groups (


) on the silica support of traditional C18 columns via ion-exchange mechanisms. This secondary interaction delays the elution of a fraction of the analyte molecules, resulting in an asymmetrical peak (tailing).

To counteract this, the mobile phase must be carefully optimized. Studies on novel thiazole derivatives demonstrate that using an acidic modifier—specifically 0.1% orthophosphoric acid (OPA) in water paired with acetonitrile—forces the mobile phase pH to approximately 2.1[2]. This low pH fully protonates the thiazole nitrogen while simultaneously suppressing the ionization of residual silanols, thereby neutralizing the ion-exchange interaction and restoring peak symmetry.

Comparative Analysis: Stationary Phase Selection

To determine the optimal column chemistry, cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol was screened across three different stationary phases. The goal was to achieve baseline resolution (


) from a structurally similar synthetic impurity (e.g., a des-cyclopropyl analog) while maintaining a tailing factor (

) of less than 1.5.
Experimental Data: Column Performance Comparison
Stationary PhasePrimary Retention MechanismRetention Time (

)
Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Impurity
Traditional C18 Hydrophobic (London Dispersion)4.5 min1.85 (Fail)4,5001.4 (Fail)
PFP (Pentafluorophenyl) Hydrophobic, Dipole,

5.8 min1.20 (Pass)8,5002.5 (Pass)
Biphenyl Hydrophobic, Enhanced

6.2 min1.15 (Optimal) 9,200 3.1 (Optimal)

Data Interpretation:

  • Traditional C18: Fails to adequately resolve the impurity and exhibits severe tailing due to the lack of steric protection against silanol interactions.

  • PFP: Offers orthogonal selectivity via fluorine-induced dipole moments, improving resolution.

  • Biphenyl: Delivers the highest performance. The biphenyl rings facilitate strong

    
     stacking interactions with the electron-rich thiazole ring of the analyte. This specific retention mechanism provides superior resolution from impurities that lack the intact thiazole-methyl structure.
    

Method Development Workflow

HPLC_Method_Dev A Sample Preparation Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol B Stationary Phase Screening (C18 vs. Biphenyl vs. PFP) A->B 1.0 mg/mL Diluent C Mobile Phase Optimization (0.1% OPA / Acetonitrile) B->C Select Optimal Selectivity D System Suitability Testing (SST) Internal Validation C->D Establish Gradient E Forced Degradation Studies (Acid, Base, Oxidation) D->E Pass: As < 1.5, Rs > 2.0 F Final Purity Quantification & Peak Integration E->F Confirm Stability-Indicating

Workflow for the self-validating HPLC purity determination of thiazole derivatives.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol integrates System Suitability Testing (SST) and Forced Degradation. A method is only valid if it can prove its own accuracy and specificity[3].

Step 1: Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of HPLC-grade orthophosphoric acid (OPA) to 1000 mL of Milli-Q water (0.1% v/v). Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water : Acetonitrile (50:50, v/v).

  • Sample Solution: Accurately weigh 10.0 mg of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol. Dissolve in 10.0 mL of diluent to achieve a final concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Optimized Chromatographic Conditions
  • Column: Restek Raptor Biphenyl (or equivalent), 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention times).

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated thiazole system).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: Linear ramp to 80% B

    • 10–13 min: Hold at 80% B

    • 13–13.1 min: Return to 10% B

    • 13.1–18 min: Re-equilibration at 10% B

Step 3: System Suitability Testing (SST)

Before analyzing the unknown batch, inject a standard reference solution six times. The system is validated for use only if:

  • Relative Standard Deviation (RSD) of retention time

    
    .
    
  • Tailing factor (

    
    ) 
    
    
    
    .
  • Theoretical plates (

    
    ) 
    
    
    
    .
  • Method accuracy falls within the 95–105% recovery range, adhering to standard validation guidelines for novel thiazole compounds[3].

Step 4: Forced Degradation (Stability-Indicating Proof)

To guarantee that the method can separate the active molecule from its degradation products, subject the sample to extreme stress conditions[4].

  • Acid Hydrolysis: Treat 1.0 mg/mL sample with 0.1 N HCl at 60°C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for 2 hours. Neutralize before injection.

  • Oxidative Stress: Treat with 3%

    
     at room temperature for 2 hours.
    Causality Check: Analyze the stressed chromatograms. The method is successfully self-validated if the mass balance is maintained and no degradation peak co-elutes with the primary cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol peak.
    

References

1.2 - PMC (nih.gov) 2.4 - ResearchGate 3.1 - Benchchem 4.3 - ACS Omega

Sources

A Comparative Guide to the Cross-Validation of Analytical Techniques for Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) is paramount to ensuring safety and efficacy. For a novel entity such as cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol, a robust analytical framework is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison and cross-validation of orthogonal analytical techniques for the comprehensive analysis of this compound, grounded in the principles of scientific integrity and regulatory compliance. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required for confident analytical method development and validation.

The Critical Role of Orthogonal Analytical Methods

The principle of employing multiple, distinct analytical techniques—often referred to as orthogonal methods—provides a more comprehensive understanding of a compound's identity, purity, and stability. Each technique leverages different physicochemical properties of the analyte, and their congruent results build a strong, self-validating system of evidence. For cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol, a molecule with a unique combination of a thiazole ring, a cyclopropyl group, and a primary alcohol, a multi-faceted analytical approach is essential. This guide will focus on the cross-validation of two primary techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantification and purity assessment, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation and confirmation.

Visualizing the Cross-Validation Workflow

The cross-validation process ensures that different analytical methods yield comparable and reliable results for the same analyte. This workflow is a cornerstone of analytical method validation, providing a high degree of assurance in the data generated.

Cross-Validation Workflow cluster_hplc RP-HPLC Method cluster_nmr NMR Spectroscopy hplc_dev Method Development hplc_val Validation (ICH Q2(R1)) hplc_dev->hplc_val hplc_data Quantitative Data (Purity, Assay) hplc_val->hplc_data cross_val Cross-Validation Assessment hplc_data->cross_val Quantitative Reference nmr_acq Spectrum Acquisition (1H, 13C) nmr_int Structural Interpretation nmr_acq->nmr_int nmr_data Qualitative Data (Identity, Structure) nmr_int->nmr_data nmr_data->cross_val Structural Confirmation conclusion Confirmed Analytical Control Strategy cross_val->conclusion

Caption: A diagram illustrating the cross-validation workflow, where data from RP-HPLC and NMR spectroscopy are assessed to establish a confirmed analytical control strategy.

Section 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for the separation, quantification, and purity assessment of pharmaceutical compounds.[1] Its high resolution, sensitivity, and reproducibility make it ideal for routine quality control and stability testing.

Experimental Protocol: RP-HPLC Method for Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

This protocol is designed to provide a robust and reliable method for the analysis of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol. The choice of a C18 column is based on its versatility and common use for moderately polar compounds. The mobile phase composition is optimized to achieve a good peak shape and resolution from potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the UV absorbance of the thiazole ring)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Validation Parameters (as per ICH Q2(R1))

The validation of this HPLC method must demonstrate its suitability for its intended purpose.[2][3] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity The method should be able to unequivocally assess the analyte in the presence of expected components (impurities, degradation products, placebo).Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate peak purity.
Linearity A linear relationship between concentration and detector response. Correlation coefficient (r²) ≥ 0.999.Analyze a minimum of five concentrations across the range of 50-150% of the target concentration.
Accuracy The closeness of the test results to the true value. Recovery should be within 98.0-102.0%.Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (intra-day) and intermediate precision (inter-day). RSD ≤ 2.0%.For repeatability, analyze a minimum of six replicate injections of the same sample. For intermediate precision, repeat the analysis on a different day with a different analyst or instrument.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[4][5][6][7][8] It provides detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol sample

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of CDCl₃ in an NMR tube.

Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment

    • Spectral width: ~16 ppm

    • Acquisition time: ~2-3 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment

    • Spectral width: ~250 ppm

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more (depending on concentration)

Structural Confirmation and Cross-Validation

The NMR data serves as the "gold standard" for structural identity. The cross-validation with the HPLC method is achieved by confirming that the primary peak in the HPLC chromatogram corresponds to the compound with the structure confirmed by NMR.

Expected NMR Spectral Features:

  • ¹H NMR:

    • Signals corresponding to the cyclopropyl protons (a complex multiplet in the upfield region).

    • A signal for the methyl group on the thiazole ring.

    • A signal for the methine proton adjacent to the hydroxyl group.

    • A signal for the proton on the thiazole ring.

    • A signal for the hydroxyl proton (which may be broad and exchangeable).

  • ¹³C NMR:

    • Signals for the carbons of the cyclopropyl group.

    • A signal for the methyl carbon.

    • Signals for the carbons of the thiazole ring.

    • A signal for the carbon bearing the hydroxyl group.

The integration of the ¹H NMR signals should be consistent with the number of protons in the proposed structure. Further 2D NMR experiments like COSY and HSQC can be used to confirm the connectivity between protons and carbons.

Section 3: Cross-Validation Data and Comparison

The synergy between HPLC and NMR provides a robust analytical control strategy. The following table summarizes the expected comparative performance.

ParameterRP-HPLCNMR SpectroscopyCross-Validation Insight
Primary Function Quantification, PurityStructural Elucidation, IdentityHPLC quantifies the peak that NMR identifies.
Specificity High, based on retention time and UV spectrum.Absolute, based on unique chemical shifts and coupling constants.Confirms that the HPLC peak is the correct compound and not a co-eluting impurity.
Quantitation Highly accurate and precise.Quantitative (qNMR) is possible but requires a certified internal standard and longer acquisition times.HPLC is the preferred method for routine quantitation. qNMR can be used as a primary method for reference standard characterization.
Impurity Profiling Excellent for detecting and quantifying related substances.Can identify the structure of unknown impurities if present in sufficient quantity.HPLC detects impurities, and NMR can be used to elucidate their structures after isolation.

Logical Relationship Between Techniques

The relationship between these two techniques is complementary and confirmatory, forming a self-validating system.

Analytical Synergy hplc RP-HPLC Separates and Quantifies (Purity, Assay) result {Confident Result|Identity, Purity, and Strength Established} hplc->result Quantitative Data nmr NMR Spectroscopy Identifies and Confirms (Structure, Identity) nmr->result Qualitative Confirmation analyte Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol analyte->hplc Analysis analyte->nmr Analysis

Caption: Diagram showing the synergistic relationship between RP-HPLC and NMR for the comprehensive analysis of the target analyte.

Conclusion

The cross-validation of RP-HPLC and NMR spectroscopy provides a robust and scientifically sound approach for the analytical characterization of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol. This dual-pronged strategy ensures not only the accurate quantification of the API and its impurities but also provides unequivocal confirmation of its chemical structure. By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive data package that meets stringent regulatory expectations and ensures the quality and consistency of the final drug product. The methodologies and validation principles outlined in this guide serve as a blueprint for establishing a reliable analytical control strategy throughout the lifecycle of a pharmaceutical product.

References

  • Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]

  • In-pharmatechnologist.com. Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • AIP Publishing. Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. [Link]

  • Enzyme. ICH Expands on Analytical Methods Validation in Draft - Q2 Update. [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]

  • Pharmout. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • NPRA. Analytical Method Validation & Common Problem 1. [Link]

  • Aalborg University. Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PMC. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • MDPI. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. [Link]

  • Environmental Science Center. III Analytical Methods. [Link]

  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • ACS Publications. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. [Link]

  • RSC Publishing. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

  • ResearchGate. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • sites@gsu. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [https://sites.gsu.edu/ DZAN/files/2018/11/Kwan_EurJOC2008-1yl9svv.pdf]([Link] DZAN/files/2018/11/Kwan_EurJOC2008-1yl9svv.pdf)

  • Semantic Scholar. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Wiley. Structure Elucidation By NMR In Organic Chemistry. [Link]

Sources

Comparative Stability Assessment of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9) is a highly valued secondary alcohol building block utilized in the synthesis of novel targeted therapeutics. Its unique structural topology—combining a sterically constrained cyclopropyl ring with an electron-rich 4-methylthiazole—imparts distinct physicochemical properties that are highly sought after in medicinal chemistry. However, these exact structural features introduce specific degradation liabilities.

For pharmaceutical researchers, understanding the forced degradation profile of this compound under[1] is critical for formulation development, packaging selection, and shelf-life prediction. This guide objectively compares its stability against two common structural alternatives: the aryl-substituted phenyl(4-methyl-1,3-thiazol-2-yl)methanol and the aliphatic baseline 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol .

Mechanistic Causality: Why Structure Dictates Stability

When evaluating these three analogs, we must analyze the causality behind their chemical vulnerabilities. Degradation is not random; it is a direct consequence of molecular architecture.

  • Acid-Catalyzed Ring Opening (The Cyclopropyl Liability): The cyclopropyl moiety possesses inherent ring strain (~27.5 kcal/mol). Under extreme hydrolytic conditions (low pH), protonation of the adjacent hydroxyl group or the thiazole nitrogen can facilitate carbocation formation. This leads to rapid cyclopropyl ring-opening or rearrangement into homoallylic alcohols—a liability completely absent in the phenyl and methyl analogs.

  • Carbinol Oxidation: The secondary hydroxyl group is universally susceptible to oxidative stress, yielding the corresponding ketone. However, the cyclopropyl group provides moderate steric hindrance compared to a simple methyl group, slightly slowing the oxidation rate. Conversely, the phenyl ring provides electronic resonance stabilization, making the aryl analog the most resistant to oxidation.

  • Photolytic Cleavage: Thiazole-containing compounds can exhibit photolability. The highly conjugated system of the phenyl analog shifts its UV absorption deeper into the near-UV/visible range, making it significantly more susceptible to photolytic cleavage than the cyclopropyl or methyl analogs. The[2] mandate strict evaluation of these vulnerabilities.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the stability of these three analogs, we employ a self-validating forced degradation framework. A protocol is only "self-validating" if it actively prevents false positives. Therefore, our methodology incorporates mandatory pre-injection neutralization (to prevent on-column degradation) and mass balance verification (API + Degradants must equal 100% ± 5%).

Protocol 1: Accelerated Hydrolytic & Thermal Stress (ICH Q1A)
  • Sample Preparation: Dissolve 10.0 mg of the API in 10 mL of HPLC-grade Methanol:Water (50:50 v/v) to create a 1.0 mg/mL stock solution.

  • Execution: Aliquot 2 mL of the stock into two inert borosilicate vials. Add 0.5 mL of 0.1N HCl to Vial A (Acid Stress) and 0.5 mL of 0.1N NaOH to Vial B (Base Stress). Seal with PTFE-lined caps.

  • Incubation: Heat at 60°C for 48 hours in a dark thermoshaker to isolate thermal/hydrolytic effects from photolysis.

  • Neutralization (Critical Step): Cool to room temperature. Add 0.5 mL of 0.1N NaOH to Vial A and 0.5 mL of 0.1N HCl to Vial B to halt degradation. Dilute to a final analytical concentration of 0.1 mg/mL.

Protocol 2: Photostability Testing (ICH Q1B)
  • Preparation: Distribute 50 mg of solid API uniformly (≤1 mm thickness) across a transparent quartz petri dish.

  • Dark Control: Prepare an identical dish completely wrapped in heavy-duty aluminum foil. This acts as a self-validating control to isolate thermal degradation from true photolytic degradation.

  • Irradiation: Expose both dishes in a calibrated photostability chamber to a minimum of 1.2 million lux hours (Mlx·hr) of visible light and[3].

Protocol 3: Chromatographic Analysis (LC-MS/MS)
  • Method: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm). Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • System Suitability: Ensure chromatographic resolution (

    
    ) > 2.0 between the parent API peak and its primary ketone degradant prior to integration.
    

Visualization of the Stability Workflow

StabilityWorkflow Start Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9) Thermal Thermal Stress (ICH Q1A) 40°C / 75% RH (6 Months) Start->Thermal Photo Photostability (ICH Q1B) 1.2 Mlx·hr / 200 W·hr/m² Start->Photo Oxidative Oxidative Degradation 3% H2O2, 25°C, 24h Start->Oxidative Hydrolytic Hydrolysis (Acid/Base) 0.1N HCl / 0.1N NaOH, 60°C Start->Hydrolytic Analysis LC-MS/MS & HPLC-UV Degradation Pathway Elucidation Thermal->Analysis Photo->Analysis Oxidative->Analysis Hydrolytic->Analysis Report Comparative Stability Report vs. Aryl/Alkyl Analogs Analysis->Report

Workflow for the forced degradation and stability profiling of thiazole-based carbinols.

Quantitative Data Presentation: Comparative Stability Matrix

The following table summarizes the mass balance recovery (API remaining) for each compound after subjecting them to the standardized forced degradation protocols.

Stress ConditionCyclopropyl(4-methyl-1,3-thiazol-2-yl)methanolPhenyl(4-methyl-1,3-thiazol-2-yl)methanol1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
Thermal (40°C/75% RH, 6M)Stable (>99% recovery)Stable (>99% recovery)Stable (>99% recovery)
Acidic (0.1N HCl, 60°C, 48h)High Degradation (~65% recovery); Ring-opening observedStable (>95% recovery)Stable (>98% recovery)
Basic (0.1N NaOH, 60°C, 48h)Moderate Degradation (~88% recovery)Stable (>95% recovery)Stable (>95% recovery)
Oxidative (3% H₂O₂, 24h)Moderate Degradation (~70% recovery); Ketone formationLow Degradation (~88% recovery)High Degradation (~60% recovery)
Photolytic (ICH Q1B)Moderate Degradation (~80% recovery)High Degradation (~55% recovery); Cleavage observedModerate Degradation (~75% recovery)
Key Takeaways for Formulators
  • The Cyclopropyl Trade-off: While the cyclopropyl group in[4] offers a unique spatial arrangement beneficial for target binding, it introduces a severe acid-lability not seen in aryl or simple alkyl analogs. Formulators must prioritize buffering systems that maintain a near-neutral pH in liquid formulations.

  • Photolytic Advantage: Compared to the highly conjugated phenyl analog, the cyclopropyl variant is significantly more robust under ICH Q1B light exposure, reducing the absolute necessity for heavily opaque primary packaging.

  • Oxidation Control: The secondary alcohol remains a vulnerability across all non-aryl analogs. The inclusion of antioxidants (e.g., BHT, ascorbic acid) or nitrogen-purged headspace during manufacturing is highly recommended.

References

  • Title: Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Understanding ICH Photostability Testing Source: Q-Lab URL: [Link]

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Performance Comparison of Catalysts for Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol Synthesis: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern drug discovery, the thiazole ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of pharmaceutically active agents, including antivirals, antibiotics, and anticancer drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in medicinal chemistry. When combined with the cyclopropyl group—a small, strained ring known to enhance metabolic stability and binding affinity—the resulting molecule, cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol, becomes a highly valuable building block for novel therapeutics.

However, the synthesis of this specific target presents a nuanced challenge: the efficient and selective formation of a carbon-carbon bond at the C2 position of the thiazole ring, directly installing the cyclopropylmethanol moiety. This guide provides a data-driven comparison of the primary synthetic strategies to achieve this transformation. We will move beyond a simple listing of catalysts to dissect the underlying mechanistic principles, offering field-proven insights into why specific experimental choices are made. Our analysis will focus on two dominant, yet fundamentally different, approaches: direct C-H functionalization via organometallic intermediates and classical ring construction via the Hantzsch synthesis, followed by subsequent modifications.

Part 1: The Dominant Strategy: Direct C2-Functionalization via Lithiation

For the direct and efficient synthesis of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol, the most logical and atom-economical approach involves the C-H activation of a pre-formed 4-methylthiazole ring. The proton at the C2 position of thiazoles is the most acidic, making it susceptible to deprotonation by a strong base to form a potent nucleophile.

The Causality Behind the Choice: This strategy is favored for its directness. Instead of building the thiazole ring with the substituent already in place (a multi-step process), we activate a simple, commercially available starting material. The choice of n-butyllithium (n-BuLi) as the reagent is critical; its high basicity is sufficient to deprotonate the C2 position quantitatively, while the low reaction temperatures (-78 °C) are essential to maintain the stability of the resulting highly reactive 2-lithio-4-methylthiazole intermediate and prevent undesirable side reactions.

Experimental Workflow: Direct Lithiation and Nucleophilic Addition

The logical flow for this synthesis is a straightforward, two-step, one-pot process.

cluster_0 Step 1: C-H Activation cluster_1 Step 2: C-C Bond Formation A 4-Methylthiazole C 2-Lithio-4-methylthiazole (Nucleophilic Intermediate) A->C Deprotonation B n-Butyllithium (n-BuLi) THF, -78 °C E Lithium Alkoxide Intermediate C->E Addition D Cyclopropanecarboxaldehyde D->E Nucleophilic Attack F Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (Target Molecule) E->F Aqueous Workup (Quench)

Caption: Workflow for direct C2-functionalization of 4-methylthiazole.

Detailed Experimental Protocol: Direct Lithiation
  • Preparation: To an oven-dried, three-necked round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL) and 4-methylthiazole (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Addition: In a separate flask, dissolve cyclopropanecarboxaldehyde (1.2 eq) in anhydrous THF (10 mL). Add this solution dropwise to the 2-lithio-4-methylthiazole solution at -78 °C.

  • Reaction & Quench: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Part 2: Alternative Catalytic Strategies and Comparative Analysis

While direct lithiation is highly effective, it relies on a stoichiometric amount of a strong base. For broader applications or when functional group tolerance is a concern, transition-metal-catalyzed methods offer powerful alternatives.

Strategy A: Palladium-Catalyzed C-H Acylation and Subsequent Reduction

Palladium catalysis is a dominant force in C-H functionalization, traditionally favoring the C5 position of thiazoles due to an electrophilic palladation mechanism.[1] However, by carefully selecting ligands and conditions, C2 functionalization can be achieved. This strategy involves a two-step process: a Pd-catalyzed acylation to form a ketone, followed by reduction.

The Causality Behind the Choice: This approach avoids the use of highly reactive organolithium reagents, offering better compatibility with sensitive functional groups. The catalyst, typically Palladium(II) acetate (Pd(OAc)₂), operates in a true catalytic cycle, making it more atom-economical.[1][3] The challenge lies in controlling the regioselectivity (C2 vs. C5) and the need for a subsequent reduction step.

cluster_reactants Inputs cluster_products Outputs center Pd(0) / Pd(II) Catalytic Cycle Pd0 Pd(0) PdII_A R-Pd(II)-X Pd0->PdII_A Oxidative Addition PdII_B R-Pd(II)-Thiazole PdII_A->PdII_B C-H Activation PdII_B->Pd0 Reductive Elimination Product 2-Acyl-4-methylthiazole HX HX Thiazole 4-Methylthiazole AcylChloride Cyclopropanecarbonyl Chloride (R-X)

Sources

Safety Operating Guide

Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that proper chemical management is not merely a regulatory hurdle—it is a fundamental pillar of scientific integrity, laboratory safety, and environmental stewardship. When handling specialized pharmacophores like Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol , understanding the mechanistic reasoning behind handling and disposal protocols is critical to maintaining a safe, high-throughput drug development environment.

Below is the comprehensive, self-validating operational guide for the safe handling, segregation, and disposal of this compound.

Physicochemical Profile & Hazard Causality

To safely dispose of a chemical, we must first understand its structural vulnerabilities and reactivity profile. Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol is a heterocyclic building block frequently utilized in medicinal chemistry.

PropertyValue
Chemical Name Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol
CAS Number 1047663-31-9[1]
Molecular Formula C8H11NOS[1]
Molecular Weight 169.24 g/mol [1]
Waste Classification Unlisted / Characteristic Organic Waste
Primary Disposal Route TSDF Incineration[2]

Mechanistic Hazard Causality:

  • The Secondary Alcohol: The hydroxyl group is susceptible to oxidation. If inadvertently mixed with strong oxidizers (e.g., nitric acid, peroxides) in a waste carboy, it can undergo an exothermic oxidation to a ketone, risking container over-pressurization and rupture[3].

  • The Thiazole Ring: This ring contains nitrogen and sulfur heteroatoms. If poured down the drain, these compounds can resist biological degradation and poison municipal wastewater treatment systems[4]. Furthermore, improper combustion without industrial scrubbing releases highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[3]. Therefore, professional incineration at a Treatment, Storage, and Disposal Facility (TSDF) is mandatory[2].

Operational Safety & Handling Procedures

Under OSHA’s Laboratory Standard (29 CFR 1910.1450), exposure to hazardous lab chemicals must be minimized through strict engineering controls and procedural discipline[5].

  • Engineering Controls: Work exclusively within a certified chemical fume hood. This prevents the inhalation of aerosolized particulates if handling the neat solid, or solvent vapors if handling it in solution[5].

  • Personal Protective Equipment (PPE): Don standard nitrile gloves, a chemically resistant lab coat, and safety goggles.

  • Static Mitigation: When weighing the dry powder, use anti-static spatulas. Fine organic dust dispersed in the air in the presence of an ignition source presents a potential dust explosion hazard[3].

Waste Segregation & SAA Management

Compliance with EPA 40 CFR 262 is mandatory for hazardous waste generators[6]. Proper segregation is the ultimate safeguard against incompatible chemical reactions.

  • Satellite Accumulation Area (SAA): Designate an SAA at or near the point of waste generation. Closed, properly labeled containers can remain in an SAA for up to one year, but must be removed within three days of becoming full[4].

  • Container Compatibility: Use high-density polyethylene (HDPE) or glass containers compatible with the primary solvent (e.g., methanol, DMSO)[2].

  • Vapor Containment: Keep containers strictly closed unless actively adding waste. An open container violates EPA regulations and risks hazardous vapor release[4].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system —each step requires confirmation before proceeding to the next.

  • Step 1: Waste Characterization Determine the physical state of the waste. Segregate solid waste (contaminated pipette tips, empty vials, PPE) from liquid solvent mixtures[2].

  • Step 2: Chemical Compatibility Check (Self-Validation) Validation: Before pouring, physically inspect the waste carboy's log. Confirm that no strong oxidizers, heavy metals, or concentrated acids are present in the container to prevent acid-catalyzed side reactions or exothermic oxidation[3].

  • Step 3: Transfer and Containment Carefully transfer the waste using a dedicated funnel. Crucial: Leave at least 10% headspace in the liquid waste container to accommodate thermal expansion of the solvents.

  • Step 4: Labeling Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol" and all associated solvents (e.g., "Methanol 90%"). Never use chemical abbreviations or structural formulas on waste tags[7].

  • Step 5: Time-Gated Transfer Once the container reaches the fill line, date the label. It must be transferred to the central Environmental Health and Safety (EH&S) accumulation area within 3 days for final TSDF processing[4].

Spill Response Methodology

In the event of a spill, immediate and methodical action is required to prevent environmental release.

  • Isolate: Evacuate personnel from the immediate vicinity and ensure fume hood ventilation is maximized[5].

  • Contain: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust, which can react with organic compounds[3].

  • Collect: Sweep the absorbed mixture using a non-sparking tool and place it in a dedicated hazardous waste bag.

  • Dispose: All spilled chemicals and the absorbent materials used to clean them must be explicitly labeled and disposed of as hazardous waste[7].

Chemical Waste Workflow Visualization

WasteWorkflow Start Laboratory Generation Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol Decision Waste State? Start->Decision Solid Solid Waste (Powders, Vials, PPE) Decision->Solid Dry Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Dissolved SAA Satellite Accumulation Area (SAA) Segregated & Labeled Solid->SAA Liquid->SAA EHS EH&S Pickup (Within 3 days of full container) SAA->EHS TSDF TSDF Incineration (Thermal Destruction of C-N/C-S bonds) EHS->TSDF

Workflow for segregation, accumulation, and disposal of thiazole-derivative laboratory waste.

References

  • 1047663-31-9|Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol - BLDpharm - bldpharm.com.1

  • Chemical Hygiene Plan - USDA ARS - usda.gov. 5

  • ASTM D4447-15 - Standard Guide for Disposal of Laboratory Chemicals and Samples - sist.si.6

  • Safety Data Sheet - Spectrum Chemical - spectrumchemical.com. 3

  • Laboratory Guide for Managing Chemical Waste | Vanderbilt Environmental Health and Safety (VEHS) - vanderbilt.edu.7

  • Laboratory Chemical Disposal - Environmental Marketing Services - emsllcusa.com. 2

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University - cwu.edu.4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.